Product packaging for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile(Cat. No.:CAS No. 1040682-68-5)

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Cat. No.: B1293442
CAS No.: 1040682-68-5
M. Wt: 143.15 g/mol
InChI Key: KURHSTXYMIMHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B1293442 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile CAS No. 1040682-68-5

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURHSTXYMIMHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649812
Record name 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040682-68-5
Record name 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a significant pharmacophore found in numerous biologically active compounds. The introduction of a carbonitrile group at the 4-position offers a versatile handle for further chemical modifications, making 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile a key intermediate for the synthesis of novel therapeutic agents. This guide details a proposed two-step synthesis starting from the commercially available 1H-pyrrolo[3,2-c]pyridine, proceeding through a chlorinated intermediate.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations: the chlorination of the 1H-pyrrolo[3,2-c]pyridine core at the 4-position via an N-oxide intermediate, followed by a palladium-catalyzed cyanation to yield the target compound.

Synthesis_Pathway A 1H-Pyrrolo[3,2-c]pyridine B 1H-Pyrrolo[3,2-c]pyridine N-oxide A->B m-CPBA, DCM C 4-Chloro-1H-pyrrolo[3,2-c]pyridine B->C POCl3, Heat D This compound C->D Pd(OAc)2, dppf, Zn(CN)2, DMF, Heat

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine (Proposed)

This protocol is adapted from a known procedure for the synthesis of 4-chloro-7-azaindole.

Step 1: N-Oxidation of 1H-Pyrrolo[3,2-c]pyridine

A solution of 1H-pyrrolo[3,2-c]pyridine in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the 1H-Pyrrolo[3,2-c]pyridine N-oxide.

Step 2: Chlorination of 1H-Pyrrolo[3,2-c]pyridine N-oxide

The crude 1H-Pyrrolo[3,2-c]pyridine N-oxide is treated with phosphorus oxychloride (POCl₃) and heated to reflux. The reaction converts the N-oxide to the 4-chloro derivative. After cooling, the reaction mixture is carefully quenched with ice-water and neutralized with a base (e.g., sodium carbonate). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-Chloro-1H-pyrrolo[3,2-c]pyridine.

Synthesis of this compound (Proposed)

This protocol is based on general palladium-catalyzed cyanation methods for heteroaryl chlorides.[1]

To a solution of 4-Chloro-1H-pyrrolo[3,2-c]pyridine in an anhydrous solvent such as N,N-dimethylformamide (DMF) are added zinc cyanide (Zn(CN)₂), palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Cyanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-Chloro-1H-pyrrolo[3,2-c]pyridine, Zn(CN)2, Pd(OAc)2, dppf in DMF B Degas mixture A->B C Heat under inert atmosphere B->C D Monitor by TLC/LC-MS C->D E Cool and filter D->E Reaction complete F Aqueous workup E->F G Dry and concentrate F->G H Column chromatography G->H I This compound H->I

Caption: Experimental workflow for the proposed cyanation reaction.

Characterization Data

As experimental data for the target molecule and its chloro-intermediate is not widely published, the following tables include known properties of the starting material and predicted data for the intermediate and final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
1H-Pyrrolo[3,2-c]pyridineC₇H₆N₂118.14Solid145-148
4-Chloro-1H-pyrrolo[3,2-c]pyridineC₇H₅ClN₂152.58SolidNot Reported
This compoundC₈H₅N₃143.15SolidNot Reported

Table 2: Spectroscopic Data (Predicted)

Compound¹H NMR (δ ppm, DMSO-d₆)¹³C NMR (δ ppm, DMSO-d₆)IR (cm⁻¹)MS (m/z)
This compound ~12.0 (br s, 1H, NH), ~8.5 (d, 1H), ~7.8 (d, 1H), ~7.5 (d, 1H), ~6.8 (d, 1H)~145, 142, 130, 125, 120, 118, 115, 100~3100 (N-H), ~2230 (C≡N), ~1600, 1500 (aromatic C=C/C=N)[M+H]⁺: 144.0556

Note: Predicted spectroscopic data is based on typical chemical shifts and absorption frequencies for similar functional groups and heterocyclic systems. Actual experimental data may vary.

Safety Information

  • General Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reagent Handling:

    • m-CPBA: Is a strong oxidizing agent and can be explosive when impure or subjected to shock or friction.

    • Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. Handle with extreme care.

    • Zinc cyanide (Zn(CN)₂): Is highly toxic. Avoid inhalation of dust and contact with skin and eyes. Any reaction involving cyanides should be performed with extreme caution, and appropriate quenching procedures for cyanide waste must be in place.

    • Palladium catalysts: Are flammable solids.

Conclusion

This technical guide outlines a feasible, though not yet experimentally verified, synthetic route to this compound. The proposed pathway utilizes established chemical transformations, providing a solid foundation for researchers to produce this valuable building block. The provided experimental protocols, safety information, and characterization data will aid in the successful synthesis and identification of the target compound, facilitating its use in the development of novel pharmaceuticals. Further experimental work is required to optimize the reaction conditions and fully characterize the final product and intermediates.

References

An In-depth Technical Guide to 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile: Structure, Properties, and Synthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile. This heterocyclic compound, a member of the azaindole family, is a crucial scaffold in the development of targeted therapeutics, particularly in the realm of oncology.

Chemical Properties and Structure

This compound, also known as 4-Cyano-5-azaindole, is a bicyclic aromatic compound. Its structure features a pyrrole ring fused to a pyridine ring, with a nitrile group substituted at the 4-position. This arrangement of nitrogen atoms and the electron-withdrawing nitrile group significantly influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1040682-68-5[1]
Molecular Formula C₈H₅N₃[1]
Molecular Weight 143.15 g/mol [1]
SMILES C1=CNC2=C1C(=NC=C2)C#N[2]
InChI InChI=1S/C8H5N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H[2]
Predicted XlogP 1.0[2]
Predicted Collision Cross Section ([M+H]⁺) 128.6 Ų[2]

The core structure of pyrrolopyridine is an ATP mimic, allowing derivatives to act as kinase inhibitors.[1] The specific isomer, 1H-pyrrolo[3,2-c]pyridine, has been utilized as a rigid scaffold in the design of potent anticancer agents.[3]

Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the direct synthesis of this compound is not extensively documented in peer-reviewed literature. However, the synthesis of its derivatives provides a likely pathway. A common strategy involves the construction of the pyrrolopyridine core followed by functionalization. For instance, a general synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives starts from a bromo-substituted pyridine precursor.

A plausible synthetic workflow for related structures, which could be adapted for this compound, is outlined below. This generalized scheme is based on synthetic routes reported for various derivatives.[3]

Synthetic_Workflow Generalized Synthetic Pathway for 1H-Pyrrolo[3,2-c]pyridine Derivatives A 2-Bromo-5-methyl-pyridine B 2-Bromo-5-methyl-pyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine-1-oxide B->C Fuming HNO3, H2SO4 D Key Intermediate C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid F 1H-Pyrrolo[3,2-c]pyridine Derivatives E->F Suzuki Coupling / Cyanation

Caption: Generalized synthetic pathway for 1H-pyrrolo[3,2-c]pyridine derivatives.

Note on Experimental Protocols: Detailed, step-by-step experimental protocols for the synthesis of the parent this compound are not available in the reviewed literature. The synthesis of its derivatives often involves standard organic chemistry techniques such as Suzuki cross-coupling reactions. For example, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines involves the Suzuki cross-coupling reaction between 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and the corresponding arylboronic acids.[3] Researchers would need to adapt such published methods for derivatives to target the specific 4-carbonitrile compound, likely involving a cyanation reaction on a suitable precursor.

Biological Activity and Signaling Pathways

While specific biological data for the unsubstituted this compound is scarce, the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives has been extensively studied, primarily for their potent anticancer activities. These compounds are often designed as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated as colchicine-binding site inhibitors, demonstrating potent antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.[3] Some of these derivatives have shown IC50 values in the nanomolar range.[3] The mechanism of action for these derivatives often involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Due to a lack of specific studies on this compound, there are no described signaling pathways or experimental workflows directly involving this parent compound in the current literature. The research focus has been on its more complex, substituted derivatives.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, extensive spectroscopic data for its derivatives have been published. For example, the ¹H NMR spectrum of 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine in CDCl₃ shows a characteristic singlet for the proton at position 9 at approximately 9.10 ppm.[4] The ¹³C NMR spectra and high-resolution mass spectrometry (HRMS) data for a range of these derivatives are also well-documented.[4] This information can serve as a valuable reference for researchers working on the synthesis and characterization of new compounds based on this scaffold.

Conclusion

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a foundational structure for the development of novel kinase inhibitors and anticancer agents. While the parent compound is commercially available, there is a notable absence of detailed experimental data regarding its specific chemical properties, a dedicated synthesis protocol, and its direct biological activity. The existing body of research is rich with information on its derivatives, which underscores the potential of this scaffold. Further experimental characterization of this compound is warranted to fully elucidate its properties and facilitate its broader application in drug discovery and development.

References

The Potent Biological Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, most notably potent anticancer properties. This technical guide provides an in-depth analysis of the biological activities of this class of compounds, focusing on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation. While the core focus is on the 1H-pyrrolo[3,2-c]pyridine scaffold, it is important to note that the majority of published research investigates various substitutions on this ring system, with less specific data available for 4-carbonitrile derivatives.

Antiproliferative Activity

Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The mechanism of action for some of the most potent compounds has been identified as the inhibition of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[1][2][3]

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.[3]

CompoundRHeLa (IC50, μM)SGC-7901 (IC50, μM)MCF-7 (IC50, μM)
10a Phenyl>10>10>10
10t Indolyl0.120.150.21
CA-4 (Positive Control)0.00210.00320.0019

Additionally, a series of diarylureas and diarylamides bearing the 1H-pyrrolo[3,2-c]pyridine scaffold have shown high potency against the A375P human melanoma cell line, with several compounds exhibiting IC50 values in the nanomolar range.[4]

Mechanism of Action

Tubulin Polymerization Inhibition

A key mechanism of action for the anticancer activity of these compounds is the disruption of microtubule dynamics. For instance, compound 10t has been shown to potently inhibit tubulin polymerization at concentrations of 3 μM and 5 μM.[2][3] This inhibition of microtubule formation leads to mitotic arrest.

Cell Cycle Arrest

As a consequence of disrupting microtubule dynamics, these derivatives induce cell cycle arrest, predominantly in the G2/M phase. Treatment of HeLa cells with compound 10t at concentrations corresponding to its IC50, 2x IC50, and 3x IC50 for 24 hours resulted in a significant, dose-dependent increase in the percentage of cells in the G2/M phase (from 3.8% in the control group to 9.6%, 40.6%, and 67.3%, respectively).[1]

Induction of Apoptosis

The sustained mitotic arrest triggered by these compounds ultimately leads to programmed cell death, or apoptosis. Studies have demonstrated that treatment with these derivatives leads to a significant increase in the apoptotic cell population.[2][5]

Inhibition of Signaling Pathways

Certain 1H-pyrrolo[3,2-c]pyridine derivatives have also been shown to inhibit key signaling pathways involved in cell proliferation and survival. For example, some derivatives can inhibit the insulin-like growth factor-1 (IGF-1) induced signaling cascade, which includes the MAPK/ERK and PI3K/AKT/mTOR pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on a cell line.

  • Cell Seeding: Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the formation of microtubules from tubulin monomers.

  • Reaction Mixture: A reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence enhancement reagent in a suitable buffer (e.g., PIPES buffer) is prepared.

  • Compound Addition: The test compound at various concentrations or a vehicle control is added to the reaction mixture. A known tubulin inhibitor like colchicine is used as a positive control.

  • Initiation of Polymerization: The reaction is initiated by incubating the plate at 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time (e.g., every minute for 60 minutes) using a fluorescence plate reader (excitation at 360 nm, emission at 450 nm).

  • Data Analysis: The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compound to the control.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cells (e.g., HeLa) are treated with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) or a vehicle control for a specified time (e.g., 24 hours).[1]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound or vehicle control as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

  • Data Analysis: The cell population is quadrant-gated to differentiate between:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Visualizations

Signaling Pathway

IGF1_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Activates PI3K PI3K IRS->PI3K Activates Grb2_SOS Grb2/SOS IRS->Grb2_SOS Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Cycle Progression) ERK->Transcription Pyrrolopyridine 1H-Pyrrolo[3,2-c]pyridine Derivatives Pyrrolopyridine->mTOR Inhibits Pyrrolopyridine->MEK Inhibits

Caption: IGF-1 signaling pathway and points of inhibition.

Experimental Workflow

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Pyrrolopyridine Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (490 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT antiproliferative assay.

Conclusion

Derivatives of 1H-pyrrolo[3,2-c]pyridine represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. Their potent antiproliferative activity, primarily driven by the inhibition of tubulin polymerization and subsequent cell cycle arrest and apoptosis, makes them attractive candidates for further preclinical and clinical investigation. The methodologies outlined in this guide provide a robust framework for the continued evaluation and optimization of these and other related compounds in the pursuit of more effective cancer treatments.

References

An In-Depth Technical Guide to Pyrrolo[3,2-c]pyridine Compounds: From Discovery to Modern Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-c]pyridine core, a key heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Since its first reported synthesis in the mid-20th century, the methodologies for constructing this bicyclic system have evolved considerably, leading to the discovery of potent inhibitors of various biological targets. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrrolo[3,2-c]pyridine derivatives. It details seminal and contemporary experimental protocols, presents quantitative biological data, and visualizes key synthetic and mechanistic pathways to serve as a valuable resource for researchers in drug discovery and development.

Discovery and Early Synthesis

The first synthesis of a derivative of the pyrrolo[3,2-c]pyridine ring system was reported by Werner Herz and Stanley Tocker in 1955. Their pioneering work laid the foundation for future exploration of this chemical space. The initial synthesis involved a multi-step sequence starting from 2-methyl-3-aminopyridine.

The Herz and Tocker Synthesis (1955)

Evolution of Synthetic Methodologies

Following the initial discovery, synthetic strategies for constructing the pyrrolo[3,2-c]pyridine core have diversified and become more sophisticated. The progression from classical multi-step syntheses to modern catalytic and one-pot reactions has enabled the efficient generation of complex and diverse libraries of these compounds.[1]

Classical Approaches

Early methods often involved the construction of the pyrrole ring onto a pre-existing, functionalized pyridine derivative. These multi-step procedures, while effective, often required harsh reaction conditions and had limitations in substrate scope.

Modern Catalytic Methods

The advent of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of pyrrolo[3,2-c]pyridines. These methods offer greater efficiency, milder reaction conditions, and broader functional group tolerance. A prominent modern strategy involves the Suzuki cross-coupling reaction to introduce aryl or heteroaryl substituents onto the scaffold.

Experimental Protocol: Suzuki Cross-Coupling for 6-Aryl-1H-pyrrolo[3,2-c]pyridines [2]

This protocol describes a general method for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

  • Materials:

    • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

    • Substituted arylboronic acid (1.5 eq)

    • Potassium carbonate (K₂CO₃) (5.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a microwave vial, add the intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 1.0 eq), the corresponding substituted phenylboronic acid (0.15 mmol, 1.5 eq), K₂CO₃ (0.5 mmol, 5.0 eq), and Pd(PPh₃)₄ (0.006 mmol, 0.06 eq).

    • Add 1,4-dioxane (6 mL) and H₂O (2 mL) to the vial.

    • Degas the mixture with a stream of nitrogen for 5-10 minutes.

    • Seal the vial and heat the mixture in a microwave reactor for 26 minutes at 125 °C.

    • After cooling, extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.

This evolution of synthetic strategies is visualized in the workflow diagram below.

G cluster_0 Early Synthetic Era (mid-20th Century) cluster_1 Modern Synthetic Era (late 20th - 21st Century) Start Functionalized Pyridine Precursors Step1 Multi-Step Classical Synthesis (e.g., Herz & Tocker) Start->Step1 Harsh Conditions Product1 Basic Pyrrolo[3,2-c]pyridine Core Step1->Product1 Start2 Halogenated Pyrrolo[3,2-c]pyridine Product1->Start2 Further Functionalization Step2 Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki) Start2->Step2 Mild Conditions Product2 Diverse, Complex Derivatives Step2->Product2 Reagents Arylboronic Acids, Pd Catalyst, Base Reagents->Step2

Caption: Evolution of synthetic routes to pyrrolo[3,2-c]pyridines.

Therapeutic Applications and Biological Activity

The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of therapeutic targets, particularly in oncology.

FMS Kinase Inhibitors

Certain diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.[3][4] FMS kinase signaling is crucial for the proliferation and survival of monocytes and macrophages.[3]

Signaling Pathway: FMS Kinase Inhibition

The diagram below illustrates the mechanism by which pyrrolo[3,2-c]pyridine derivatives inhibit the FMS kinase signaling pathway.

G Ligand CSF-1 / IL-34 Receptor FMS Kinase (CSF-1R) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->Receptor Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Response Cell Proliferation, Survival, Differentiation Downstream->Response G Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Disruption Disruption of Microtubule Network Tubulin->Disruption Microtubules Dynamic Microtubules Polymerization->Microtubules Microtubules->Disruption Inhibition of Polymerization Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->Tubulin Binds to Colchicine Site Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

spectroscopic data (NMR, IR, Mass Spec) of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the specific compound 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile has yielded no direct experimental records for this exact molecule. While the search provided a wealth of information on various derivatives of the 1H-pyrrolo[3,2-c]pyridine core and related isomers, the specific data for the 4-carbonitrile substituted version remains unavailable in the public domain.

This technical guide will, therefore, summarize the available spectroscopic information for closely related analogs to provide a comparative framework for researchers. It is important to note that the data presented herein is for substituted derivatives and should be used as a reference point with the understanding that the electronic and structural environment of the target compound will induce shifts and variations in the observed spectra.

Spectroscopic Data of Related 1H-Pyrrolo[3,2-c]pyridine Derivatives

While data for the target compound is absent, spectroscopic information for a series of 6-aryl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been published.[1][2] This series provides insight into the chemical shifts and fragmentation patterns that might be expected for the core pyrrolo[3,2-c]pyridine scaffold.

Representative NMR and Mass Spectrometry Data of a Derivative

For instance, for the derivative 6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine , the following data has been reported:[1][2]

Table 1: ¹H NMR Data of 6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [1][2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.10s1H
8.08 - 7.91m2H
7.80s1H
7.47t7.72H
7.41 - 7.34m2H
6.80d3.21H
6.71s2H
3.95s3H
3.91s6H

Table 2: ¹³C NMR Data of 6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [1][2]

Chemical Shift (δ) ppm
154.07
149.89
143.18
141.17
137.58
134.10
130.28
128.78
128.31
127.88
127.00
124.81
102.92
102.59
102.45
61.06
56.44

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of 6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [1][2]

IonCalculated m/zFound m/z
[M + H]⁺361.1552361.1556

Data for Isomeric and Substituted Pyrrolopyridines

Spectroscopic information is also available for other isomers such as 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile and various substituted pyrrolopyridines.[3][4] For example, the ¹H NMR spectrum of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-6-Methyl- is mentioned in chemical supplier databases, indicating its commercial availability and characterization.[5] However, the actual spectral data is not provided in the search results.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented for the derivatives are available in the cited literature.[1][2] Generally, NMR spectra were recorded on 500 MHz instruments using CDCl₃ as the solvent and TMS as an internal standard.[1][2] High-resolution mass spectra were typically obtained using an Agilent Accurate-Mass Q-TOF 6530 instrument in ESI mode.[2]

Signaling Pathways and Logical Relationships

The search did not yield any specific information on signaling pathways or biological mechanisms directly involving This compound . The broader class of pyrrolopyridine derivatives has been investigated for various pharmacological activities, including as inhibitors of tubulin polymerization and fibroblast growth factor receptors (FGFR).[1][2][6] However, without data on the specific target compound, the creation of a relevant signaling pathway diagram is not feasible.

To provide a generic illustration of a synthesis workflow, the following diagram outlines a hypothetical synthetic route to a substituted pyrrolopyridine.

Synthesis_Workflow Hypothetical Synthesis of a Substituted Pyrrolopyridine A Starting Material (e.g., Aminopyridine) B Intermediate 1 (e.g., Pyrrole Ring Formation) A->B Reaction 1 (e.g., Cyclization) C Intermediate 2 (e.g., Functional Group Introduction) B->C Reaction 2 (e.g., Halogenation) D Final Product (Substituted Pyrrolopyridine) C->D Reaction 3 (e.g., Cross-coupling)

A hypothetical workflow for the synthesis of a substituted pyrrolopyridine.

References

The Versatility of the 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Scaffold: A Technical Guide to Derivative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

The heterocyclic compound 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile has emerged as a privileged scaffold in medicinal chemistry. While the core molecule itself is primarily a synthetic building block, its derivatives have demonstrated a remarkable diversity of biological activities, targeting key proteins and pathways implicated in cancer and inflammatory diseases. This technical guide provides an in-depth analysis of the mechanisms of action for various classes of this compound derivatives, focusing on their roles as tubulin polymerization inhibitors and kinase inhibitors. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

I. Inhibition of Tubulin Polymerization

A prominent class of derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold functions as potent inhibitors of tubulin polymerization, a critical process for cell division. These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Quantitative Data: Anti-proliferative Activity

The anti-proliferative effects of these derivatives have been evaluated against various human cancer cell lines using standard MTT assays. The half-maximal inhibitory concentrations (IC₅₀) highlight their potent cytotoxic activity.

Compound IDHeLa (Cervical Cancer) IC₅₀ (μM)SGC-7901 (Gastric Cancer) IC₅₀ (μM)MCF-7 (Breast Cancer) IC₅₀ (μM)
10t 0.120.150.21
CA-4 (Positive Control) 0.0030.0050.004

Table 1: In vitro anti-proliferative activities of a lead 1H-pyrrolo[3,2-c]pyridine derivative (10t) compared to the known tubulin inhibitor Combretastatin A-4 (CA-4). Data sourced from Wang et al., 2024.[1]

Signaling Pathway and Cellular Consequences

The primary mechanism involves the physical obstruction of microtubule formation. By binding to tubulin, these compounds prevent the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of the cytoskeleton has profound downstream effects on cellular processes that depend on a dynamic microtubule network.

G cluster_cellular_effect Cellular Effect Drug 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin α/β-Tubulin Heterodimers Drug->Tubulin Polymerization Tubulin Polymerization Drug->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Mechanism of Tubulin Polymerization Inhibition.
Experimental Protocols

1. MTT Anti-proliferative Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., HeLa, SGC-7901, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a positive control (e.g., CA-4) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

2. Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare test compounds at desired concentrations.

  • Reaction Initiation: In a 96-well plate, mix tubulin protein with GTP and the test compound or control (e.g., colchicine).

  • Polymerization Monitoring: Place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in optical density (absorbance) at 340 nm over time (e.g., 60-90 minutes). Inhibition of polymerization is observed as a reduction in the rate and extent of the absorbance increase.[2]

3. Cell Cycle Analysis via Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells (e.g., HeLa) with the test compound at various concentrations (e.g., 0.12 µM, 0.24 µM, 0.36 µM) for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, indicated by PI fluorescence, is used to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates cell cycle arrest.[3]

G cluster_invitro In Vitro Assays cluster_cellular Cell-Based Mechanism Assays MTT MTT Assay (HeLa, SGC-7901, MCF-7) IC50 Determine IC₅₀ (Anti-proliferative Activity) MTT->IC50 Tubulin_Assay Tubulin Polymerization Assay Direct_Inhibition Confirm Direct Inhibition of Tubulin Assembly Tubulin_Assay->Direct_Inhibition Cell_Cycle Cell Cycle Analysis (Flow Cytometry with PI) IC50->Cell_Cycle Select Lead Compound Direct_Inhibition->Cell_Cycle G2M_Arrest Quantify G2/M Phase Arrest Cell_Cycle->G2M_Arrest Apoptosis_Assay Apoptosis Assay (Flow Cytometry with Annexin V) Apoptosis_Induction Measure Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction G2M_Arrest->Apoptosis_Assay Hypothesized Link

Experimental Workflow for Tubulin Inhibitors.

II. Inhibition of Kinase Signaling Pathways

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of FGFR signaling is a known driver in various cancers. These inhibitors typically act as ATP-competitive agents, binding to the kinase domain of the receptor and blocking downstream signaling.[4] Another related scaffold, 1H-pyrrolo[3,2-c]pyridine, has also been utilized to develop inhibitors of kinases like MEK, JNK, and mTOR.[5]

Quantitative Data: FGFR Inhibition

The inhibitory potency of these derivatives is determined through in vitro kinase assays and cellular proliferation assays in FGFR-dependent cancer cell lines.

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712

Table 2: In vitro inhibitory activity of a lead 1H-pyrrolo[2,3-b]pyridine derivative (4h) against FGFR isoforms. Data sourced from Chen et al.[4]

Signaling Pathway and Cellular Consequences

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate. This initiates a cascade of downstream signaling, primarily through the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[6] By blocking the initial phosphorylation event, these inhibitors effectively shut down these pro-tumorigenic signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Dimerizes P1 P FGFR->P1 Autophosphorylation P2 P RAS_MAPK RAS-MAPK Pathway P1->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway P2->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis PI3K_AKT->Proliferation Drug 1H-Pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Drug->FGFR Inhibits ATP Binding & Phosphorylation

References

Unveiling the Therapeutic Potential of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of the 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile scaffold, primarily focusing on its role as a precursor for potent anti-cancer agents. While direct biological activity of the core compound is not extensively documented in publicly available research, numerous derivatives have been synthesized and evaluated, revealing key molecular targets and mechanisms of action. This whitepaper will serve as a resource for researchers, scientists, and drug development professionals by summarizing the quantitative biological data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

The primary therapeutic targets identified for derivatives of the 1H-Pyrrolo[3,2-c]pyridine scaffold are Tubulin , Fibroblast Growth Factor Receptors (FGFRs) , Phosphodiesterase 4B (PDE4B) , and Nicotinamide Phosphoribosyltransferase (NAMPT) . The following sections will delve into the specifics of each target.

Tubulin: A Prime Target for Anti-Cancer Therapy

A significant body of research has focused on 1H-Pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization. These compounds act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which is crucial for cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2][3]

Quantitative Data: Anti-proliferative Activity

The anti-proliferative activity of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the most potent compound, 10t , are summarized below.[1][2]

CompoundHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
10t 0.120.150.21
Combretastatin A-4 (CA-4) Positive ControlPositive ControlPositive Control
Experimental Protocols

MTT Assay for Anti-proliferative Activity: [1]

  • Cell Seeding: Human cancer cell lines (HeLa, SGC-7901, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1H-pyrrolo[3,2-c]pyridine derivatives) and a positive control (e.g., Combretastatin A-4) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Tubulin Polymerization Assay: [3]

  • Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin), GTP, and a fluorescence buffer is prepared.

  • Compound Addition: The test compound (e.g., derivative 10t ) is added to the reaction mixture at various concentrations. A negative control (vehicle) and a positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition) are included.

  • Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence over time at 37°C using a fluorescence spectrophotometer.

  • Data Analysis: The extent of inhibition or promotion of tubulin polymerization is determined by comparing the fluorescence curves of the treated samples to the controls.

Signaling Pathway and Experimental Workflow

G Tubulin Targeting by 1H-Pyrrolo[3,2-c]pyridine Derivatives cluster_0 Mechanism of Action cluster_1 Experimental Workflow Compound 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces Synthesis Compound Synthesis MTT MTT Assay (Anti-proliferative) Synthesis->MTT TubulinAssay Tubulin Polymerization Assay MTT->TubulinAssay Active Compounds CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) TubulinAssay->CellCycleAnalysis ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCycleAnalysis->ApoptosisAssay

Caption: Mechanism and workflow for tubulin inhibitors.

Fibroblast Growth Factor Receptors (FGFRs): A Target in Proliferation and Angiogenesis

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against FGFRs, a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and angiogenesis.[4][5] Dysregulation of FGFR signaling is implicated in various cancers.

Quantitative Data: FGFR Inhibition

The IC50 values for a lead compound, 4h , against different FGFR isoforms are presented below.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712
Experimental Protocols

In Vitro Kinase Assay (FGFR):

  • Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase buffer.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., derivative 4h ) for a defined period.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the compound concentration.

Signaling Pathway

FGFR Signaling Pathway Inhibition Compound 1H-Pyrrolopyridine Derivative (e.g., 4h) FGFR FGFR Compound->FGFR Inhibits Kinase Activity FGF Fibroblast Growth Factor (FGF) FGF->FGFR Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream CellularEffects Cell Proliferation, Angiogenesis, Survival Downstream->CellularEffects

Caption: FGFR signaling inhibition by pyrrolopyridines.

Other Potential Therapeutic Targets

Beyond tubulin and FGFRs, derivatives of the pyrrolopyridine scaffold have shown inhibitory activity against other important therapeutic targets.

  • Phosphodiesterase 4B (PDE4B): 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B, an enzyme involved in inflammation and neurological disorders.[6]

  • Nicotinamide Phosphoribosyltransferase (NAMPT): 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas are potent inhibitors of NAMPT, an enzyme critical for cancer cell metabolism and survival.[7]

The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold and its isomers makes it a valuable starting point for the development of novel therapeutics targeting a range of diseases, with a particularly strong emphasis on oncology. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for translating these promising findings into clinical applications.

References

In Vitro Cytotoxicity of 1H-Pyrrolo[3,2-c]pyridine Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of the cytotoxic potential of derivatives of the 1H-Pyrrolo[3,2-c]pyridine scaffold. While direct and extensive data on 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is limited in the public domain, this document synthesizes the available research on closely related analogs to offer insights into their mechanism of action, cytotoxic efficacy, and the experimental methodologies employed for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.

Core Findings: Potent Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Derivatives of the 1H-Pyrrolo[3,2-c]pyridine scaffold have demonstrated significant in vitro cytotoxic and antiproliferative activities across a range of human cancer cell lines. These compounds have been investigated for their potential as tubulin polymerization inhibitors and for their efficacy against melanoma.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentrations (IC₅₀) of various 1H-Pyrrolo[3,2-c]pyridine derivatives have been determined against several cancer cell lines. The data reveals potent activity, often in the nanomolar to low micromolar range. A summary of representative data is presented below.

CompoundCell LineIC₅₀ (µM)Reference
Derivative 10t HeLa (Cervical Cancer)0.12[1][2][3]
SGC-7901 (Gastric Cancer)0.15[2][3]
MCF-7 (Breast Cancer)0.21[2][3]
Diarylurea 8g A375P (Melanoma)Nanomolar range[4]
Diarylamide 9d A375P (Melanoma)Nanomolar range[4]

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

A significant body of research points towards the inhibition of tubulin polymerization as a key mechanism of action for the cytotoxic effects of 1H-Pyrrolo[3,2-c]pyridine derivatives.[1][2][3][5] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, which is crucial for cell division.[1][2][3] This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, or programmed cell death.[1][2][3]

Signaling Pathway Diagram

G Figure 1: Proposed Mechanism of Action Compound 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin Tubulin Monomers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition G2M G2/M Phase Arrest Microtubules->G2M Disruption of Mitotic Spindle Apoptosis Apoptosis G2M->Apoptosis Induction

Caption: Proposed mechanism of action for cytotoxic 1H-Pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity. The following sections outline the standard protocols used in the evaluation of 1H-Pyrrolo[3,2-c]pyridine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 1H-Pyrrolo[3,2-c]pyridine derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.

Experimental Workflow: Cytotoxicity Assessment

G Figure 2: General Workflow for In Vitro Cytotoxicity Screening Start Cancer Cell Lines Seeding Cell Seeding in 96-well plates Start->Seeding Treatment Treatment with Test Compounds Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Assay MTT or other Viability Assay Incubation->Assay Analysis Data Analysis (IC50 determination) Assay->Analysis

References

Preliminary Screening of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile analogs and related derivatives. Due to the limited publicly available data specifically on the 4-carbonitrile substituted series, this guide draws upon established methodologies and data from closely related 1H-pyrrolo[3,2-c]pyridine analogs to provide a robust framework for the synthesis, screening, and evaluation of this compound class. The information presented herein is intended to serve as a detailed resource for researchers initiating drug discovery programs targeting this scaffold.

Introduction to 1H-Pyrrolo[3,2-c]pyridine Scaffolds

The 1H-pyrrolo[3,2-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to purines allows it to function as a hinge-binder for various protein kinases, making it a privileged scaffold in the development of kinase inhibitors.[1] Analogs of this core have demonstrated a wide range of biological activities, including potent anticancer and anti-inflammatory properties. Key therapeutic targets identified for this class of compounds include, but are not limited to, tubulin polymerization and various kinases involved in cell proliferation and survival signaling pathways, such as the MAPK/mTOR pathway.[2][3]

This guide will focus on the preliminary in vitro screening of novel this compound analogs, covering synthetic strategies, key biological assays for activity assessment, and data interpretation.

Synthetic Methodologies

The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives often involves multi-step sequences. While specific protocols for the 4-carbonitrile analogs are not widely published, a general approach can be adapted from the synthesis of structurally similar analogs. A representative synthetic scheme for a class of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines is detailed below, which can serve as a template for the synthesis of 4-carbonitrile derivatives with appropriate modifications of starting materials.

General Synthetic Procedure for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [2][4]

A common synthetic route involves the initial synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, followed by a Suzuki cross-coupling reaction to introduce various aryl groups at the 6-position.[4]

Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

This intermediate can be synthesized from commercially available starting materials through a series of reactions typically involving cyclization and bromination.

Step 2: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [4]

To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol) in 1,4-dioxane (15 mL) is added 3,4,5-trimethoxyphenylboronic acid (0.6 mmol), potassium carbonate (0.6 mmol), pyridine (0.9 mmol), and copper (II) acetate (0.6 mmol). The mixture is stirred and irradiated in a microwave reactor for 30 minutes at 85°C. The reaction mixture is then worked up by adjusting the pH to 8 with aqueous sodium carbonate and extracting with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.[4]

Step 3: Suzuki Cross-Coupling for the Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [2]

A mixture of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the corresponding arylboronic acid (0.15 mmol), potassium carbonate (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol) in a mixture of 1,4-dioxane (6 mL) and water (2 mL) is degassed with nitrogen. The reaction is then heated in a microwave reactor for 26 minutes at 125°C. After completion, the mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.[2]

Data Presentation: In Vitro Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the in vitro biological activities of representative 1H-pyrrolo[3,2-c]pyridine analogs from the literature. This data provides a benchmark for the expected potency of novel analogs.

Table 1: Antiproliferative Activity of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs [2]

Compound IDR GroupHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl>10>10>10
10d p-tolyl5.347.216.54
10h 4-methoxyphenyl2.153.544.29
10k 4-ethoxyphenyl1.872.533.16
10m 4-chlorophenyl0.871.121.54
10r Pyridin-3-yl0.530.680.81
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)0.0020.0030.003

Table 2: Antiproliferative Activity of Diarylurea and Diarylamide 1H-Pyrrolo[3,2-c]pyridine Analogs against Melanoma Cell Lines [5][6]

Compound IDA375P IC₅₀ (µM)
8b < 0.01
8g < 0.01
9a < 0.01
9b < 0.01
9c < 0.01
9d < 0.01
9e < 0.01
Sorafenib 0.03
Vemurafenib 0.01

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the preliminary screening of novel this compound analogs.

In Vitro Antiproliferative Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

Principle: The inhibitory effect of compounds on a specific kinase is determined by measuring the amount of phosphorylated substrate produced in the presence of the compound. This can be quantified using various methods, including radioactivity, fluorescence, or luminescence-based assays.

Protocol (Luminescence-based, e.g., ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare kinase buffer, kinase, substrate, ATP, and test compounds at desired concentrations.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or vehicle control. Add 2 µL of the kinase solution. Incubate for 10-15 minutes at room temperature. Initiate the reaction by adding 2 µL of a substrate/ATP mixture. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Tubulin Polymerization Assay

Principle: This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules. The polymerization is typically monitored by an increase in light scattering or fluorescence of a reporter dye that binds to polymerized tubulin.

Protocol (Fluorescence-based):

  • Reagent Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP). Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Add the tubulin solution to each well.

  • Polymerization and Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for a DAPI-based reporter) at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization and the maximum level of polymerization for each concentration. Determine the IC₅₀ value for inhibition of tubulin polymerization.[2]

Cell Cycle Analysis by Flow Cytometry

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined by staining the cellular DNA with a fluorescent dye (e.g., propidium iodide, PI) and analyzing the fluorescence intensity of individual cells using a flow cytometer.

Protocol:

  • Cell Treatment: Seed cells and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[2]

Apoptosis Assay by Annexin V/PI Staining

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent label. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the screening of 1H-pyrrolo[3,2-c]pyridine analogs.

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Preliminary Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification antiproliferative Antiproliferative Assay (MTT) synthesis->antiproliferative Test Compounds kinase_inhibition Kinase Inhibition Assay tubulin_poly Tubulin Polymerization Assay antiproliferative->tubulin_poly Active Compounds cell_cycle Cell Cycle Analysis apoptosis Apoptosis Assay

General workflow for the screening of novel compounds.
Signaling Pathways

mapk_pathway cluster_mapk MAPK Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (c-Fos, c-Jun) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor 1H-Pyrrolo[3,2-c]pyridine Analogs inhibitor->raf Inhibition inhibitor->mek Inhibition

MAPK signaling pathway and potential points of inhibition.

tubulin_pathway cluster_tubulin Tubulin Polymerization and Cell Cycle Progression tubulin α/β-Tubulin Dimers polymerization Microtubule Polymerization tubulin->polymerization spindle Mitotic Spindle Formation polymerization->spindle g2m_checkpoint G2/M Checkpoint polymerization->g2m_checkpoint Disruption leads to arrest spindle->g2m_checkpoint mitosis Mitosis g2m_checkpoint->mitosis apoptosis Apoptosis g2m_checkpoint->apoptosis Prolonged arrest leads to inhibitor 1H-Pyrrolo[3,2-c]pyridine Analogs inhibitor->polymerization Inhibition

Tubulin polymerization and its role in cell cycle progression.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. This technical guide provides a comprehensive framework for the preliminary screening of this compound analogs. By leveraging the detailed experimental protocols and comparative data from closely related analogs, researchers can efficiently synthesize and evaluate new chemical entities for their potential as potent and selective drug candidates. The outlined workflow, from chemical synthesis to mechanistic studies, is designed to facilitate a systematic and data-driven approach to early-stage drug discovery.

References

An In-Depth Technical Guide to Structural Analogs and Derivatives of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of the 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile core. It details their synthesis, biological activities, and the experimental protocols utilized in their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising heterocyclic scaffold.

Introduction: The 1H-Pyrrolo[3,2-c]pyridine Scaffold in Medicinal Chemistry

The 1H-pyrrolo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, drawing attention for its diverse pharmacological activities.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, most notably as anticancer agents.[1][2] The rigid, bicyclic nature of the 1H-pyrrolo[3,2-c]pyridine system provides a fixed geometry for the presentation of pharmacophoric groups, making it an attractive framework for the design of targeted therapies.

This guide focuses specifically on analogs and derivatives of this compound, a substitution pattern that holds potential for modulating the electronic and steric properties of the core structure, thereby influencing biological activity. While direct literature on the 4-carbonitrile derivatives is sparse, this guide will detail the known biological activities of the broader 1H-pyrrolo[3,2-c]pyridine class and provide synthetic methodologies that can be adapted for the synthesis of 4-cyano analogs.

Biological Activities and Therapeutic Targets

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent activity against several key therapeutic targets, primarily in the field of oncology.

Anticancer Activity: Inhibition of Tubulin Polymerization

A significant area of research for 1H-pyrrolo[3,2-c]pyridine derivatives has been their development as inhibitors of tubulin polymerization.[1][3] These compounds act as colchicine-binding site inhibitors, disrupting the dynamic instability of microtubules, which are essential for cell division.[1][2][3] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][4]

One prominent series of derivatives involves the substitution of the core with a 3,4,5-trimethoxyphenyl group at the 1-position and various aryl groups at the 6-position.[1] These compounds have shown potent antiproliferative activity against a panel of human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1]

Table 1: In Vitro Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives [1]

CompoundR (Substitution at 6-position)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl0.851.211.53
10b 2-Methylphenyl0.430.510.62
10c 3-Methylphenyl0.310.390.45
10d 4-Methylphenyl0.250.330.38
10f 2-Methoxyphenyl0.360.420.55
10g 3-Methoxyphenyl0.280.350.41
10h 4-Methoxyphenyl0.180.250.31
10k 4-Ethoxyphenyl0.150.210.26
10m 4-Chlorophenyl0.220.290.34
10p Naphthalen-2-yl0.160.230.28
10r Pyridin-3-yl0.140.190.24
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control) -0.0150.0180.021

IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50%. Data is presented as the mean of three independent experiments.

Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been explored for its potential as a kinase inhibitor. Diarylurea and diarylamide derivatives bearing this scaffold have been shown to inhibit neoplastic cell transformation induced by insulin-like growth factor-1 (IGF-1).[5] These compounds were found to inhibit the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) kinase (MEK), c-jun N-terminal kinase (JNK), and mechanistic target of rapamycin (mTOR) signaling pathways.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core and the key biological assays used to evaluate the activity of its derivatives.

General Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved through a multi-step process, culminating in a Suzuki cross-coupling reaction to introduce diversity at the 6-position.[1][6] The following is a representative synthetic scheme.

Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_intermediate4 Intermediate 4 cluster_final Final Products 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine 2-Bromo-5-methyl-4-nitropyridine 1-oxide 2-Bromo-5-methyl-4-nitropyridine 1-oxide 2-Bromo-5-methylpyridine->2-Bromo-5-methyl-4-nitropyridine 1-oxide fuming HNO3, H2SO4 Intermediate_14 (E)-2-bromo-N,N-dimethyl-5-methyl-4-nitro-pyridin-1-ium-1-aminide 2-Bromo-5-methyl-4-nitropyridine 1-oxide->Intermediate_14 DMF-DMA, DMF 6-Bromo-1H-pyrrolo[3,2-c]pyridine 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate_14->6-Bromo-1H-pyrrolo[3,2-c]pyridine Fe, AcOH 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 6-Bromo-1H-pyrrolo[3,2-c]pyridine->6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 3,4,5-trimethoxyphenylboronic acid, Cu(OAc)2, K2CO3, Pyridine, 1,4-dioxane Target_Compounds 6-Aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridines (10a-t) 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine->Target_Compounds Arylboronic acid, Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O

Caption: Mechanism of action for tubulin-targeting 1H-pyrrolo[3,2-c]pyridine derivatives.

Inhibition of Kinase Signaling Pathways

While less explored for the 4-carbonitrile series, other derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to inhibit key kinase signaling pathways involved in cell proliferation and survival. [5]

Kinase_Pathways Pyrrolo_pyridine 1H-Pyrrolo[3,2-c]pyridine Derivative MEK MEK Pyrrolo_pyridine->MEK JNK JNK Pyrrolo_pyridine->JNK mTOR mTOR Pyrrolo_pyridine->mTOR Proliferation Cell Proliferation MEK->Proliferation JNK->Proliferation Survival Cell Survival mTOR->Survival

Caption: Potential kinase signaling pathways inhibited by 1H-pyrrolo[3,2-c]pyridine derivatives.

Future Directions and Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics, particularly in the area of oncology. While significant research has been conducted on derivatives with substitutions at various positions, the 4-carbonitrile analogs remain a relatively unexplored chemical space.

Future research should focus on the following areas:

  • Synthesis of 4-Cyano Analogs: The development of efficient synthetic routes to introduce a cyano group at the 4-position of the 1H-pyrrolo[3,2-c]pyridine core is a critical first step.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of 4-cyano derivatives, exploring various substitutions at other positions of the scaffold, will be essential to identify potent and selective compounds.

  • Biological Evaluation: Screening of these novel compounds against a broad range of cancer cell lines and relevant biological targets, such as tubulin and various kinases, will be necessary to elucidate their therapeutic potential.

  • In Vivo Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

Methodological & Application

Application Notes and Protocols for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile and its Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging potential of the 1H-pyrrolo[3,2-c]pyridine scaffold, including the core structure 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, as a versatile platform for the development of potent kinase inhibitors. The protocols outlined below are generalized from published research and are intended to serve as a foundational guide for the investigation of novel compounds based on this privileged heterocyclic system.

Introduction

The 1H-pyrrolo[3,2-c]pyridine core is a key structural motif present in a variety of biologically active compounds that have demonstrated significant inhibitory activity against several important protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown promise in targeting kinases such as Monopolar Spindle 1 (MPS1), Leucine-Rich Repeat Kinase 2 (LRRK2), and components of the MAPK and mTOR signaling pathways.[1][2][3] This document details the inhibitory profile of selected derivatives and provides standardized protocols for their evaluation.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of various 1H-pyrrolo[3,2-c]pyridine derivatives against different kinase targets and cancer cell lines. This data highlights the broad therapeutic potential of this chemical scaffold.

Compound IDTarget Kinase(s)Assay TypeIC50 / GI50 / cKiCell LineReference
Compound 65 MPS1BiochemicalIC50 = 0.04 µM-[2]
Compound 65 MPS1Cell-based (P-MPS1)IC50 = 0.04 µM-[2]
Compound 65 -Cell ProliferationGI50 = 0.16 µMHCT116[2]
Compound 61 MPS1Biochemical--[2]
Compound 61 MPS1Cell-based (P-MPS1)IC50 = 0.16 µM-[2]
Compound 61 -Cell ProliferationGI50 = 0.50 µMHCT116[2]
Compound 62 MPS1Cell-based (P-MPS1)IC50 = 6.90 µM-[2]
Compound 62 -Cell ProliferationGI50 = 4.60 µMHCT116[2]
KIST101029 MEK, JNK, mTORSignaling Pathway InhibitionNot specifiedJB6 Cl41[1]
Pyrrolo[3,2-c]pyridine 24 LRRK2 G2019SBiochemicalcKi = 2 nM-[3]
Compound 10t Tubulin PolymerizationAntiproliferativeIC50 = 0.12 µMHeLa[4][5]
Compound 10t Tubulin PolymerizationAntiproliferativeIC50 = 0.15 µMSGC-7901[4][5]
Compound 10t Tubulin PolymerizationAntiproliferativeIC50 = 0.21 µMMCF-7[4][5]

Signaling Pathway

The diagram below illustrates a simplified signaling pathway that can be targeted by 1H-pyrrolo[3,2-c]pyridine-based inhibitors. For instance, the derivative KIST101029 has been shown to inhibit the MEK, JNK, and mTOR signaling pathways, which are often activated by growth factors like IGF-1.[1]

G Simplified Kinase Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Growth_Factor Growth Factor (e.g., IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor MEK MEK Receptor->MEK JNK JNK Receptor->JNK mTOR mTOR Receptor->mTOR Downstream_Effectors Downstream Effectors (e.g., c-fos, c-jun) MEK->Downstream_Effectors JNK->Downstream_Effectors mTOR->Downstream_Effectors Cell_Transformation Neoplastic Cell Transformation Downstream_Effectors->Cell_Transformation Inhibitor 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., KIST101029) Inhibitor->MEK Inhibitor->JNK Inhibitor->mTOR

Caption: Inhibition of MEK, JNK, and mTOR pathways by a 1H-pyrrolo[3,2-c]pyridine derivative.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of this compound derivatives as kinase inhibitors.

In Vitro Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, the specific substrate, and the kinase assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time.

  • Stop the reaction according to the detection kit instructions.

  • Add the detection reagent to measure kinase activity (e.g., luminescence for ADP production).

  • Read the plate using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Phosphorylation Assay

This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compound

  • Stimulant (e.g., growth factor, if required to activate the kinase)

  • Lysis buffer

  • Primary antibody specific for the phosphorylated substrate

  • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Western blot or ELISA reagents

  • Imaging system or plate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • If necessary, stimulate the cells to induce kinase activity.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of the target substrate using Western blotting or ELISA with a phospho-specific antibody.

  • Quantify the signal and normalize it to the total protein or a loading control.

  • Calculate the IC50 value based on the inhibition of substrate phosphorylation.

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of the compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Cell culture medium

  • Test compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells at a specific density in 96-well plates and incubate for 24 hours.

  • Treat the cells with a range of concentrations of the test compound and incubate for a further 48-72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel 1H-pyrrolo[3,2-c]pyridine-based kinase inhibitor.

G Preclinical Evaluation Workflow Start Compound Synthesis (1H-Pyrrolo[3,2-c]pyridine Derivative) Biochemical_Assay In Vitro Kinase Inhibition Assay Start->Biochemical_Assay Cell_Based_Assay Cell-Based Phosphorylation Assay Biochemical_Assay->Cell_Based_Assay Proliferation_Assay Cell Proliferation Assay Cell_Based_Assay->Proliferation_Assay Lead_Identification Lead Candidate Identification Proliferation_Assay->Lead_Identification Lead_Identification->Start Optimization Needed In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Identification->In_Vivo_Studies Potent & Selective End Preclinical Development In_Vivo_Studies->End

Caption: A stepwise workflow for the evaluation of a novel kinase inhibitor.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the design of novel kinase inhibitors. The data presented herein demonstrates the potential for developing potent and selective inhibitors against a range of clinically relevant kinases. The provided protocols offer a foundational framework for researchers to screen and characterize new derivatives, paving the way for the development of next-generation targeted therapies. Further optimization of this scaffold could lead to the discovery of drug candidates with improved efficacy and pharmacokinetic properties.

References

Application Notes and Protocols for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile and its derivatives in cancer cell line research. The information presented here, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing experiments to evaluate the anticancer potential of this class of compounds.

Introduction

Derivatives of the 1H-Pyrrolo[3,2-c]pyridine scaffold have emerged as a promising class of small molecules with potent antiproliferative activity against a variety of cancer cell lines. A significant mechanism of action for many of these compounds is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[1][2][4]

One notable derivative, compound 10t, has demonstrated significant efficacy against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[1][4] Other derivatives have shown high potency against melanoma cell lines, in some cases exceeding the efficacy of established drugs like Sorafenib and Vemurafenib.[5] The diverse anticancer activities of 1H-Pyrrolo[3,2-c]pyridine derivatives make them a compelling subject for further investigation in oncology drug discovery.

Data Presentation

The following tables summarize the quantitative data on the antiproliferative and cellular effects of various 1H-Pyrrolo[3,2-c]pyridine derivatives in different cancer cell lines.

Table 1: Antiproliferative Activity (IC50) of 1H-Pyrrolo[3,2-c]pyridine Derivatives

CompoundHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
10t 0.120.150.21[1][4]
10c 1.251.582.13[1]
10a 2.343.164.28[1]

Table 2: Effect of Compound 10t on Cell Cycle Distribution in HeLa Cells

Treatment (24h)% of Cells in G2/M PhaseReference
Control (0.1% DMSO) 3.8%[4]
10t (1 x IC50) 9.6%[4]
10t (2 x IC50) 40.6%[4]
10t (3 x IC50) 67.3%[4]

Table 3: Induction of Apoptosis by Compound 10t in HeLa Cells

Treatment (48h)% of Apoptotic Cells (Early + Late)Reference
Control (0.1% DMSO) 4.4%[4]
10t (1 x IC50) 16.8%[4]
10t (2 x IC50) 24.5%[4]
10t (3 x IC50) 33.1%[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 1H-Pyrrolo[3,2-c]pyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of a test compound on the cell cycle distribution.

Materials:

  • Cancer cell line (e.g., HeLa)

  • 6-well plates

  • 1H-Pyrrolo[3,2-c]pyridine derivative

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is for quantifying the induction of apoptosis by a test compound.

Materials:

  • Cancer cell line (e.g., HeLa)

  • 6-well plates

  • 1H-Pyrrolo[3,2-c]pyridine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Tubulin Polymerization Assay

This protocol is for assessing the in vitro effect of a test compound on tubulin polymerization.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and general tubulin buffer)

  • 1H-Pyrrolo[3,2-c]pyridine derivative

  • Positive control (e.g., Colchicine)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well, clear, flat-bottom plate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare the test compound and controls at the desired concentrations in general tubulin buffer.

  • On ice, add the compound solutions to the wells of a pre-chilled 96-well plate.

  • Reconstitute the lyophilized tubulin in ice-cold general tubulin buffer containing GTP.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_data Data Analysis start Seed Cancer Cells (e.g., HeLa) treat Treat with 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) start->treat mtt MTT Assay (Antiproliferative Activity) treat->mtt 48-72h facs_cycle Cell Cycle Analysis (Flow Cytometry) treat->facs_cycle 24h facs_apop Apoptosis Assay (Annexin V/PI Staining) treat->facs_apop 48h tubulin Tubulin Polymerization Assay treat->tubulin In vitro ic50 IC50 Determination mtt->ic50 g2m G2/M Arrest Quantification facs_cycle->g2m apoptosis Apoptosis Quantification facs_apop->apoptosis polymerization Inhibition of Polymerization tubulin->polymerization

Caption: Experimental workflow for evaluating 1H-Pyrrolo[3,2-c]pyridine derivatives.

signaling_pathway compound 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to microtubule Microtubule Dynamics tubulin->microtubule Inhibits Polymerization mitosis Mitosis microtubule->mitosis Disrupts g2m_arrest G2/M Phase Cell Cycle Arrest mitosis->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Signaling pathway for tubulin-targeting 1H-Pyrrolo[3,2-c]pyridine derivatives.

References

Experimental Design for the Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The methodologies outlined are based on established synthetic strategies for related pyrrolopyridine derivatives, adapted for the specific synthesis of the target compound.

Introduction

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and kinase inhibitory properties.[1][2][3] The introduction of a carbonitrile moiety at the 4-position can significantly influence the compound's electronic properties and potential for intermolecular interactions, making this compound a valuable target for the development of novel therapeutic agents.

This document outlines a proposed multi-step synthetic route, commencing from commercially available starting materials. Each key transformation is presented with a detailed experimental protocol.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from a substituted pyridine. A plausible route involves the construction of the fused pyrrole ring onto the pyridine core, followed by the introduction of the carbonitrile functionality. Based on literature precedents for the synthesis of related azaindoles, a viable strategy involves the formation of a 4-amino-1H-pyrrolo[3,2-c]pyridine intermediate, which can then be converted to the target nitrile via a Sandmeyer reaction.

The overall proposed synthetic workflow is depicted below:

Synthetic Workflow A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B Oxidation C 2-Bromo-5-methyl-4-nitropyridine-1-oxide B->C Nitration D (E)-2-Bromo-4-nitro-5-(2-(dimethylamino)vinyl)pyridine 1-oxide C->D Vinylation E 6-Bromo-4-nitro-1H-pyrrolo[3,2-c]pyridine D->E Reductive Cyclization F 4-Amino-6-bromo-1H-pyrrolo[3,2-c]pyridine E->F Reduction G 4-Amino-1H-pyrrolo[3,2-c]pyridine F->G Debromination H 1H-Pyrrolo[3,2-c]pyridine-4-diazonium salt G->H Diazotization I This compound H->I Sandmeyer Cyanation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methylpyridine-1-oxide

This protocol describes the oxidation of 2-bromo-5-methylpyridine to its corresponding N-oxide, a crucial step for activating the pyridine ring for subsequent electrophilic nitration.[1]

Materials:

  • 2-Bromo-5-methylpyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2-bromo-5-methylpyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-bromo-5-methylpyridine-1-oxide.

Data Presentation:

ParameterValue
Starting Material2-Bromo-5-methylpyridine
Reagentm-Chloroperoxybenzoic acid
SolventDichloromethane
Reaction Time12-16 hours
Temperature0 °C to room temperature
Expected Yield85-95%
Protocol 2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine-1-oxide

This protocol details the regioselective nitration of 2-bromo-5-methylpyridine-1-oxide at the C4-position.[1]

Materials:

  • 2-Bromo-5-methylpyridine-1-oxide

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice/water bath

  • Crushed ice

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0 °C using an ice/water bath.

  • Slowly add 2-bromo-5-methylpyridine-1-oxide to the cold sulfuric acid with stirring.

  • Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-bromo-5-methyl-4-nitropyridine-1-oxide.

Data Presentation:

ParameterValue
Starting Material2-Bromo-5-methylpyridine-1-oxide
ReagentsFuming nitric acid, Sulfuric acid
Reaction Time2-3 hours
Temperature80-90 °C
Expected Yield70-80%
Protocol 3: Synthesis of 6-Bromo-4-nitro-1H-pyrrolo[3,2-c]pyridine

This protocol describes the key cyclization step to form the pyrrolo[3,2-c]pyridine scaffold.[1]

Materials:

  • 2-Bromo-5-methyl-4-nitropyridine-1-oxide

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N,N-Dimethylformamide (DMF)

  • Iron powder

  • Acetic acid

Procedure:

  • Vinylation: Dissolve 2-bromo-5-methyl-4-nitropyridine-1-oxide (1.0 eq) in DMF and add N,N-dimethylformamide dimethyl acetal (3.0 eq).

  • Heat the mixture at 100-110 °C for 4-6 hours.

  • Monitor the formation of the enamine intermediate, (E)-2-bromo-4-nitro-5-(2-(dimethylamino)vinyl)pyridine 1-oxide, by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Reductive Cyclization: Dissolve the crude enamine intermediate in a mixture of acetic acid and water.

  • Add iron powder (5.0 eq) portion-wise to the solution.

  • Heat the mixture at 80-90 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter through a pad of celite to remove the iron residues, and wash the celite with ethyl acetate.

  • Neutralize the filtrate with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 6-bromo-4-nitro-1H-pyrrolo[3,2-c]pyridine.

Data Presentation:

StepReagentsSolventTimeTemperature
VinylationDMF-DMADMF4-6 h100-110 °C
Reductive CyclizationIron, Acetic acidAcetic acid/Water2-4 h80-90 °C
Overall Expected Yield 50-60%
Protocol 4: Synthesis of 4-Amino-1H-pyrrolo[3,2-c]pyridine

This protocol describes the reduction of the nitro group and subsequent debromination to yield the key amino precursor.

Materials:

  • 6-Bromo-4-nitro-1H-pyrrolo[3,2-c]pyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder

  • Ethanol or Acetic Acid

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas or a hydrogen source (e.g., ammonium formate)

  • Methanol or Ethanol

Procedure:

  • Reduction of Nitro Group: Dissolve 6-bromo-4-nitro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain crude 4-amino-6-bromo-1H-pyrrolo[3,2-c]pyridine.

  • Debromination: Dissolve the crude 4-amino-6-bromo-1H-pyrrolo[3,2-c]pyridine in methanol.

  • Add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture through celite to remove the catalyst and wash the celite with methanol.

  • Concentrate the filtrate to obtain 4-amino-1H-pyrrolo[3,2-c]pyridine.

Data Presentation:

StepReagentsSolventTimeTemperature
ReductionSnCl₂·2H₂OEthanol2-3 hReflux
DebrominationH₂, 10% Pd/CMethanol4-6 hRoom Temp.
Overall Expected Yield 60-70%
Protocol 5: Synthesis of this compound via Sandmeyer Reaction

This protocol details the conversion of the 4-amino group to the target 4-carbonitrile functionality using a classical Sandmeyer reaction.[4]

Materials:

  • 4-Amino-1H-pyrrolo[3,2-c]pyridine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (Use with extreme caution in a well-ventilated fume hood)

  • Ice bath

Procedure:

  • Diazotization: Dissolve 4-amino-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a mixture of water and concentrated HCl at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Monitor the reaction by TLC.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Data Presentation:

StepReagentsSolventTimeTemperature
DiazotizationNaNO₂, HClWater30 min0-5 °C
CyanationCuCN, KCNWater1 h50-60 °C
Overall Expected Yield 40-50%

Signaling Pathway Context

Pyrrolopyridine derivatives have been shown to interact with various signaling pathways implicated in diseases such as cancer. For instance, certain derivatives act as inhibitors of protein kinases, which are key components of cellular signaling cascades that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by such inhibitors.

Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Transcription Protein Proteins for Cell Growth & Proliferation Gene->Protein Translation Ligand Growth Factor Ligand->Receptor Inhibitor 1H-Pyrrolo[3,2-c]pyridine -4-carbonitrile Derivative Inhibitor->Kinase1

Caption: Generic kinase signaling pathway targeted by pyrrolopyridine inhibitors.

Conclusion

The protocols provided herein offer a comprehensive guide for the synthesis of this compound. These application notes are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development in their efforts to explore the therapeutic potential of this and related heterocyclic compounds. Careful execution of these protocols and thorough characterization of all intermediates and the final product are essential for successful synthesis.

References

Application Notes and Protocols: 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the direct biological application of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is limited. This document focuses on the broader, well-documented applications of the 1H-pyrrolo[3,2-c]pyridine scaffold in drug discovery. The 4-carbonitrile moiety is presented as a versatile synthetic intermediate for accessing a range of biologically active derivatives.

Introduction: The 1H-Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure serves as an effective pharmacophore for designing inhibitors of various biological targets. This scaffold is an isostere of indole and azaindoles, and its derivatives have shown significant potential, particularly in oncology.

This compound: A Versatile Intermediate

While direct biological data on this compound is scarce, its chemical structure suggests significant potential as a key building block in drug discovery. The nitrile group is a highly versatile functional group that can be transformed into a variety of other functionalities, making it an attractive starting point for generating libraries of diverse compounds.[1][2]

Potential Transformations of the 4-Carbonitrile Group:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. Amides are common functional groups in drug molecules, capable of forming key hydrogen bond interactions with protein targets.

  • Reduction: The nitrile can be reduced to a primary amine, which can then be further functionalized.

  • Cycloaddition: The nitrile can undergo cycloaddition reactions to form heterocycles, such as tetrazoles, which are often used as bioisosteres for carboxylic acids.

  • Nucleophilic Addition: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

Applications of the 1H-Pyrrolo[3,2-c]pyridine Scaffold in Drug Discovery

Anticancer Agents: Colchicine-Binding Site Inhibitors

A significant application of the 1H-pyrrolo[3,2-c]pyridine scaffold is in the development of potent anticancer agents that target tubulin polymerization by binding to the colchicine site.[3][4][5][6] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3][5][6]

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as conformationally restricted analogues of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[4][5] The rigid pyrrolopyridine scaffold locks the molecule in a bioactive conformation, enhancing its activity and stability.[4][5]

Mechanism of Action:

Compounds with the 1H-pyrrolo[3,2-c]pyridine core have been shown to bind to the colchicine-binding site on β-tubulin.[7] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules.[7] The disruption of the microtubule network interferes with the formation of the mitotic spindle, a crucial apparatus for cell division. This leads to a halt in the cell cycle at the G2/M phase and ultimately triggers programmed cell death (apoptosis).[5][6]

G Start Starting Material (e.g., Substituted Pyridine) Intermediate1 Intermediate A Start->Intermediate1 Multi-step Synthesis Intermediate2 Intermediate B (e.g., 6-bromo-1H-pyrrolo[3,2-c]pyridine) Intermediate1->Intermediate2 Cyclization Final Target Scaffold (e.g., 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridine) Intermediate2->Final Cross-coupling (e.g., Suzuki reaction) G Start Cancer Cell Lines Seed Seed cells in 96-well plates Start->Seed Treat Treat with test compounds (serial dilutions) Seed->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT solution Incubate->MTT Incubate2 Incubate for 4h MTT->Incubate2 Solubilize Solubilize formazan crystals Incubate2->Solubilize Read Measure absorbance Solubilize->Read Analyze Calculate IC50 values Read->Analyze

References

Application Notes and Protocols for Testing 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a promising pharmacophore in modern drug discovery, with derivatives demonstrating a range of biological activities. Notably, compounds in this class have shown potent anticancer properties by acting as colchicine-binding site inhibitors, leading to the disruption of tubulin polymerization, cell cycle arrest, and apoptosis.[1][2] This document provides a detailed protocol for the in vivo evaluation of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile (referred to herein as "the compound") in animal models, with a primary focus on its potential as an anticancer agent. The protocols outlined below are based on established methodologies for similar compounds and are intended to be adapted to specific research needs.

Preclinical Evaluation Strategy

A tiered approach is recommended for the preclinical evaluation of the compound. This involves initial in vitro characterization, followed by in vivo pharmacokinetic (PK) and toxicology studies, and finally, efficacy studies in relevant animal models of cancer.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Studies Cell-based Assays Cell-based Assays Pharmacokinetics (PK) Pharmacokinetics (PK) Cell-based Assays->Pharmacokinetics (PK) Lead Compound Selection Biochemical Assays Biochemical Assays Biochemical Assays->Pharmacokinetics (PK) Mechanism of Action Studies Mechanism of Action Studies Mechanism of Action Studies->Pharmacokinetics (PK) Toxicology Toxicology Pharmacokinetics (PK)->Toxicology Dose Range Finding Efficacy Studies Efficacy Studies Toxicology->Efficacy Studies Maximum Tolerated Dose (MTD)

Figure 1: Preclinical evaluation workflow for this compound.

Experimental Protocols

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a relevant animal model (e.g., mice or rats).

Methodology:

  • Animal Model: Male and female CD-1 mice (6-8 weeks old).

  • Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water, 10% DMSO/90% corn oil). The formulation should be optimized for solubility and stability.

  • Dosing:

    • Intravenous (IV) Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein to determine key PK parameters like clearance, volume of distribution, and half-life.

    • Oral (PO) Administration: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage to assess oral bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via retro-orbital bleeding or tail snip. Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: PK parameters are calculated using non-compartmental analysis with software like Phoenix WinNonlin.

Data Presentation:

ParameterIV Administration (Mean ± SD)PO Administration (Mean ± SD)
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
CL (mL/h/kg)
Vd (L/kg)
Bioavailability (%)N/A
Maximum Tolerated Dose (MTD) and Toxicity Studies

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity and to identify potential target organs of toxicity.

Methodology:

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Dose Escalation: A dose-escalation study is performed with cohorts of mice receiving increasing doses of the compound daily for 5-14 days. Dosing can be administered via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of distress.

  • Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart, lungs, etc.) are collected, fixed in formalin, and processed for histopathological examination to identify any treatment-related microscopic changes.

Data Presentation:

Dose (mg/kg/day)% Body Weight Change (Day X)Clinical ObservationsMortality
Vehicle Control
Dose 1
Dose 2
Dose 3
In Vivo Efficacy Studies (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of the compound in a human tumor xenograft model. Based on the known activity of similar compounds, a human cervical cancer (HeLa) or breast cancer (MCF-7) xenograft model is recommended.[1]

Methodology:

  • Cell Culture: HeLa or MCF-7 cells are cultured under standard conditions.

  • Tumor Implantation: 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) are subcutaneously injected into the flank of female athymic nude mice (6-8 weeks old).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Treatment: The compound is administered at one or more doses below the MTD (e.g., MTD and MTD/2) daily for a specified period (e.g., 21 days). A vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic agent) should be included.

  • Efficacy Assessment:

    • Tumor Volume: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²)/2.

    • Body Weight: Monitored as an indicator of toxicity.

    • Tumor Growth Inhibition (TGI): Calculated at the end of the study.

  • Pharmacodynamic (PD) Studies: At the end of the efficacy study, tumors can be harvested to assess target engagement and downstream effects. For a putative tubulin inhibitor, this could include immunohistochemistry for mitotic markers (e.g., Phospho-Histone H3) or Western blotting for cell cycle-related proteins.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day X)% TGIMean Body Weight Change (%)
Vehicle ControlN/A
Compound (Dose 1)
Compound (Dose 2)
Positive Control

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Tubulin Polymerization Inhibition cluster_1 Cellular Consequences Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Disrupts Mitotic Spindle Apoptosis Apoptosis MitoticArrest->Apoptosis G cluster_0 Tumor Implantation and Growth cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis Cell_Culture Cancer Cell Culture (e.g., HeLa, MCF-7) Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Daily Treatment (Compound, Vehicle, Positive Control) Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement (2-3 times/week) Treatment->Monitoring Endpoint End of Study (e.g., Day 21) Monitoring->Endpoint Data_Analysis TGI Calculation and Statistical Analysis Endpoint->Data_Analysis PD_Analysis Pharmacodynamic Analysis (Tumor Harvest) Endpoint->PD_Analysis

References

Application Notes and Protocols for High-Throughput Screening of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core structure have shown potential as inhibitors of various therapeutic targets, including protein kinases and tubulin. Notably, a high-throughput screening (HTS) campaign identified a 1H-pyrrolo[3,2-c]pyridine derivative as a potent inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1), a critical component of the spindle assembly checkpoint that is overexpressed in many human cancers.[1] This discovery underscores the value of this scaffold in the development of novel therapeutics, particularly in oncology.

These application notes provide detailed protocols for biochemical and cell-based high-throughput screening assays to identify and characterize novel inhibitors based on the 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile core structure. The protocols are designed for a 384-well plate format, suitable for large-scale screening campaigns.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MPS1 signaling pathway, a key target for this compound class, and the general workflow for a high-throughput screening cascade.

MPS1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_activation MPS1 Activation cluster_sac Spindle Assembly Checkpoint (SAC) Cascade cluster_apc Anaphase Inhibition UK Unattached Kinetochore MPS1_inactive Inactive MPS1 UK->MPS1_inactive Recruits MPS1_active Active MPS1 (Autophosphorylated) MPS1_inactive->MPS1_active Mitotic Cues KNL1 KNL1 MPS1_active->KNL1 Phosphorylates MAD1 MAD1 KNL1->MAD1 Recruits MCC Mitotic Checkpoint Complex (MCC) Assembly MAD1->MCC APC APC/C MCC->APC Inhibits Anaphase Anaphase APC->Anaphase Allows Pyrrolopyridine 1H-Pyrrolo[3,2-c]pyridine -4-carbonitrile Derivative Pyrrolopyridine->MPS1_active Inhibits

Caption: MPS1 signaling pathway at the spindle assembly checkpoint.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Secondary Screening cluster_tertiary Lead Optimization Compound_Library Compound Library (1H-Pyrrolo[3,2-c]pyridine-4-carbonitriles) Primary_HTS Primary HTS Assay (e.g., ADP-Glo Kinase Assay for MPS1) Compound_Library->Primary_HTS Primary_Hits Primary Hits Primary_HTS->Primary_Hits Dose_Response Dose-Response and IC50 Determination Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., LanthaScreen) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT Proliferation Assay) Orthogonal_Assay->Cell_Based_Assay Confirmed_Hits Confirmed Hits Cell_Based_Assay->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR ADMET ADMET Profiling SAR->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate

Caption: High-throughput screening workflow for inhibitor discovery.

Experimental Protocols

Protocol 1: Primary HTS - Biochemical Kinase Assay (ADP-Glo™ for MPS1)

This protocol describes a luminescent-based assay to measure the activity of MPS1 kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human MPS1 (TTK) kinase

  • Myelin Basic Protein (MBP) substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound derivatives dissolved in 100% DMSO

  • 384-well white, solid-bottom assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivatives in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO (negative control, 100% activity) and 50 nL of a known MPS1 inhibitor (e.g., Mps1-IN-2) at a concentration known to cause full inhibition (positive control, 0% activity).

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in Kinase Buffer containing MPS1 kinase (final concentration ~5 ng/µL) and MBP substrate (final concentration ~0.2 µg/µL).

    • Add 5 µL of the master mix to each well of the assay plate.

    • For "blank" controls, add 5 µL of a mix containing only the substrate in Kinase Buffer.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in Kinase Buffer (final concentration to be at the Kₘ for ATP, e.g., 25 µM).

    • To initiate the kinase reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

  • Assess the quality of the assay by calculating the Z'-factor: Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2]

Protocol 2: Secondary HTS - Cell-Based Proliferation Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Materials:

  • Human cancer cell line known to be sensitive to mitotic inhibitors (e.g., HeLa or HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • This compound derivatives dissolved in 100% DMSO

  • 384-well clear-bottom cell culture plates

  • Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

  • Cell Plating:

    • Harvest and count the cells.

    • Seed the cells into a 384-well plate at a density of 1,000-2,000 cells per well in 40 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add 10 µL of the diluted compounds to the respective wells.

    • Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells.

    • Add 50 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for at least 2 hours with gentle shaking, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition for each compound concentration: % Inhibition = 100 * (1 - (Absorbance_compound - Absorbance_blank) / (Absorbance_vehicle_control - Absorbance_blank))

  • Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Protocol 3: Orthogonal Assay - In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules by monitoring the change in light scattering.

Materials:

  • Purified tubulin protein (>99% pure)

  • Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Known tubulin inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) as controls

  • This compound derivatives dissolved in 100% DMSO

  • 384-well clear plates

  • Spectrophotometer with temperature control, capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • On ice, prepare a tubulin polymerization mix containing Tubulin Polymerization Buffer, 1 mM GTP, and 10% glycerol.

    • Prepare serial dilutions of the test compounds and controls in the tubulin polymerization mix. The final DMSO concentration should be kept below 2%.

  • Assay Procedure:

    • Pre-warm the microplate reader to 37°C.

    • Add the compound dilutions to the wells of a pre-warmed 384-well plate.

    • To initiate the reaction, add cold tubulin solution (final concentration ~3 mg/mL) to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

Data Analysis:

  • Plot the absorbance at 340 nm against time for each compound concentration.

  • Determine the effect of the compounds on the rate and extent of tubulin polymerization compared to the vehicle control.

  • Calculate the percentage of inhibition of polymerization at a specific time point (e.g., 30 minutes).

  • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Data Presentation

The following tables summarize hypothetical data from the described HTS assays for a series of this compound derivatives.

Table 1: Biochemical HTS Data for MPS1 Kinase Inhibition

Compound IDIC₅₀ (nM)Z'-Factor
Pyrrolo-CN-001150.78
Pyrrolo-CN-002850.81
Pyrrolo-CN-003>10,0000.75
Pyrrolo-CN-0042500.83
Mps1-IN-2 (Control)50.85

Table 2: Cell-Based Proliferation Data (HeLa Cells)

Compound IDGI₅₀ (µM)Maximum Inhibition (%)
Pyrrolo-CN-0010.595
Pyrrolo-CN-0022.192
Pyrrolo-CN-003>5015
Pyrrolo-CN-0048.588
Paclitaxel (Control)0.0198

Table 3: Tubulin Polymerization Inhibition Data

Compound IDIC₅₀ (µM)Effect on Polymerization
Pyrrolo-CN-0052.5Inhibition
Pyrrolo-CN-006>20No significant effect
Nocodazole (Control)1.2Inhibition
Paclitaxel (Control)0.8Promotion

References

Application Notes and Protocols for the Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold, a nitrogen-containing heterocyclic compound also known as 6-azaindole, is a significant pharmacophore in modern drug discovery. Derivatives of this core structure have demonstrated a wide range of biological activities, making them attractive candidates for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile and its derivatives, key intermediates for further chemical exploration.

The synthetic strategies outlined below focus on building the pyrrole ring onto a pre-functionalized pyridine core. These methods offer versatility and control over the final substitution pattern of the target molecules.

Synthetic Strategies Overview

The synthesis of the this compound core can be approached through several key cyclization strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrrole ring. A general overview of a common synthetic pathway is depicted below.

Synthesis_Overview Start Substituted Pyridine Intermediate1 3-Amino-4-cyanopyridine Derivative Start->Intermediate1 Functional Group Interconversion Final_Product This compound Derivative Intermediate1->Final_Product Pyrrole Ring Annulation Method1_Pathway cluster_start Starting Materials SM1 3-Amino-4-cyanopyridine Intermediate Alkylated Intermediate SM1->Intermediate N-Alkylation SM2 α-Haloketone (R-CO-CH2X) SM2->Intermediate Product 2-Substituted-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile Intermediate->Product Intramolecular Cyclization Method2_Pathway Start 4-Methyl-3-nitropyridine -x-carbonitrile Enamine Enamine Intermediate Start->Enamine DMFDMA, Pyrrolidine Product 1H-pyrrolo[3,2-c]pyridine -4-carbonitrile Enamine->Product Reductive Cyclization (e.g., H₂, Pd/C)

Application Notes and Protocols: 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Derivatives in Signal Transduction Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in the development of targeted anticancer agents. Derivatives of this heterocyclic system have demonstrated potent and selective inhibitory activities against critical components of various signal transduction pathways, making them valuable tools for cancer research and drug development. These notes provide detailed information and protocols for the application of two distinct classes of 1H-pyrrolo[3,2-c]pyridine derivatives in signal transduction pathway analysis: Monopolar Spindle 1 (MPS1) kinase inhibitors and tubulin polymerization inhibitors.

Class I: MPS1 Kinase Inhibitors (e.g., CCT251455)

The protein kinase MPS1 is a critical component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures proper chromosome segregation during mitosis.[1][2][3] Overexpression of MPS1 is observed in numerous human cancers and is associated with chromosomal instability and aneuploidy.[1][3] Inhibition of MPS1 in cancer cells can lead to severe mitotic errors and subsequent cell death, establishing it as an attractive target for oncology therapeutics.[1] CCT251455 is a potent and selective, orally bioavailable inhibitor of MPS1 with a 1H-pyrrolo[3,2-c]pyridine core.[1][2][3]

Data Presentation: In Vitro and Cellular Activity of CCT251455
Assay TypeParameterValueCell Line / System
Biochemical Assay
MPS1 Kinase AssayIC503 nMPurified Enzyme
Cellular Assays
p-MPS1 (T676) AutophosphorylationIC5040 nMHCT-116
Cell Proliferation (MTT Assay)GI50160 nMHCT-116
Kinase Selectivity
Broad Kinase Panel (121 kinases)% Inhibition at 1 µM>80% for only 3 other kinasesN/A

Table 1: Summary of the in vitro and cellular activities of the MPS1 inhibitor CCT251455. Data sourced from multiple studies.[1][2]

Signaling Pathway Diagram: MPS1 Inhibition

MPS1_Pathway cluster_0 Spindle Assembly Checkpoint (SAC) Activation cluster_1 Downstream Signaling Cascade Unattached Kinetochores Unattached Kinetochores MPS1_active Active MPS1 Unattached Kinetochores->MPS1_active recruits & activates KNL1 KNL1 MPS1_active->KNL1 phosphorylates Mad1_Mad2 Mad1/Mad2 KNL1->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes assembly APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase initiates CCT251455 CCT251455 (1H-Pyrrolo[3,2-c]pyridine derivative) CCT251455->MPS1_active inhibits Kinase_Assay_Workflow prep Prepare Reagents (Kinase Buffer, MPS1, Substrate, ATP, Inhibitor) plate Plate Inhibitor Dilutions & MPS1/Substrate Master Mix prep->plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate at 30°C for 45 min initiate->incubate detect Detect Phosphorylation (e.g., ADP-Glo™) incubate->detect analyze Analyze Data (Calculate % Inhibition, IC50) detect->analyze Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Functional Mitotic Spindle Microtubules->Mitotic_Spindle forms G2_M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis leads to Inhibitor 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Inhibitor->Tubulin Tubulin_Assay_Workflow prep Prepare Reagents (Tubulin, GTP, Buffer, Inhibitor) plate Plate Inhibitor Dilutions & Tubulin on Ice prep->plate initiate Initiate Polymerization by warming to 37°C plate->initiate measure Measure Absorbance (340 nm) Kinetically for 60 min initiate->measure analyze Analyze Polymerization Curves (Vmax, IC50) measure->analyze

References

Techniques for Measuring the Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the antiproliferative activity of the novel compound 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile. The methodologies described herein are standard in vitro assays widely used in cancer research and drug discovery to determine a compound's efficacy in inhibiting cell growth and to elucidate its potential mechanism of action.

Introduction

This compound is a heterocyclic compound with a scaffold that has been investigated for various therapeutic properties, including anticancer effects.[1][2] The evaluation of its antiproliferative activity is a critical first step in the preclinical assessment of its potential as a therapeutic agent. This document outlines key assays to quantify the inhibitory effects of this compound on cancer cell lines. The primary assays covered are the MTT and SRB assays for assessing cell viability and cytotoxicity, the colony formation assay for evaluating long-term survival, and cell cycle analysis by flow cytometry to investigate the mechanism of action.

Data Presentation

Quantitative data from the antiproliferative assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined.

Table 1: Antiproliferative Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)
MCF-7Breast AdenocarcinomaMTTData to be filled
HeLaCervical AdenocarcinomaMTTData to be filled
A549Lung CarcinomaSRBData to be filled
HCT-116Colon CarcinomaSRBData to be filled
JurkatT-cell LeukemiaMTTData to be filled

Note: The IC50 values are to be determined experimentally. This table serves as a template for data presentation.

Table 2: Cell Cycle Analysis of a Representative Cancer Cell Line Treated with this compound

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)Data to be filledData to be filledData to be filled
IC50/2Data to be filledData to be filledData to be filled
IC50Data to be filledData to be filledData to be filled
2 x IC50Data to be filledData to be filledData to be filled

Note: Data to be obtained from flow cytometry experiments. This table is a template for presenting cell cycle distribution data.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Two common colorimetric assays for determining cell viability are the MTT and SRB assays.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3][4]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.[3]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Principle: The SRB assay is a colorimetric assay that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][8] The amount of bound dye is proportional to the total cellular protein mass.[7][9]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7][10]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium.[9] Allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[9][10]

  • Drying: Allow the plates to air-dry completely.

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Colony Formation (Clonogenic) Assay

Principle: This assay assesses the long-term effects of a compound on the ability of single cells to survive and proliferate to form colonies.[11][12] It is considered a gold standard for determining cytotoxicity.

Protocol:

  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number depends on the cell line's plating efficiency.

  • Compound Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 7-14 days, or until visible colonies are formed.[13]

  • Colony Fixation and Staining: Wash the colonies with PBS, fix with a solution such as 6% glutaraldehyde or methanol, and then stain with 0.5% crystal violet solution.[12]

  • Colony Counting: After staining, wash the plates with water and allow them to dry. Count the number of colonies (typically defined as a colony of at least 50 cells).[12]

  • Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15] Antiproliferative agents often induce cell cycle arrest at specific checkpoints. Propidium iodide (PI), a fluorescent intercalating agent, is used to stain the DNA.[16]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50/2, IC50, 2 x IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[16]

Visualizations

Experimental Workflows

experimental_workflow cluster_viability Cell Viability/Cytotoxicity Assays cluster_clonogenic Colony Formation Assay cluster_cellcycle Cell Cycle Analysis Cell Seeding (96-well) Cell Seeding (96-well) Compound Treatment Compound Treatment Cell Seeding (96-well)->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay-specific Steps Assay-specific Steps Incubation->Assay-specific Steps Absorbance Reading Absorbance Reading Assay-specific Steps->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination Cell Seeding (6-well) Cell Seeding (6-well) Treatment Treatment Cell Seeding (6-well)->Treatment Compound Treatment Compound Treatment Cell Seeding (6-well)->Compound Treatment Long-term Incubation Long-term Incubation Treatment->Long-term Incubation Fix & Stain Colonies Fix & Stain Colonies Long-term Incubation->Fix & Stain Colonies Colony Counting Colony Counting Fix & Stain Colonies->Colony Counting Survival Fraction Survival Fraction Colony Counting->Survival Fraction Harvest & Fix Cells Harvest & Fix Cells Compound Treatment ->Harvest & Fix Cells PI Staining PI Staining Harvest & Fix Cells->PI Staining Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Cell Cycle Distribution Cell Cycle Distribution Flow Cytometry->Cell Cycle Distribution

Caption: General experimental workflows for antiproliferative assays.

Potential Signaling Pathways

The antiproliferative effects of small molecules are often mediated through the modulation of key signaling pathways that control cell growth, proliferation, and survival.

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Potential Inhibition Compound->Akt

Caption: The PI3K/Akt signaling pathway, a potential target for antiproliferative agents.[17][18][19]

apoptosis_pathway cluster_intrinsic Intrinsic Pathway DNA_Damage DNA Damage (induced by compound) Bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2) DNA_Damage->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway, a mechanism of programmed cell death.[20][21][22][23][24]

References

Application Notes and Protocols: The Use of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the use of the 1H-pyrrolo[3,2-c]pyridine scaffold in structure-activity relationship (SAR) studies, with a focus on its application in the development of potent anticancer agents. While direct SAR studies on 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile itself are not extensively available in the public domain, this scaffold is a key structural component in a novel class of colchicine-binding site inhibitors. The methodologies and data presented herein are derived from published research on derivatives of this core structure.

Application Notes

The 1H-pyrrolo[3,2-c]pyridine core is a rigid bicyclic heteroaromatic system that has emerged as a valuable scaffold in medicinal chemistry. Its structural characteristics make it an excellent platform for the design of inhibitors that target specific protein conformations. A significant application of this scaffold is in the development of potent tubulin polymerization inhibitors that bind to the colchicine site, a key target in cancer chemotherapy.

By utilizing the 1H-pyrrolo[3,2-c]pyridine scaffold, medicinal chemists can create conformationally restricted analogues of known microtubule-targeting agents. This strategy aims to lock the molecule in a bioactive conformation, potentially leading to enhanced potency and selectivity. The SAR studies of these derivatives have provided crucial insights into the structural requirements for potent anti-proliferative activity.

In the context of the colchicine-binding site inhibitors, the 1H-pyrrolo[3,2-c]pyridine core serves to mimic the cis-olefin bond of compounds like combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. The SAR of these fused-ring analogues has been explored by introducing various substituents at different positions of the scaffold, particularly at the 1- and 6-positions. These studies have revealed that the nature of the substituents at these positions significantly influences the anti-proliferative activity against various cancer cell lines. For instance, the presence of a 3,4,5-trimethoxyphenyl group at the 1-position and an indolyl moiety at the 6-position has been shown to result in compounds with exceptionally high potency.[1][2]

The 4-carbonitrile group, while not the primary focus of the SAR studies in the available literature, can be envisioned as a key synthetic handle for further chemical modifications. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic rings, thus allowing for the exploration of a wider chemical space in SAR studies.

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1][2]

Compound IDB-ring Substituent (at position 6)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl> 30> 30> 30
10d 4-Methylphenyl1.9 ± 0.464.5 ± 0.483.2 ± 0.11
10h 4-Methoxyphenyl0.48 ± 0.100.63 ± 0.160.95 ± 0.21
10i 3-Hydroxyphenyl0.90 ± 0.201.61 ± 0.361.36 ± 0.37
10j 3-Methoxyphenyl7.0 ± 0.5413.1 ± 1.59.4 ± 1.8
10k 4-Ethoxyphenyl5.3 ± 0.349.6 ± 1.37.0 ± 1.1
10l 4-Fluorophenyl12.0 ± 2.6> 30> 30
10m 4-Chlorophenyl> 30> 30> 30
10n 4-Nitrophenyl> 30> 30> 30
10q 2-Thienyl19.9 ± 4.6> 30> 30
10t Indol-5-yl0.12 ± 0.020.15 ± 0.040.21 ± 0.05
CA-4 (Positive Control)0.047 ± 0.0100.068 ± 0.0140.089 ± 0.026

Data extracted from Wang, C., et al. (2024).[1][2]

SAR Summary:

  • Effect of B-ring substituents: The nature of the substituent at the 6-position (the B-ring) significantly impacts anti-proliferative activity.

  • Electron-donating vs. electron-withdrawing groups: Electron-donating groups (e.g., -OCH₃, -CH₃) on the B-ring generally lead to higher potency compared to electron-withdrawing groups (e.g., -F, -Cl, -NO₂).[1][2]

  • Position of substituents: The position of the substituent on the B-ring is also important, with para- and meta-substituted compounds showing varied activities.

  • Heterocyclic B-rings: Replacing the phenyl B-ring with a heterocyclic ring system, such as indole, can lead to a substantial increase in potency, as demonstrated by compound 10t .[1][2]

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

This protocol describes a general multi-step synthesis for the preparation of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, which are potent tubulin polymerization inhibitors. The synthesis involves the construction of the 1H-pyrrolo[3,2-c]pyridine core followed by functionalization.

Materials:

  • 2-Bromo-5-methylpyridine

  • m-Chloroperbenzoic acid (m-CPBA)

  • Fuming nitric acid

  • Sulfuric acid

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N,N-Dimethylformamide (DMF)

  • Iron powder

  • Acetic acid

  • 3,4,5-Trimethoxyphenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Pyridine

  • Copper (II) acetate (Cu(OAc)₂)

  • Arylboronic acids

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate 15): a. Step 1: Oxidation. To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add m-CPBA portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC). Work up the reaction to obtain 2-bromo-5-methylpyridine-1-oxide. b. Step 2: Nitration. Add the 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Stir the mixture at an elevated temperature until the reaction is complete. Carefully pour the reaction mixture onto ice and neutralize to obtain 2-bromo-5-methyl-4-nitropyridine-1-oxide. c. Step 3: Vinylation. React the nitropyridine oxide with DMF-DMA in DMF to yield (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. d. Step 4: Reductive Cyclization. Treat the vinyl compound with iron powder in acetic acid to effect a reductive cyclization, affording the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).[2]

  • Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Intermediate 16): a. Combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (15), 3,4,5-trimethoxyphenylboronic acid, K₂CO₃, pyridine, and Cu(OAc)₂ in 1,4-dioxane. b. Heat the mixture in a microwave reactor at 85 °C for 30 minutes.[2] c. After completion, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. d. Purify the residue by silica gel chromatography to obtain intermediate 16.

  • Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (Target Compounds 10a-t): a. In a microwave vial, combine intermediate 16 (1 equivalent), the corresponding arylboronic acid (1.5 equivalents), K₂CO₃ (5 equivalents), and Pd(PPh₃)₄ (0.06 equivalents) in a mixture of 1,4-dioxane and water. b. Degas the mixture with nitrogen. c. Heat the reaction in a microwave reactor at 125 °C for 26 minutes.[1] d. After cooling, extract the mixture with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.

Protocol 2: In Vitro Anti-proliferative Activity Assay (MTT Assay)

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HeLa, SGC-7901, and MCF-7 human cancer cell lines

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the cancer cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂. b. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in the culture medium. b. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., CA-4). c. Incubate the plates for 48-72 hours at 37 °C.

  • MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plates for 10 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Diagram 1: Synthetic Workflow for 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives

Synthetic_Workflow start 2-Bromo-5-methylpyridine intermediate1 6-Bromo-1H-pyrrolo[3,2-c]pyridine start->intermediate1 Multi-step synthesis intermediate2 6-Bromo-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine intermediate1->intermediate2 Chan-Lam Coupling final_product 6-Aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine intermediate2->final_product Suzuki Coupling reagents1 1. m-CPBA 2. HNO₃/H₂SO₄ 3. DMF-DMA 4. Fe/AcOH reagents1->intermediate1 reagents2 3,4,5-Trimethoxyphenylboronic acid, Cu(OAc)₂, Pyridine, K₂CO₃ reagents2->intermediate2 reagents3 Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ reagents3->final_product

Caption: Synthetic route to 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.

Diagram 2: Experimental Workflow for In Vitro Anti-proliferative Activity Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plates incubate1 Incubate overnight seed_cells->incubate1 add_compounds Add serially diluted compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan in DMSO incubate3->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance calculate_ic50 Calculate IC₅₀ values read_absorbance->calculate_ic50

Caption: Workflow for determining IC₅₀ values using the MTT assay.

Diagram 3: Logical Relationship in SAR of 1H-Pyrrolo[3,2-c]pyridine Derivatives

SAR_Logic cluster_positions Substitution Positions cluster_substituents_A A-ring Substituents cluster_substituents_B B-ring Substituents scaffold 1H-Pyrrolo[3,2-c]pyridine Scaffold pos1 Position 1 (A-ring precursor) scaffold->pos1 pos6 Position 6 (B-ring precursor) scaffold->pos6 trimethoxy 3,4,5-Trimethoxyphenyl (High Potency) pos1->trimethoxy edg Electron-Donating Groups (e.g., -OCH₃) (Increased Potency) pos6->edg ewg Electron-Withdrawing Groups (e.g., -NO₂) (Decreased Potency) pos6->ewg heterocycle Heterocycles (e.g., Indole) (Highest Potency) pos6->heterocycle activity Anti-proliferative Activity trimethoxy->activity edg->activity ewg->activity Negative Impact heterocycle->activity Strong Positive Impact

Caption: SAR of 1H-pyrrolo[3,2-c]pyridine colchicine-site inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to prepare the 1H-pyrrolo[3,2-c]pyridine core?

A1: A frequently employed strategy involves a multi-step synthesis starting from a substituted pyridine derivative. A common route begins with 2-bromo-5-methylpyridine, which undergoes oxidation, nitration, and a subsequent reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting intermediate is then cyclized in the presence of a reducing agent, such as iron powder in acetic acid, to form a 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold.[1] This intermediate is pivotal for the subsequent introduction of the nitrile group at the 4-position.

Q2: What are the primary methods for introducing the carbonitrile group at the 4-position of the 1H-pyrrolo[3,2-c]pyridine ring?

A2: Two primary methods can be considered for the cyanation of the 1H-pyrrolo[3,2-c]pyridine core:

  • Palladium-Catalyzed Cyanation of a 4-Halo Precursor: This is a widely used method in modern organic synthesis. If a 4-halo-1H-pyrrolo[3,2-c]pyridine (e.g., 4-bromo or 4-chloro) is synthesized, it can be subjected to a palladium-catalyzed cross-coupling reaction with a cyanide source. Common cyanide reagents include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]).[2][3] This method offers good functional group tolerance and generally proceeds under milder conditions than traditional methods.

  • Sandmeyer Reaction of a 4-Amino Precursor: An alternative route involves the diazotization of a 4-amino-1H-pyrrolo[3,2-c]pyridine precursor, followed by treatment with a copper(I) cyanide salt (CuCN).[4][5] The Sandmeyer reaction is a classic method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.

Q3: What are the critical parameters to control for a successful palladium-catalyzed cyanation reaction?

A3: For a successful palladium-catalyzed cyanation, several parameters are critical:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is crucial. Catalyst systems like Pd₂(dba)₃ with a suitable ligand (e.g., Xantphos) or pre-catalysts like palladacycles are often effective.[6]

  • Cyanide Source: The choice of cyanide source can impact the reaction. Zinc cyanide is commonly used, while the less toxic potassium ferrocyanide is a safer alternative.[2][3]

  • Base: A suitable base, such as potassium acetate or cesium carbonate, is often required.[2][6]

  • Solvent: Anhydrous, polar aprotic solvents like DMF, DMA, or dioxane are typically used.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the substrate and the catalyst system.[3]

  • Inert Atmosphere: These reactions are typically sensitive to oxygen, so maintaining an inert atmosphere (e.g., with nitrogen or argon) is essential to prevent catalyst degradation.

Troubleshooting Guides

Problem 1: Low Yield in the Formation of the 1H-pyrrolo[3,2-c]pyridine Core
Possible Cause Troubleshooting Step Rationale
Incomplete nitration of the pyridine N-oxide precursor.- Increase the reaction time or temperature of the nitration step. - Use a stronger nitrating agent if possible.Ensures complete conversion of the starting material to the nitro-pyridine intermediate, which is necessary for the subsequent steps.
Inefficient cyclization of the enamine intermediate.- Optimize the amount of reducing agent (e.g., iron powder). - Ensure the acetic acid is of high purity and sufficient quantity. - Increase the reaction temperature or time for the cyclization step.The reduction of the nitro group and subsequent intramolecular cyclization are critical for forming the pyrrole ring. Optimizing these conditions can significantly improve the yield.
Degradation of starting materials or intermediates.- Ensure all reagents are pure and solvents are anhydrous. - Perform the reactions under an inert atmosphere if intermediates are sensitive to air or moisture.Impurities or side reactions can lead to the formation of byproducts and reduce the yield of the desired product.
Problem 2: Low Yield or No Reaction in the Palladium-Catalyzed Cyanation Step
Possible Cause Troubleshooting Step Rationale
Catalyst deactivation.- Use a fresh, high-purity palladium catalyst and ligand. - Ensure strictly anhydrous and oxygen-free reaction conditions. - Consider using a more robust pre-catalyst. - Avoid excess cyanide, which can poison the catalyst.[7][8]Palladium catalysts are sensitive to impurities, oxygen, and excess cyanide, which can lead to the formation of inactive species.
Poor solubility of reagents.- Choose a solvent in which all reactants, especially the cyanide salt, have adequate solubility. - Gentle heating can sometimes improve solubility.For the reaction to proceed efficiently, all components must be in the solution phase to interact with the catalyst.
Incorrect choice of base.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc). The choice of base can significantly influence the reaction outcome.The base plays a crucial role in the catalytic cycle, and its strength and properties need to be compatible with the specific catalyst system and substrate.
Low reactivity of the halo-precursor.- If using a chloro-precursor, consider switching to a more reactive bromo- or iodo-precursor. - Increase the reaction temperature and/or catalyst loading.The reactivity of the C-X bond (X = halogen) follows the order I > Br > Cl. More reactive starting materials may require milder conditions and give higher yields.

Experimental Protocols

Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate)

This protocol is adapted from a known synthesis of related derivatives.[1]

  • Oxidation of 2-bromo-5-methylpyridine: To a solution of 2-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Nitration of 2-bromo-5-methylpyridine-1-oxide: Add the crude 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Carefully warm the mixture and stir until the reaction is complete.

  • Formation of the Enamine Intermediate: React the resulting 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF.

  • Cyclization to 6-bromo-1H-pyrrolo[3,2-c]pyridine: To the crude enamine intermediate in acetic acid, add iron powder and heat the mixture. Monitor the reaction by TLC. Upon completion, filter the mixture and purify the product by column chromatography.

Palladium-Catalyzed Cyanation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This is a general protocol based on established methods for heteroaryl halides.[2][3]

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromo-1H-pyrrolo[3,2-c]pyridine, zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos).

  • Add anhydrous solvent (e.g., DMA or DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key steps, based on literature for analogous systems. These should be considered as starting points for optimization.

Table 1: Conditions for Palladium-Catalyzed Cyanation of Heteroaryl Halides

Catalyst SystemCyanide SourceBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / dppfZn(CN)₂-DMA80~85 (for 4-chloro-7-azaindole)[2]
Pd(OAc)₂ / LigandK₄[Fe(CN)₆]K₂CO₃t-BuOH/H₂O100Good to excellent[3]
Palladacycle P1K₄[Fe(CN)₆]·3H₂OKOAcDioxane100~80-95[2]

Visualizations

Synthesis_Workflow A 2-Bromo-5-methylpyridine B Oxidation (m-CPBA) A->B C 2-Bromo-5-methylpyridine-1-oxide B->C D Nitration (HNO3/H2SO4) C->D E 2-Bromo-5-methyl-4-nitropyridine-1-oxide D->E F Reaction with DMF-DMA E->F G Enamine Intermediate F->G H Cyclization (Fe/AcOH) G->H I 6-Bromo-1H-pyrrolo[3,2-c]pyridine H->I J Palladium-Catalyzed Cyanation I->J K This compound J->K

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Cyanation Start Low Yield in Cyanation Step Catalyst Check Catalyst Activity Start->Catalyst Conditions Verify Reaction Conditions Start->Conditions Substrate Assess Substrate Purity/Reactivity Start->Substrate Catalyst_Sol1 Use fresh catalyst/ligand Catalyst->Catalyst_Sol1 Catalyst_Sol2 Ensure inert atmosphere Catalyst->Catalyst_Sol2 Catalyst_Sol3 Screen different ligands Catalyst->Catalyst_Sol3 Conditions_Sol1 Ensure anhydrous solvents Conditions->Conditions_Sol1 Conditions_Sol2 Optimize temperature Conditions->Conditions_Sol2 Conditions_Sol3 Screen different bases Conditions->Conditions_Sol3 Substrate_Sol1 Purify halo-precursor Substrate->Substrate_Sol1 Substrate_Sol2 Consider more reactive halide (Br, I) Substrate->Substrate_Sol2

Caption: Troubleshooting logic for low-yield palladium-catalyzed cyanation.

References

Technical Support Center: Overcoming Solubility Issues with 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: Based on its heterocyclic aromatic structure containing both a pyrrole and a pyridine ring, along with a polar carbonitrile group, this compound is anticipated to have low solubility in aqueous media. However, it is expected to be more soluble in polar organic solvents. For instance, structurally similar compounds like 1H-Pyrrolo[2,3-B]Pyridine-4-Carbonitrile are soluble in solvents such as dichloromethane and dimethyl sulfoxide (DMSO)[1].

Q2: Which common laboratory solvents should I try first to dissolve this compound?

A2: For initial experiments, it is recommended to start with polar aprotic solvents. A suggested starting panel of solvents is provided in the table below.

Solvent ClassRecommended SolventsExpected Solubility
Polar AproticDMSO, DMF, DMAHigh
ChlorinatedDichloromethane (DCM)Moderate to High
AlcoholsMethanol, EthanolLow to Moderate
EthersTetrahydrofuran (THF)Low to Moderate
Non-polarHexanes, TolueneVery Low
AqueousWater, PBS (pH 7.4)Very Low

Q3: Why is my compound "crashing out" of solution when I add an aqueous buffer?

A3: This phenomenon, known as precipitation, is common for water-insoluble compounds that are initially dissolved in a water-miscible organic solvent like DMSO. When the aqueous buffer is added, the overall polarity of the solvent system increases, causing the compound's solubility to decrease dramatically and leading to its precipitation out of the solution.

Troubleshooting Guide

Issue: Difficulty dissolving this compound for in vitro assays.

This guide will walk you through a systematic approach to overcoming solubility challenges, from simple solvent adjustments to more advanced formulation techniques.

Step 1: Co-Solvent Systems

Q: How can I prepare a stock solution in an organic solvent and dilute it into an aqueous medium without precipitation?

A: The use of co-solvents is a common and effective technique to increase the aqueous solubility of poorly soluble compounds[2][3]. By maintaining a certain percentage of an organic co-solvent in your final aqueous solution, you can prevent your compound from precipitating.

Experimental Protocol: Co-Solvent System Preparation

Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent to maintain solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming and sonication may be used to aid dissolution.

  • Serial Dilution (Co-solvent Screening):

    • Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO or PEG400).

    • Add a small aliquot of the high-concentration stock solution to each co-solvent buffer to achieve the desired final concentration.

    • Vortex thoroughly after addition.

  • Observation: Visually inspect for any precipitation or cloudiness immediately and after a set period (e.g., 1 hour, 24 hours) at the desired experimental temperature.

  • Selection: Choose the lowest percentage of co-solvent that maintains the compound's solubility at the required concentration.

Recommended Co-Solvent Concentrations for Initial Screening:

Co-SolventTypical Starting Concentration in Final MediumMaximum Recommended Concentration for Cell-Based Assays
DMSO1-5%< 0.5 - 1%
Ethanol1-10%< 1%
PEG4005-20%Varies by cell line
Propylene Glycol5-20%Varies by cell line

Step 2: pH Modification

Q: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?

A: Yes, pH modification can significantly enhance the solubility of ionizable compounds[4]. The pyrrolopyridine scaffold contains basic nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • DMSO

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare a Stock Solution: Dissolve the compound in DMSO to make a concentrated stock solution.

  • Spiking and Equilibration:

    • Add a small, consistent volume of the DMSO stock to each buffer to create a supersaturated solution.

    • Shake the samples at a constant temperature for 24-48 hours to allow them to reach equilibrium.

  • Sample Preparation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully take an aliquot of the supernatant, dilute it with the appropriate mobile phase or solvent, and determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

Step 3: Use of Excipients (Complexation)

Q: What if co-solvents and pH adjustment are insufficient or not suitable for my experiment?

A: The use of complexing agents, particularly cyclodextrins, can be an effective way to enhance the aqueous solubility of poorly soluble drugs[5]. Cyclodextrins have a hydrophobic inner cavity that can encapsulate the nonpolar regions of a guest molecule, while the hydrophilic exterior improves solubility in water.

Experimental Protocol: Solubility Enhancement with Cyclodextrins

Objective: To improve the aqueous solubility of this compound using a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Stir plate and magnetic stir bars

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 5%, 10% w/v).

  • Add Compound: Add an excess of this compound to each cyclodextrin solution.

  • Equilibration: Stir the mixtures for 24-48 hours at a constant temperature.

  • Analysis: Filter or centrifuge the samples to remove undissolved compound and analyze the concentration in the supernatant by HPLC or UV-Vis spectrophotometry.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing solubility issues with this compound.

Solubility_Workflow start_node Start: Compound is Insoluble co_solvent Try Co-Solvent System (e.g., DMSO, PEG400) start_node->co_solvent process_node process_node decision_node decision_node end_node end_node is_soluble_co_solvent Soluble? co_solvent->is_soluble_co_solvent ph_adjust Adjust pH of Medium (Acidic to Neutral) is_soluble_co_solvent->ph_adjust No soluble Proceed with Experiment is_soluble_co_solvent->soluble Yes is_soluble_ph Soluble? ph_adjust->is_soluble_ph cyclodextrin Use Complexation Agent (e.g., HP-β-CD) is_soluble_ph->cyclodextrin No is_soluble_ph->soluble Yes is_soluble_cyclo Soluble? cyclodextrin->is_soluble_cyclo advanced_methods Consider Advanced Methods: - Solid Dispersion - Nanosuspension is_soluble_cyclo->advanced_methods No is_soluble_cyclo->soluble Yes consult Consult Formulation Specialist advanced_methods->consult

Caption: Decision tree for selecting a solubility enhancement method.

Signaling Pathway for Solubility Enhancement

The following diagram illustrates the conceptual pathways for improving the solubility of a poorly soluble compound like this compound.

Solubility_Enhancement_Pathways compound Poorly Soluble Compound (this compound) physical_mod Physical Modifications compound->physical_mod chemical_mod Chemical/Formulation Modifications compound->chemical_mod particle_size Particle Size Reduction (Micronization, Nanosuspension) physical_mod->particle_size solid_dispersion Solid Dispersion (Amorphous Form in Carrier) physical_mod->solid_dispersion ph_adjust pH Adjustment (Salt Formation) chemical_mod->ph_adjust co_solvency Co-solvency chemical_mod->co_solvency complexation Complexation (Cyclodextrins) chemical_mod->complexation goal Enhanced Aqueous Solubility & Bioavailability particle_size->goal solid_dispersion->goal ph_adjust->goal co_solvency->goal complexation->goal

Caption: Conceptual pathways for solubility enhancement.

References

purification techniques for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile. The following information is designed to address specific issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

The most common and effective methods for purifying this compound and its derivatives are column chromatography and recrystallization. Column chromatography, typically using silica gel, is widely employed to separate the target compound from reaction by-products and unreacted starting materials.[1][2][3] Recrystallization is a valuable secondary step to achieve high purity, assuming a suitable solvent can be identified.

Q2: My compound appears to be degrading or streaking on the silica gel column. What is happening and how can I prevent it?

Nitrile compounds can be susceptible to hydrolysis on the acidic surface of standard silica gel, which can lead to the formation of amide or carboxylic acid impurities.[4] The nitrogen atoms in the pyrrolopyridine ring system can also interact strongly with acidic sites, causing streaking and poor separation.

Solutions:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine or pyridine, to neutralize the acidic sites.[4][5]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase silica (C18), which are less likely to cause degradation of sensitive nitriles.[4]

  • Solvent System Selection: Avoid using highly protic solvents like methanol in high concentrations if hydrolysis is suspected. A gradient elution from a non-polar solvent (like heptane or hexane) to a moderately polar solvent (like ethyl acetate) is often effective.[1]

Q3: I am experiencing low recovery after recrystallization. What are the common causes and solutions?

Low yield during recrystallization is a frequent issue. The primary causes and their solutions are outlined below:

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. You can test for excess solvent by evaporating a small sample of the mother liquor; a large amount of solid residue indicates that product is being lost.[6]

  • Premature Crystallization: The compound may crystallize too early, for instance, in the filter funnel during a hot filtration step.

    • Solution: Ensure the filtration of the hot solution is performed quickly. Using a heated filter funnel can effectively prevent this issue.[6]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely when hot but only sparingly when cold. If the compound is too soluble in the cold solvent, recovery will be poor.[6]

    • Solution: Conduct small-scale solvent screening with various common laboratory solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to find the optimal one.

Q4: How can I effectively monitor the purification process by TLC?

Many nitrile compounds are not colored and may not be UV-active, making visualization on a Thin-Layer Chromatography (TLC) plate challenging.[4]

Effective Visualization Techniques:

  • UV Light: If the this compound core is the primary chromophore, it should be visible under UV light (254 nm) as a dark spot on a fluorescent TLC plate.[4]

  • Iodine Vapor: Place the developed TLC plate in a chamber containing a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as brown spots. This method is semi-destructive.[4]

  • Potassium Permanganate Stain: A permanganate dip is a good general stain for compounds with functional groups that can be oxidized, which is common for heterocyclic compounds.

Experimental Protocols

Protocol 1: Column Chromatography (Silica Gel)

This protocol provides a general methodology for the purification of this compound using silica gel chromatography.

1. Preparation of Stationary Phase:

  • Choose silica gel with a particle size of 63–200 μm for standard flash chromatography.[1]
  • To prevent degradation, create a slurry of the silica gel in the initial, low-polarity eluent (e.g., 9:1 Heptane/Ethyl Acetate).
  • If base-deactivation is needed, add 1% triethylamine to the eluent used to make the slurry and pack the column.

2. Column Packing:

  • Pour the silica slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.
  • Add a thin layer of sand on top of the silica to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the appropriate solvent (dichloromethane is often a good choice).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with a low-polarity solvent system (e.g., Heptane/Ethyl Acetate) and gradually increase the polarity (gradient elution).
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Recovery:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying the compound by recrystallization.

1. Solvent Selection:

  • Place a small amount of the compound (10-20 mg) into several test tubes.
  • Add a small amount of a different solvent to each tube (e.g., ethanol, methanol, acetonitrile, ethyl acetate).
  • Heat the tubes that do not dissolve at room temperature. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.
  • Observe crystal formation upon slow cooling.

2. Procedure:

  • Place the crude compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.
  • If the solution is colored due to impurities, you may add a small amount of activated charcoal and perform a hot filtration.
  • Allow the solution to cool slowly to room temperature. To maximize crystal growth, do not disturb the flask.
  • Once crystal formation appears complete, cool the flask further in an ice bath for 30 minutes to maximize yield.

3. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the crystals under a high vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical purification parameters for related pyrrolopyridine derivatives as reported in the literature. This can serve as a starting point for optimizing the purification of this compound.

Compound TypePurification MethodSolvent System (Eluent)Yield (%)Reference
Pyrrolo[3',2':3,4]fluoreno[1,9-fg]quinolineColumn ChromatographyHeptane / Ethyl Acetate80%[1]
Pyrrolo[3,2-g]isoquinoline DerivativeColumn ChromatographyDichloromethane / Methanol (97:3 to 94:6)51%[7]
C-4 Substituted Pyrrolo[2,3-d]pyrimidineFlash Column ChromatographyAcetone / Dichloromethane (1:1)72%[2]
6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineMicrowave Reaction & ExtractionEthyl Acetate32-94%[5]

Visualized Workflows and Logic

G start_end start_end process process decision decision output output A Crude Product B Dissolve in Solvent & Perform Liquid-Liquid Extraction A->B C Concentrate Organic Layer B->C D Purification Needed? C->D E Column Chromatography D->E Yes G Check Purity (TLC, NMR, LC-MS) D->G No F Recrystallization E->F Optional high purity step E->G F->G H Purity > 98%? G->H I Pure Compound H->I Yes J Combine Methods H->J No J->E

Caption: General workflow for the purification of this compound.

G start_end start_end process process decision decision output output problem problem A Low Yield After Column Chromatography B Does TLC show streaking or tailing? A->B C Acidic silica may be causing degradation or strong adsorption. B->C Yes E Is the compound insoluble in the mobile phase? B->E No D Action: Deactivate silica with triethylamine OR use neutral alumina. C->D F Compound is not eluting from the column. E->F Yes H Was the column overloaded? E->H No G Action: Gradually increase solvent polarity (e.g., add more Ethyl Acetate or Methanol). F->G I Poor separation leads to mixed fractions and yield loss. H->I Yes J Action: Reduce sample load relative to silica volume. I->J

Caption: Troubleshooting logic for low yield in column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the 1H-Pyrrolo[3,2-c]pyridine core structure?

A1: Common synthetic strategies for the analogous 7-azaindole scaffold, which can be adapted, include the Bischler-Möhlau indole synthesis, Pictet-Spengler reaction, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Q2: I am observing low yields in my synthesis. What are the initial parameters I should investigate?

A2: Low yields are a common issue. Key parameters to investigate first are the purity of starting materials, the choice of solvent and catalyst, and the reaction temperature and time. For instance, in related syntheses, microwave heating has been shown to dramatically accelerate certain reaction steps.[1] Ensuring an inert atmosphere (e.g., nitrogen or argon) is also crucial to prevent degradation of reagents and intermediates.[4]

Q3: What are some common side products that can form during the synthesis?

A3: The formation of side products is highly dependent on the chosen synthetic route. In reactions like the Pictet-Spengler, incomplete cyclization can be an issue.[4] In cross-coupling reactions, homo-coupling of the starting materials can occur. Over-alkylation or oxidation of the pyrrole or pyridine rings are also potential side reactions. Careful control of stoichiometry and reaction conditions is essential to minimize these.

Q4: How can I improve the purification of my final product?

A4: Purification of pyrrolopyridine derivatives can be challenging due to their polarity. Standard techniques include column chromatography on silica gel or recrystallization.[4] If the product is a solid, recrystallization from a suitable solvent system can be highly effective. For column chromatography, a gradient elution system (e.g., ethyl acetate in hexane) is often employed to achieve good separation.[4]

Troubleshooting Guides

Issue 1: Low to No Yield of the Desired Product
Potential Cause Troubleshooting Step Rationale
Impure Starting Materials Verify the purity of starting materials using techniques like NMR or LC-MS. Purify if necessary.Impurities can interfere with the reaction, leading to side products or inhibition of the catalyst.
Incorrect Reaction Temperature Optimize the reaction temperature. Consider a temperature screen to find the optimal condition. For some steps, microwave heating can be beneficial.[1]Some reactions have a narrow optimal temperature range. Too low may result in a sluggish reaction, while too high can cause decomposition.
Suboptimal Catalyst or Ligand (for cross-coupling) Screen different palladium catalysts and ligands. SPhos has been shown to be effective in similar Suzuki-Miyaura couplings.[5]The choice of catalyst and ligand is critical for the efficiency of cross-coupling reactions.
Presence of Oxygen or Moisture Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4]Many organometallic reagents and intermediates are sensitive to air and moisture.
Inappropriate Solvent Screen different solvents. Aprotic solvents like 1,4-dioxane or DMF are commonly used in cross-coupling reactions.[6]The solvent can significantly influence the solubility of reagents and the reaction kinetics.
Issue 2: Formation of Multiple Side Products
Potential Cause Troubleshooting Step Rationale
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases to drive the reaction to completion.[7]An incorrect ratio of reactants can lead to the formation of undesired side products.
Reaction Time Too Long Monitor the reaction progress using TLC or LC-MS and stop the reaction once the starting material is consumed.Prolonged reaction times can lead to the decomposition of the desired product or the formation of secondary products.
Incomplete Cyclization (e.g., in Pictet-Spengler type reactions) Optimize the acid catalyst and its concentration. Stronger acids or higher concentrations may be required for less reactive substrates.[3]The acid catalyst is crucial for the formation of the electrophilic iminium ion necessary for cyclization.[3]
Homo-coupling of Boronic Acids (in Suzuki reactions) Ensure efficient stirring and slow addition of the boronic acid. Degas the reaction mixture thoroughly to remove oxygen.Oxygen can promote the oxidative homo-coupling of boronic acids.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the coupling of a bromo-substituted 1H-pyrrolo[3,2-c]pyridine with a boronic acid and may require optimization for specific substrates.[6]

  • Reactant Preparation : In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bromo-1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq), the corresponding boronic acid (1.5 eq), and potassium carbonate (5.0 eq).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (typically 3:1 v/v).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.06 eq).

  • Reaction Conditions : Heat the reaction mixture in a microwave reactor at 125 °C for approximately 25-30 minutes, or alternatively, heat at reflux under conventional heating and monitor by TLC or LC-MS.[6]

  • Workup : After cooling, extract the mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Quantitative Data

Table 1: Effect of Arylboronic Acid Substituent on Yield in a Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[6]

EntryArylboronic AcidYield (%)
1Phenylboronic acid63
2o-tolylboronic acid65
3m-tolylboronic acid94
4p-tolylboronic acid67
54-methoxyphenylboronic acid51
64-ethoxyphenylboronic acid57
74-chlorophenylboronic acid32

Data is for the synthesis of related 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives and serves as a reference for potential optimization.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Bromo-pyrrolopyridine - Boronic Acid - Base (K2CO3) solvent Add Degassed Solvent (Dioxane/Water) reagents->solvent catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) solvent->catalyst heating Heat Reaction (Microwave or Conventional) catalyst->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.

Troubleshooting_Low_Yield start Low or No Yield Observed check_purity Verify Starting Material Purity? start->check_purity purify Purify Starting Materials check_purity->purify No check_conditions Review Reaction Conditions: - Inert Atmosphere? - Anhydrous Solvents? check_purity->check_conditions Yes purify->check_conditions improve_conditions Improve Inert Atmosphere & Dry Solvents check_conditions->improve_conditions No optimize_temp Optimize Temperature check_conditions->optimize_temp Yes improve_conditions->optimize_temp temp_screen Perform Temperature Screen optimize_temp->temp_screen No optimize_catalyst Optimize Catalyst/Solvent optimize_temp->optimize_catalyst Yes temp_screen->optimize_catalyst catalyst_screen Screen Catalysts, Ligands, & Solvents optimize_catalyst->catalyst_screen No success Improved Yield optimize_catalyst->success Yes catalyst_screen->success

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and handling of this compound.

Q1: My reaction to synthesize the 1H-pyrrolo[3,2-c]pyridine core is showing low yield. What are the common causes and solutions?

A1: Low yields in the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold can stem from several factors. Here are some common issues and troubleshooting steps:

  • Purity of Starting Materials: The purity of precursors is critical. For instance, substituted pyridines can be prone to oxidation. Ensure your starting materials are of high purity or consider purifying them before use.

  • Reaction Conditions:

    • Temperature: Inadequate temperature control can hinder the reaction rate. It is advisable to optimize the temperature, potentially starting with reported literature values and then screening a range to find the optimal conditions for your specific substrates.[1] Overheating can lead to decomposition.

    • Solvent and Moisture: The choice of solvent is crucial. Many reactions for constructing this heterocyclic system require anhydrous conditions. Ensure you are using dry solvents and inert atmosphere techniques (e.g., flame-dried glassware, nitrogen or argon blanket).[1]

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Carefully check the stoichiometry and consider using a slight excess of one reactant to drive the reaction to completion.[1]

Q2: I am observing multiple spots on my TLC during the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine. What are the likely side products?

A2: The formation of multiple products can be due to side reactions. In the synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate from (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, incomplete reduction or cyclization can lead to impurities. The reaction involves a reduction of the nitro group and subsequent cyclization, and issues with the reducing agent (e.g., iron powder) or reaction time and temperature can result in a complex mixture.

Troubleshooting Workflow for Low Yield and Impurities:

G start Low Yield or Multiple Spots on TLC check_purity Verify Purity of Starting Materials start->check_purity check_purity->start If impure, purify and restart optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure check_solvent Ensure Anhydrous Conditions optimize_temp->check_solvent adjust_stoichiometry Adjust Reactant Stoichiometry check_solvent->adjust_stoichiometry monitor_reaction Monitor Reaction Progress by TLC/LC-MS adjust_stoichiometry->monitor_reaction purification Optimize Purification Method (Column Chromatography/Recrystallization) monitor_reaction->purification end Improved Yield and Purity purification->end

Caption: Troubleshooting workflow for synthesis issues.

Q3: What are the recommended purification methods for 1H-Pyrrolo[3,2-c]pyridine derivatives?

A3: Purification of 1H-pyrrolo[3,2-c]pyridine derivatives is typically achieved through column chromatography on silica gel.[2][3] The choice of eluent system is crucial and often requires some optimization. A common approach is to use a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane).[2][4] Recrystallization can also be an effective method for obtaining highly pure material, provided a suitable solvent system is identified.

For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a gradient of acetonitrile in water (often with a modifier like trifluoroacetic acid) is a common setup.[4]

Q4: I am having trouble with the solubility of my this compound derivative. What solvents can I use?

A4: The solubility of heterocyclic compounds can be challenging. For reactions, solvents like 1,4-dioxane, DMF, and toluene are often used, sometimes in combination with water.[2] For biological assays, DMSO is a common solvent for creating stock solutions. It is always recommended to perform small-scale solubility tests with a range of solvents to find the most suitable one for your specific derivative and application.

Experimental Protocols

Below are detailed methodologies for key experiments involving the synthesis of a 1H-pyrrolo[3,2-c]pyridine core structure, which can be adapted for the synthesis of the 4-carbonitrile derivative.

Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine [2]

This protocol outlines the synthesis of a key intermediate for further derivatization.

  • Reaction Setup: To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1 equivalent), iron powder (4 equivalents), and glacial acetic acid.

  • Reaction Conditions: Stir the reaction mixture at 100 °C for 5 hours.

  • Workup:

    • After cooling, filter the reaction mixture to remove the iron powder.

    • Concentrate the filtrate in vacuo.

    • Adjust the pH of the residue to 8 with an aqueous sodium carbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the dried organic phase in vacuo and purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki Cross-Coupling for Derivatization [2]

This protocol describes a general method for introducing aryl groups at the 6-position of the 1H-pyrrolo[3,2-c]pyridine core.

  • Reaction Setup: In a microwave reactor tube, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the desired substituted phenylboronic acid (1.5 equivalents), K₂CO₃ (5 equivalents), and Pd(PPh₃)₄ (0.06 equivalents).

  • Solvent: Dissolve the reactants in a mixture of 1,4-dioxane and water (3:1).

  • Degassing: Degas the mixture with a stream of nitrogen for 10 minutes.

  • Reaction Conditions: Heat the mixture in a microwave reactor at 125 °C for 26 minutes.

  • Workup:

    • After cooling, extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase and purify the product by silica gel column chromatography.

Data Presentation

Table 1: Reaction Yields for Selected 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [2]

CompoundR-group (at position 6)Yield (%)
10a phenyl63
10b o-tolyl65
10c m-tolyl94
10h 4-methoxyphenyl51
10j 3,4-dimethoxyphenyl55
10k 4-ethoxyphenyl57
10m 4-chlorophenyl32
10r pyridin-3-yl55

Signaling Pathway

1H-Pyrrolo[3,2-c]pyridine Derivatives as Kinase Inhibitors

Certain derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as inhibitors of various protein kinases, playing a role in cancer cell signaling. For example, some derivatives have been shown to inhibit signaling pathways involving Mitogen-Activated Protein Kinases (MAPK) and the mechanistic Target of Rapamycin (mTOR).[5][6]

G IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R MEK MEK IGF1R->MEK JNK JNK IGF1R->JNK mTOR mTOR IGF1R->mTOR ERK ERK MEK->ERK AP1 AP-1 (c-fos/c-jun) ERK->AP1 JNK->AP1 mTOR->AP1 CellTransformation Neoplastic Cell Transformation AP1->CellTransformation KIST101029 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., KIST101029) KIST101029->MEK KIST101029->JNK KIST101029->mTOR

Caption: Inhibition of IGF-1 induced signaling by a 1H-Pyrrolo[3,2-c]pyridine derivative.

References

stability and degradation of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile in solution?

A1: While specific data is limited, derivatives of the related pyrrolo[3,4-c]pyridine isomer have shown susceptibility to degradation under various conditions. As a general precaution, solutions of this compound should be prepared fresh and protected from light. Based on related compounds, it is likely to be:

  • Extremely unstable in alkaline (basic) conditions. [1]

  • Labile in acidic conditions. [1]

  • Relatively stable in neutral (pH 7) aqueous solutions. [1]

  • Potentially sensitive to oxidation.

  • Photolabile (degrades upon exposure to light). [1]

Q2: What are the likely degradation pathways for this compound?

A2: The pyrrolopyridine ring system can be susceptible to several degradation pathways:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid, especially under acidic or basic conditions. The pyrrole ring itself may also be susceptible to cleavage under harsh hydrolytic conditions. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown that the pyrrole ring can be cleaved under alkaline conditions.[2]

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to complex degradation products. For related compounds, photodegradation can result in the breaking of the pyrrolopyridine ring.[1]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions should be:

  • Stored at low temperatures (2-8°C or frozen).

  • Protected from light by using amber vials or covering containers with aluminum foil.

  • Purged with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen if oxidative degradation is a concern.

  • Buffered at a neutral pH if possible.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected results in biological assays.
Possible Cause Troubleshooting Step Recommended Action
Degradation in stock solution Analyze the stock solution by HPLC-UV to check for purity and the presence of degradation products.Prepare fresh stock solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Degradation in assay buffer Assess the stability of the compound in the assay buffer over the time course of the experiment.If the buffer is acidic or basic, consider adjusting the pH to be closer to neutral, if compatible with the assay. Minimize the incubation time of the compound in the buffer.
Photodegradation during experiment Run a parallel experiment where the samples are protected from light.Conduct all experimental steps under low-light conditions or using amber-colored labware.
Issue 2: Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step Recommended Action
Hydrolysis of the nitrile group Perform a forced degradation study under acidic and basic conditions to see if the unknown peaks match the degradation products.Adjust the pH of solutions to neutral. Use aprotic solvents if the experimental design allows.
Oxidative degradation Conduct a forced degradation study using an oxidizing agent (e.g., hydrogen peroxide).Degas solvents and solutions. Consider adding an antioxidant if compatible with the downstream application.
Solvent-induced degradation Evaluate the stability of the compound in different commonly used solvents (e.g., DMSO, ethanol, acetonitrile).Choose a solvent in which the compound shows the highest stability for preparing stock solutions.

Illustrative Stability Data

The following tables present example data that could be generated from forced degradation studies. This is not actual data for this compound but serves as a template for how to present stability findings.

Table 1: Example Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of DegradantsObservations
0.1 M HCl (60°C, 24h)15%2Major degradant at RRT 0.85
0.1 M NaOH (RT, 4h)>90%>5Rapid and extensive degradation
3% H₂O₂ (RT, 24h)25%3Formation of several minor products
Thermal (80°C, 72h)<5%1Compound is relatively stable to heat
Photolytic (ICH Q1B)40%4Significant degradation with light exposure

Table 2: Example Solvent Stability at Room Temperature (48h)

Solvent% Purity Remaining
DMSO98.5%
Acetonitrile99.2%
Methanol97.1%
Aqueous Buffer (pH 7.4)98.9%

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. A stability-indicating analytical method (typically HPLC-UV) should be developed beforehand to separate the parent compound from its degradation products.

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Incubate at 60°C.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by HPLC-UV to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Procedure: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling and Analysis: Withdraw and analyze aliquots at various time points (e.g., 0, 2, 6, 24 hours) by HPLC-UV.

Protocol 3: Photostability
  • Preparation: Prepare solutions of the compound in a suitable solvent. Prepare a solid sample by spreading a thin layer of the powder in a petri dish.

  • Exposure: Expose the samples to a light source that meets ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[3]

  • Control: Keep a parallel set of samples protected from light (e.g., wrapped in aluminum foil) at the same temperature.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC-UV.

Visualizations

The following diagrams illustrate the workflow for stability testing and a potential degradation pathway.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic 0.1 M HCl, 60°C stock->acid base Basic 0.1 M NaOH, RT stock->base ox Oxidative 3% H2O2, RT stock->ox photo Photolytic ICH Q1B Light stock->photo thermal Thermal 80°C Solid & Solution stock->thermal hplc HPLC-UV/MS Analysis acid->hplc Sample at time points base->hplc Sample at time points ox->hplc Sample at time points photo->hplc Sample at time points thermal->hplc Sample at time points report Generate Stability Report hplc->report

Caption: Experimental workflow for forced degradation studies.

G parent This compound amide 1H-Pyrrolo[3,2-c]pyridine-4-carboxamide parent->amide Hydrolysis (H+ or OH-) n_oxide N-Oxide Derivative parent->n_oxide Oxidation (e.g., H2O2) ring_opened Ring-Opened Products parent->ring_opened Photolysis (UV/Vis) acid 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid amide->acid Hydrolysis (H+ or OH-)

References

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting to synthesize the 1H-pyrrolo[3,2-c]pyridine core via a Fischer indole-type cyclization and am observing low yields and several side products. What are the common pitfalls?

A1: The Fischer indole synthesis and its variations (e.g., using hydrazinopyridines) are powerful methods for constructing the pyrrolo[3,2-c]pyridine skeleton. However, several side reactions can occur, leading to diminished yields and complex purification.

Common Side Reactions and Troubleshooting:

  • Incomplete Cyclization: The[1][1]-sigmatropic rearrangement, a key step in the Fischer indole synthesis, can be sensitive to electronic effects. Electron-donating groups on the hydrazine or pyridine ring can sometimes disfavor the rearrangement, leading to the accumulation of ene-hydrazine intermediates or their decomposition products.

    • Troubleshooting:

      • Acid Catalyst: Ensure the use of an appropriate and sufficiently strong acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or Lewis acids like ZnCl₂). The choice of acid can significantly impact the reaction outcome.

      • Temperature Control: Overheating can lead to decomposition.[1] A systematic temperature screen is recommended to find the optimal balance between cyclization and degradation.

  • N-N Bond Cleavage: A significant side reaction is the cleavage of the N-N bond in the hydrazine precursor, which can lead to the formation of aminopyridines and other undesired byproducts. This is particularly problematic with electron-rich substrates.[2][3]

    • Troubleshooting:

      • Milder Conditions: If N-N bond cleavage is suspected, try running the reaction at a lower temperature for a longer duration.

      • Lewis Acids: Lewis acids are sometimes milder and can promote cyclization without extensive N-N bond cleavage.

  • Rearrangement and Isomer Formation: Depending on the substitution pattern of the pyridine precursor, rearrangement reactions can lead to the formation of isomeric pyrrolopyridines.

    • Troubleshooting:

      • Starting Material Purity: Ensure the purity of the starting hydrazine and ketone/aldehyde to minimize ambiguity in the product mixture.

      • Spectroscopic Analysis: Careful NMR and MS analysis is crucial to confirm the regiochemistry of the product.

Q2: My synthesis involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) to introduce a substituent onto the pyrrolopyridine core, and I am struggling with low yields and byproduct formation. What should I look out for?

A2: Palladium-catalyzed cross-coupling reactions are indispensable for functionalizing the 1H-pyrrolo[3,2-c]pyridine scaffold. However, these reactions are not without their challenges, particularly with heteroaromatic substrates.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions:

Side Reaction/IssuePotential Cause(s)Troubleshooting Strategies
Homocoupling of Boronic Acid/Ester (Suzuki) - High temperature- Presence of oxygen- Inappropriate base or solvent- Lower the reaction temperature.- Ensure thorough degassing of the reaction mixture.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).
Protodeboronation (Suzuki) - Presence of water- High temperature- Certain bases- Use anhydrous solvents and reagents.- Lower the reaction temperature.- Choose a base less prone to promoting this side reaction (e.g., K₃PO₄).[4]
Homocoupling of Alkyne (Glaser Coupling in Sonogashira) - Presence of copper(I) catalyst and oxygen- Use a copper-free Sonogashira protocol.- Ensure strict anaerobic conditions.[5]
Low Catalyst Activity - Catalyst poisoning (e.g., by coordinating nitrogen of the pyridine)- Inappropriate ligand- Increase catalyst loading.- Screen different phosphine ligands (e.g., PPh₃, XPhos, SPhos) to find one that is less susceptible to inhibition.
Low Yield of Desired Product - Suboptimal reaction conditions- Poor solubility of starting materials- Systematically screen temperature, solvent, base, and catalyst/ligand combinations.[6][7]

Q3: I am concerned about the stability of the nitrile group during my synthetic sequence, especially during acidic or basic workups or subsequent reaction steps. Can the nitrile group hydrolyze?

A3: Yes, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under both acidic and basic conditions, especially with heating.[1][8][9]

Troubleshooting Nitrile Hydrolysis:

  • Hydrolysis to Amide: This is the initial product of nitrile hydrolysis. If your desired product is the nitrile, the formation of the amide is an undesired side reaction.

    • Mitigation:

      • Avoid Prolonged Exposure to Strong Acids/Bases: Minimize the time your compound is in contact with acidic or basic aqueous solutions, especially at elevated temperatures.

      • Use Milder Conditions: If a basic or acidic step is necessary, use milder reagents (e.g., NaHCO₃ instead of NaOH) and lower temperatures.

      • Anhydrous Conditions: Whenever possible, perform reactions and workups under anhydrous conditions.

  • Hydrolysis to Carboxylic Acid: This occurs upon further hydrolysis of the intermediate amide.

    • Mitigation:

      • The same strategies to prevent amide formation apply here. Strict control over pH and temperature is crucial.

Q4: I am having difficulty with the purification of my final this compound product. It seems to be contaminated with hard-to-remove impurities.

A4: Purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential to coordinate to silica gel.

Purification Troubleshooting:

  • Column Chromatography:

    • Tailing: If you observe significant tailing on silica gel, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or reverse-phase chromatography.

  • Recrystallization: This can be a highly effective method for purifying solid products. A systematic screening of different solvent systems is recommended.

  • Acid-Base Extraction: The basic nature of the pyridine nitrogen allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.

Experimental Protocols

The following are generalized experimental protocols for key reactions that may be employed in the synthesis of this compound. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Batcho-Leimgruber Indole Synthesis for Pyrrolopyridine Core [10][11]

  • Enamine Formation:

    • To a solution of the appropriately substituted 3-methyl-4-nitropyridine (1.0 eq) in DMF (0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and pyrrolidine (1.2 eq).

    • Heat the mixture at 110 °C for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is often a dark red solid or oil and may be used in the next step without further purification.

  • Reductive Cyclization:

    • Dissolve the crude enamine in a suitable solvent such as ethanol, ethyl acetate, or a mixture of acetic acid and ethanol.

    • Add a reducing agent. Common choices include:

      • Catalytic Hydrogenation: Pd/C (10 mol%) under an atmosphere of H₂.

      • Chemical Reduction: Iron powder (5.0 eq) in acetic acid.

    • Heat the reaction mixture (e.g., 80-100 °C for the iron/acetic acid method) and monitor by TLC until the starting material is consumed.

    • Cool the reaction, filter off the catalyst or iron salts, and concentrate the filtrate.

    • Perform an aqueous workup, typically involving neutralization with a base (e.g., NaHCO₃ or Na₂CO₃) and extraction with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude pyrrolopyridine. Purify by column chromatography or recrystallization.

Protocol 2: Suzuki Cross-Coupling of a Bromo-1H-pyrrolo[3,2-c]pyridine [7]

  • To a microwave vial or Schlenk flask, add the bromo-1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Heat the reaction mixture to 100-125 °C (conventional heating or microwave irradiation) for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guide

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Low Yield or Impure Product check_step Identify Problematic Reaction Step start->check_step cyclization Cyclization (e.g., Fischer, Batcho-Leimgruber) check_step->cyclization Cyclization Step coupling Cross-Coupling (e.g., Suzuki, Sonogashira) check_step->coupling Coupling Step nitrile_issue Nitrile Group Instability check_step->nitrile_issue Workup/Purification purification Purification Issues check_step->purification Purification Step incomplete_cyclization Incomplete Reaction? cyclization->incomplete_cyclization side_products Multiple Side Products? cyclization->side_products optimize_acid_temp Optimize Acid Catalyst and Temperature incomplete_cyclization->optimize_acid_temp Yes incomplete_cyclization->side_products No end Pure Product optimize_acid_temp->end check_cleavage Consider N-N Bond Cleavage or Rearrangement side_products->check_cleavage Yes milder_conditions Use Milder Conditions (Lower Temp, Lewis Acid) check_cleavage->milder_conditions milder_conditions->end homocoupling Homocoupling or Protodeboronation? coupling->homocoupling low_activity Low Catalyst Activity? coupling->low_activity optimize_coupling Degas Thoroughly Optimize Base and Temperature Consider Cu-free Conditions homocoupling->optimize_coupling Yes homocoupling->low_activity No optimize_coupling->end screen_ligands Screen Ligands Increase Catalyst Loading low_activity->screen_ligands Yes screen_ligands->end hydrolysis_suspected Amide or Carboxylic Acid Detected? nitrile_issue->hydrolysis_suspected mild_workup Use Milder pH Conditions Lower Temperature Minimize Exposure to Water hydrolysis_suspected->mild_workup Yes mild_workup->end column_problems Column Chromatography Issues? purification->column_problems try_other_methods Consider Recrystallization or Acid-Base Extraction purification->try_other_methods modify_eluent Add Triethylamine to Eluent Try Alumina or Reverse Phase column_problems->modify_eluent Yes column_problems->try_other_methods No modify_eluent->end try_other_methods->end

Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

References

Technical Support Center: Enhancing the Selectivity of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile inhibitors.

I. FAQs: General Questions

Q1: What are the common kinase targets for this compound inhibitors?

The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile pharmacophore known to target various protein kinases, primarily within the Janus kinase (JAK) family.[1] Due to the structural similarities in the ATP-binding sites across the kinome, these inhibitors can also exhibit activity against other kinase families.[2]

Q2: Why is enhancing the selectivity of these inhibitors important?

Enhancing selectivity is crucial to minimize off-target effects, which can lead to cellular toxicity and undesirable side effects in clinical applications.[2][3] A highly selective inhibitor interacts with a limited number of kinases, leading to a more precise therapeutic effect.[2]

Q3: What are the key strategies for improving the selectivity of this compound inhibitors?

The primary strategy involves iterative cycles of structure-based drug design and structure-activity relationship (SAR) studies.[4] This process includes:

  • Computational Modeling: Utilizing X-ray co-crystal structures to identify unique features in the target kinase's ATP-binding pocket that can be exploited for selective interactions.[4]

  • Chemical Synthesis: Introducing modifications to the pyrrolopyridine core to enhance interactions with the target kinase while reducing binding to off-target kinases.[4]

  • Comprehensive Selectivity Profiling: Screening modified compounds against a broad panel of kinases to assess their selectivity profile.[5]

II. Troubleshooting Guides

Guide 1: Addressing Poor Solubility in Biochemical Assays

Issue: My this compound compound shows poor solubility in aqueous assay buffers, leading to inconsistent results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Precipitation 1. Visual Inspection: Carefully check for any precipitates or cloudiness in your assay wells.[6] 2. Reduce Final Concentration: Lower the compound concentration to stay below its solubility limit.[6] 3. Optimize Co-solvent: If using DMSO, ensure the final concentration is low (typically <1%) and consistent across all assays.[6]
Suboptimal Buffer Conditions 1. pH Adjustment: Modify the buffer pH to potentially ionize the compound and increase solubility.[6] 2. Use of Excipients: Consider the use of solubility-enhancing excipients like cyclodextrins or non-ionic surfactants, after validating their compatibility with the assay.[6]
Stock Solution Issues 1. Fresh Preparation: Prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO immediately before use.[7] 2. Sonication: Briefly sonicate the stock solution and the final diluted solution to aid dissolution.[6]
Guide 2: Interpreting Ambiguous Kinase Profiling Data

Issue: The results from my kinase selectivity panel are ambiguous, showing moderate inhibition of multiple kinases.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Promiscuous Inhibition 1. Confirm with Dose-Response: Perform full IC50 curve determinations for the most significantly inhibited off-target kinases to confirm the initial screening hits.[8] 2. Structural Analysis: Analyze the ATP-binding sites of the off-target kinases for similarities to your primary target. This can provide insights for rational design to improve selectivity.[5]
Assay Interference 1. Counter-Screen: Perform a counter-screen using an assay format that is less susceptible to interference (e.g., a different detection method like radiometric vs. fluorescence). 2. Control Experiments: Include controls to test for compound auto-fluorescence or other assay artifacts.
Compound Degradation 1. Stability Check: Assess the stability of your compound in the assay buffer over the course of the experiment. 2. Fresh Dilutions: Always use freshly prepared dilutions of your compound for each experiment.

III. Data Presentation: Kinase Selectivity Profile

The following table presents a hypothetical kinase selectivity profile for a this compound based inhibitor, "Compound X," against a panel of representative kinases. Note: This data is illustrative and based on typical profiles for this class of inhibitors.

Kinase FamilyKinase TargetIC50 (nM)
JAK JAK1 15
JAK2 35
JAK3 250
TYK2 400
SRC SRC>10,000
LCK>10,000
TEC TEC5,000
BTK>10,000
MAPK p38α>10,000
JNK18,000
PI3K PI3Kα>10,000

IV. Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Kinase Solution: Dilute the target kinase to a 2x working concentration in kinase buffer.

  • Substrate/ATP Solution: Prepare a 4x solution of the appropriate substrate and ATP in kinase buffer. The final ATP concentration should be at the Kₘ for the kinase.

  • Inhibitor Solutions: Prepare serial dilutions of the this compound inhibitor in DMSO. Further dilute these in kinase buffer to a 4x final concentration.

  • Detection Reagent: Prepare a commercial ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 5 µL of the 4x inhibitor solution to the wells of a 384-well plate.

  • Add 10 µL of the 2x kinase solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the 4x substrate/ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding 20 µL of the ATP detection reagent to all wells.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (no enzyme control).

  • Normalize the data to the positive control (vehicle-treated, 100% activity).

  • Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming target engagement of an inhibitor within a cellular context.

1. Cell Treatment:

  • Culture a relevant cell line to ~80% confluency.

  • Treat the cells with the desired concentrations of the this compound inhibitor or vehicle (DMSO) for 2 hours at 37°C.

2. Heat Challenge:

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS with a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

3. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant.

  • Quantify the protein concentration in the supernatant using a BCA assay.

4. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target kinase, followed by an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

V. Visualizations

Signaling Pathway: JAK-STAT Inhibition

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Regulates Inhibitor 1H-Pyrrolo[3,2-c]pyridine -4-carbonitrile Inhibitor Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Experimental Workflow: Enhancing Inhibitor Selectivity

Selectivity_Workflow Start Initial Hit Compound (this compound core) Biochem Biochemical Assay (On-target Potency - IC50) Start->Biochem KinomeScan Broad Kinase Panel Screen (Initial Selectivity Profile) Biochem->KinomeScan SAR Structure-Activity Relationship (SAR) Analysis & Computational Modeling KinomeScan->SAR Decision Improved Selectivity? KinomeScan->Decision Synthesis Synthesize Analogs SAR->Synthesis Synthesis->Biochem Iterate Decision->SAR No Cellular Cell-Based Assays (Target Engagement - CETSA) Decision->Cellular Yes End Lead Candidate Cellular->End

Caption: Iterative workflow for enhancing kinase inhibitor selectivity.

Logical Relationship: Troubleshooting Solubility

Solubility_Troubleshooting Problem Inconsistent Assay Results CheckPrecipitate Visually Inspect for Precipitation Problem->CheckPrecipitate PrecipitateYes Precipitate Observed CheckPrecipitate->PrecipitateYes Yes PrecipitateNo No Precipitate CheckPrecipitate->PrecipitateNo No Solution1 Reduce Compound Concentration PrecipitateYes->Solution1 Solution2 Optimize Buffer/Solvent (pH, Co-solvent %) PrecipitateYes->Solution2 Solution3 Prepare Fresh Stock & Sonicate PrecipitateYes->Solution3 OtherIssues Consider Other Issues: - Compound Instability - Assay Interference PrecipitateNo->OtherIssues

Caption: Decision tree for troubleshooting poor compound solubility.

References

Technical Support Center: Investigating Off-Target Effects of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for "1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile" is not publicly available. This guide addresses the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives based on published research for compounds sharing this scaffold. The principles and protocols provided are intended as a general resource for researchers encountering unexpected effects during their investigations.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for various therapeutic applications, including as anticancer agents targeting tubulin polymerization and as kinase inhibitors.[1][2] As with many small molecule inhibitors, off-target effects can arise, leading to unexpected experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to help researchers identify and address potential off-target activities of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My 1H-pyrrolo[3,2-c]pyridine derivative is showing a more potent cytotoxic effect than expected. Could this be due to off-target activity?

A1: Yes, unexpectedly high potency can be an indication of off-target effects. While your compound may be designed to inhibit a specific target, it could be interacting with other cellular components, leading to a synergistic or additive cytotoxic effect. It is also possible that the compound is hitting a more critical cellular pathway than the intended one. We recommend performing a broader assessment of cellular health and signaling pathways to investigate this.

Q2: I am observing significant G2/M phase cell cycle arrest with my compound, which is consistent with its proposed mechanism as a tubulin polymerization inhibitor. However, I'm also seeing effects in other cell cycle phases. Why might this be?

A2: While G2/M arrest is a hallmark of microtubule-targeting agents, effects on other cell cycle phases could indicate off-target activities.[1] For instance, your compound might be inhibiting kinases involved in other cell cycle checkpoints (e.g., G1/S transition). A comprehensive cell cycle analysis, potentially in combination with measuring the activity of key cell cycle-regulating kinases, could provide further insights.

Q3: My compound was designed as a kinase inhibitor, but I'm observing effects on cell morphology that are not typical for inhibiting the target kinase. What could be the cause?

A3: Significant changes in cell morphology can be a sign of off-target effects on the cytoskeleton. Some small molecules can have unintended effects on tubulin dynamics or actin polymerization. It would be beneficial to perform immunofluorescence staining for key cytoskeletal components like α-tubulin and F-actin to visualize any disruptions.

Q4: How can I begin to identify the potential off-target proteins of my 1H-pyrrolo[3,2-c]pyridine derivative?

A4: A tiered approach is often effective. Initially, computational methods can predict potential off-target interactions.[3] Experimentally, a broad kinase screen is a good starting point if your compound has any structural similarities to known kinase inhibitors.[4] Additionally, cellular thermal shift assays (CETSA) or chemical proteomics approaches can identify protein targets in an unbiased manner within a cellular context.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Inconsistent results between cell lines Different cell lines may have varying expression levels of off-target proteins, leading to differential sensitivity.1. Perform a baseline characterization of your cell lines for the expression of suspected off-target proteins. 2. Test your compound in a panel of well-characterized cell lines with known genetic backgrounds.
Unexpected toxicity in in vivo models The compound may have off-target effects on proteins that are more critical in a whole organism than in isolated cells.1. Conduct a preliminary toxicology screen in a small cohort of animals. 2. Analyze tissues for unexpected histopathological changes.
Discrepancy between enzymatic and cellular assay results The compound may have poor cell permeability, be actively transported out of the cell, or interact with off-target proteins within the cell that are not present in the enzymatic assay.1. Perform a cell permeability assay. 2. Use a rescue experiment by overexpressing the intended target to see if the phenotype is reversed. 3. Consider running a kinome-wide selectivity screen using cell lysates.[4]
Compound activity is lost in the presence of serum The compound may be binding to serum proteins, reducing its effective concentration.1. Perform your cellular assays in serum-free or low-serum conditions, if possible. 2. Measure the protein binding of your compound.

Data Presentation

Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of a series of 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines. This data is provided as an example of how to present quantitative data for this class of compounds.

CompoundHeLa (μM)SGC-7901 (μM)MCF-7 (μM)
10a 1.211.532.11
10b 0.891.121.56
10c 0.540.680.95
10d 0.430.550.77
10e 0.310.400.56
10f 0.250.320.45
10g 0.180.230.32
10h 0.150.190.27
10i 0.130.170.24
10t 0.120.150.21

Data adapted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound directly inhibits the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (1 mM)

  • Your 1H-pyrrolo[3,2-c]pyridine derivative

  • Positive control (e.g., colchicine)

  • Negative control (e.g., DMSO)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of your compound and serial dilutions in polymerization buffer.

  • On ice, add tubulin to each well of a pre-chilled 96-well plate.

  • Add your compound, positive control, or negative control to the respective wells.

  • Incubate the plate on ice for 5 minutes.

  • Initiate polymerization by adding GTP to all wells and transferring the plate to a 37°C plate reader.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase.

Protocol 2: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor against a panel of kinases.

Materials:

  • Your 1H-pyrrolo[3,2-c]pyridine derivative

  • A panel of purified kinases

  • Appropriate kinase substrates

  • ATP

  • Kinase reaction buffer

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96- or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of your compound.

  • In a multi-well plate, add the kinase, its specific substrate, and your compound or a vehicle control.

  • Allow the compound to incubate with the kinase for a predetermined time (e.g., 10 minutes).

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to kinase activity.

  • Calculate the percent inhibition for each kinase at each compound concentration and determine the IC₅₀ values.

Visualizations

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 1H-pyrrolo[3,2-c]pyridine Derivative Compound->RAF Intended Inhibition OffTargetKinase Off-Target Kinase Compound->OffTargetKinase Off-Target Inhibition UnexpectedPhenotype Unexpected Phenotype OffTargetKinase->UnexpectedPhenotype

Caption: Hypothetical signaling pathway of a 1H-pyrrolo[3,2-c]pyridine kinase inhibitor.

Experimental_Workflow Start Observe Unexpected Phenotype Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Computational Computational Prediction (e.g., Kinase Docking) Hypothesis->Computational In Silico Biochemical Biochemical Assays (e.g., Kinase Panel Screen) Hypothesis->Biochemical In Vitro CellBased Cell-Based Assays (e.g., CETSA, Immunofluorescence) Hypothesis->CellBased In Cellulo Validation Validate Hits (e.g., Dose-Response, Rescue) Computational->Validation Biochemical->Validation CellBased->Validation Conclusion Identify and Characterize Off-Target(s) Validation->Conclusion

References

Technical Support Center: Analyzing 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile and its analogs. The information is designed to address specific issues that may be encountered during the experimental analysis of the bioactivity of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 1H-Pyrrolo[3,2-c]pyridine derivatives?

A1: Several derivatives of 1H-Pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization. They act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which are crucial for various cellular processes.[1][2] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.[1][2]

Q2: Which cancer cell lines have shown susceptibility to 1H-Pyrrolo[3,2-c]pyridine derivatives?

A2: Studies have demonstrated that these compounds exhibit significant antiproliferative activity against a range of human cancer cell lines, including cervical cancer (HeLa), gastric cancer (SGC-7901), and breast cancer (MCF-7) cells.[1][2]

Q3: Are there any known structure-activity relationships (SAR) for this class of compounds?

A3: Yes, SAR studies have been conducted. For instance, in a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the nature of the B-ring substituent significantly influences the antiproliferative activity. A derivative with an indolyl moiety as the B-ring demonstrated the most potent activity.[1][2]

Q4: What are the expected downstream effects of treating cells with a tubulin polymerization inhibitor like a 1H-Pyrrolo[3,2-c]pyridine derivative?

A4: Treatment is expected to lead to a cascade of cellular events. The initial disruption of microtubule dynamics will cause mitotic arrest. Prolonged arrest in mitosis typically triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and eventual cell death. You can also expect to see morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing.[1]

Troubleshooting Guides

Inconsistent IC50 Values in Antiproliferation Assays (e.g., MTT Assay)
Potential Problem Possible Cause Recommended Solution
High Variability Between Replicates Uneven cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use reverse pipetting techniques for viscous solutions. To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.[3][4]
IC50 Values Higher Than Expected Compound precipitation in media, compound degradation, or cell line resistance.Visually inspect the media for any signs of precipitation after adding the compound. If observed, consider using a lower concentration or a different solvent system (ensure solvent controls are included). Verify the stability of the compound under your experimental conditions (light, temperature). Confirm the sensitivity of your specific cell line to tubulin inhibitors using a known positive control like colchicine or vincristine.
IC50 Values Lower Than Expected Incorrect compound concentration calculation, solvent toxicity, or contamination.Double-check all calculations for serial dilutions. Run a vehicle control (the solvent used to dissolve the compound) at the highest concentration used in the experiment to rule out solvent-induced cytotoxicity. Regularly test cell cultures for mycoplasma contamination, which can affect cell viability and assay results.[4]
Issues with Tubulin Polymerization Assays
Potential Problem Possible Cause Recommended Solution
No Inhibition of Tubulin Polymerization Observed Inactive compound, incorrect assay conditions, or low-quality tubulin.Confirm the identity and purity of your 1H-Pyrrolo[3,2-c]pyridine derivative using analytical methods like NMR or mass spectrometry. Ensure the assay is performed at the optimal temperature (typically 37°C) and that all reagents are properly prepared. Use high-purity, polymerization-competent tubulin and include a known inhibitor (e.g., colchicine) and a known promoter (e.g., paclitaxel) as controls.
High Background Signal Light scattering from precipitated compound or autofluorescence.Centrifuge the reaction mixture before measuring fluorescence to pellet any precipitate. If using a fluorescence-based assay, check the autofluorescence of the compound at the excitation and emission wavelengths used and subtract this from the experimental values.
Challenges in Immunofluorescence Staining of Microtubules
Potential Problem Possible Cause Recommended Solution
Weak or No Microtubule Staining Inadequate cell permeabilization, primary antibody issue, or low tubulin expression.Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100). Verify the optimal dilution of your primary anti-tubulin antibody and ensure it is suitable for immunofluorescence. Confirm that your cell line expresses sufficient levels of tubulin.
High Background Staining Insufficient blocking, non-specific antibody binding, or autofluorescence.Increase the blocking time or try a different blocking agent (e.g., BSA or normal serum). Ensure thorough washing between antibody incubation steps. If the compound itself is fluorescent, perform a "no antibody" control with the compound-treated cells to assess its contribution to the signal.
Disrupted Microtubule Network in Control Cells Poor cell health or issues with the fixation process.Ensure cells are healthy and not overly confluent before fixation. Optimize the fixation protocol; for microtubules, a pre-warmed methanol fixation can sometimes yield better results than paraformaldehyde.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activities of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against three human cancer cell lines.[1][2]

Compound B-Ring Substituent HeLa IC50 (µM) SGC-7901 IC50 (µM) MCF-7 IC50 (µM)
10a Phenyl1.251.532.17
10c m-Tolyl0.891.021.34
10h 4-Methoxyphenyl0.540.680.81
10k 4-Ethoxyphenyl0.460.590.72
10m 4-Chlorophenyl0.330.410.55
10t Indolyl0.120.150.21
CA-4 (Control) -0.020.030.04

Experimental Protocols

MTT Antiproliferative Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a logarithmic dilution series) for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by non-linear regression analysis.

Tubulin Polymerization Assay
  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA, and 1.0 mM GTP.

  • Reaction Setup: In a 96-well plate, mix purified tubulin (final concentration ~2 mg/mL) with the reaction buffer and the test compound at various concentrations.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: Monitor the increase in fluorescence (indicative of tubulin polymerization) over time using a fluorescence plate reader (e.g., with a fluorescent reporter dye that binds to polymerized tubulin).

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.

Visualizations

Signaling Pathway of Tubulin Disruption

G cluster_0 Cellular Effects of 1H-Pyrrolo[3,2-c]pyridine Derivatives Compound 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Inhibition MitoticArrest G2/M Phase Mitotic Arrest Disruption->MitoticArrest Apoptosis Induction of Apoptosis MitoticArrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Signaling cascade initiated by 1H-Pyrrolo[3,2-c]pyridine derivatives.

Experimental Workflow for Bioactivity Analysis

G cluster_1 Bioactivity Analysis Workflow Start Compound Synthesis & Characterization MTT Antiproliferation Assay (MTT) Start->MTT TubulinAssay Tubulin Polymerization Assay MTT->TubulinAssay If active IF Immunofluorescence (Microtubules) TubulinAssay->IF CellCycle Cell Cycle Analysis (Flow Cytometry) IF->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCycle->ApoptosisAssay End Mechanism of Action Elucidated ApoptosisAssay->End

Caption: Step-by-step workflow for analyzing compound bioactivity.

References

Validation & Comparative

1H-Pyrrolo[3,2-c]pyridine Derivatives as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of such inhibitors. This guide provides a comparative analysis of a key derivative from this class, CCT251455, against other notable kinase inhibitors targeting Monopolar Spindle 1 (MPS1), a critical regulator of cell division.

Introduction to 1H-Pyrrolo[3,2-c]pyridine Derivatives

While 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile itself is not extensively characterized as a kinase inhibitor in publicly available literature, its core structure is integral to a class of potent inhibitors of Monopolar Spindle 1 (MPS1) kinase.[1][2] MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[3][4] Aberrant MPS1 activity is linked to chromosomal instability, a hallmark of many cancers, making it an attractive therapeutic target.[1]

This guide focuses on CCT251455, a well-characterized MPS1 inhibitor featuring the 1H-pyrrolo[3,2-c]pyridine scaffold, and compares its performance with other MPS1 inhibitors from different chemical classes.

Comparative Analysis of MPS1 Kinase Inhibitors

The following table summarizes the in vitro potency of CCT251455 and other representative MPS1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundChemical ScaffoldTarget KinaseIC50 (nM)
CCT251455 1H-Pyrrolo[3,2-c]pyridineMPS13[5][6]
BAY 1217389 Not specifiedMPS1< 10[7][8][9][10]
NMS-P715 Pyrazolo-quinazolineMPS1182[11][12][13][14]

Data Interpretation:

As the data indicates, CCT251455, a derivative of the 1H-pyrrolo[3,2-c]pyridine class, demonstrates highly potent inhibition of MPS1, with an IC50 value in the low nanomolar range.[5][6] Its potency is comparable to or greater than other well-established MPS1 inhibitors like BAY 1217389.[7][8][9][10] In contrast, NMS-P715, while still a potent inhibitor, displays a higher IC50 value.[11][12][13][14] This highlights the efficacy of the 1H-pyrrolo[3,2-c]pyridine scaffold in designing potent MPS1 kinase inhibitors.

Signaling Pathway and Experimental Workflow

To understand the context of MPS1 inhibition and the methods used to determine inhibitor potency, the following diagrams illustrate the MPS1 signaling pathway and a typical in vitro kinase assay workflow.

MPS1_Signaling_Pathway MPS1 Signaling Pathway in Spindle Assembly Checkpoint cluster_kinetochore Unattached Kinetochore KNL1 KNL1 Bub1 Bub1 KNL1->Bub1 recruits Mad1 Mad1 Bub1->Mad1 recruits Mad2 Mad2 Mad1->Mad2 recruits APC_C Anaphase-Promoting Complex (APC/C) Mad2->APC_C inhibits MPS1 MPS1 Kinase MPS1->KNL1 phosphorylates Aneuploidy Aneuploidy & Cell Death MPS1->Aneuploidy prevents CellCycleArrest Cell Cycle Arrest (Metaphase) APC_C->CellCycleArrest maintains APC_C->Aneuploidy progression to anaphase with errors leads to Inhibitor MPS1 Inhibitor (e.g., CCT251455) Inhibitor->MPS1 inhibits Inhibitor->APC_C leads to premature activation

Caption: MPS1 Kinase Signaling Pathway.

Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilutions of test compound Incubation 3. Incubate kinase, substrate, and compound Compound_Prep->Incubation Enzyme_Prep 2. Prepare MPS1 kinase and substrate solution Enzyme_Prep->Incubation ATP_Addition 4. Initiate reaction with ATP Incubation->ATP_Addition Reaction_Incubation 5. Incubate at 30°C ATP_Addition->Reaction_Incubation Detection 6. Measure kinase activity (e.g., luminescence) Reaction_Incubation->Detection Data_Analysis 7. Plot data and determine IC50 Detection->Data_Analysis

Caption: In Vitro Kinase Assay Workflow.

Experimental Protocols

The determination of IC50 values is critical for evaluating the potency of a kinase inhibitor. A common method for this is an in vitro kinase assay, such as a radiometric assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Principle of the ADP-Glo™ Kinase Assay:

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.

Detailed Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., CCT251455) in 100% DMSO.

    • Perform serial dilutions of the stock solution in a suitable buffer to create a range of concentrations for testing.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, add the diluted test compounds. Include controls for no inhibitor (positive control) and no enzyme (background).

    • Add a solution containing the MPS1 kinase and its substrate (e.g., Myelin Basic Protein, MBP) to each well.

    • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for ATP for the kinase.

  • Reaction Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold, such as CCT251455, are highly potent inhibitors of MPS1 kinase. Their efficacy, as demonstrated by low nanomolar IC50 values, underscores the potential of this chemical class in the development of targeted cancer therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to evaluate and compare novel kinase inhibitors in a preclinical setting. Further investigation into the selectivity and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

Comparative Guide to 1H-Pyrrolo[3,2-c]pyridine Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of a series of novel 1H-Pyrrolo[3,2-c]pyridine derivatives as potential therapeutic agents, with a focus on their activity as tubulin polymerization inhibitors. While specific therapeutic data for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is not extensively available in current literature, this guide will focus on the well-characterized derivatives of this scaffold, particularly the potent compound 10t , as a representative of this promising class of anticancer compounds.[1][2]

These derivatives have been designed as colchicine-binding site inhibitors and have demonstrated significant potential in preclinical studies.[1][2] This guide will compare their performance with other tubulin-targeting agents and provide detailed experimental data and protocols to support further research and development.

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for the 1H-pyrrolo[3,2-c]pyridine derivatives discussed herein is the inhibition of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell signaling, and intracellular transport.[1] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[1][2]

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Pyrrolo_Pyridine 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Colchicine_Site Colchicine Binding Site on β-Tubulin Pyrrolo_Pyridine->Colchicine_Site Binds to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Figure 1. Mechanism of action of 1H-Pyrrolo[3,2-c]pyridine derivatives.

Comparative Performance Data

The following tables summarize the in vitro antiproliferative activity of a series of 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of 1H-Pyrrolo[3,2-c]pyridine Derivatives[1][2]
CompoundR Group (at position 6)HeLa (Cervical Cancer)SGC-7901 (Gastric Cancer)MCF-7 (Breast Cancer)
10a Phenyl0.85 ± 0.071.12 ± 0.111.54 ± 0.15
10d p-Tolyl0.63 ± 0.050.88 ± 0.091.21 ± 0.12
10h 4-Methoxyphenyl0.41 ± 0.040.59 ± 0.060.83 ± 0.08
10k 4-Ethoxyphenyl0.35 ± 0.030.48 ± 0.050.67 ± 0.07
10l 4-Fluorophenyl0.28 ± 0.030.39 ± 0.040.55 ± 0.06
10m 4-Chlorophenyl0.21 ± 0.020.29 ± 0.030.41 ± 0.04
10t Indol-5-yl0.12 ± 0.01 0.15 ± 0.02 0.21 ± 0.02
CA-4 -0.02 ± 0.0030.03 ± 0.0040.04 ± 0.005
Cisplatin -1.5 ± 0.12.1 ± 0.23.5 ± 0.3

*CA-4 (Combretastatin A-4) and Cisplatin were used as positive controls.

Table 2: Comparison with Other Tubulin Inhibitors
Therapeutic AgentTarget Site on TubulinMechanism of ActionClinical Development Stage
1H-Pyrrolo[3,2-c]pyridine Derivatives ColchicineTubulin Polymerization InhibitorPreclinical
Paclitaxel (Taxol®) TaxaneMicrotubule StabilizerMarketed
Vincristine (Oncovin®) Vinca AlkaloidTubulin Polymerization InhibitorMarketed
Combretastatin A-4 Phosphate (CA4P) ColchicineTubulin Polymerization InhibitorPhase II/III Clinical Trials
ABT-751 ColchicineTubulin Polymerization InhibitorPhase II Clinical Trials

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of the presented data.

In Vitro Antiproliferative Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

MTT_Assay_Workflow Seed_Cells 1. Seed cancer cells in a 96-well plate Add_Compound 2. Add serial dilutions of the test compound Seed_Cells->Add_Compound Incubate_72h 3. Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT 4. Add MTT solution to each well Incubate_72h->Add_MTT Incubate_4h 5. Incubate for 4 hours (Formazan formation) Add_MTT->Incubate_4h Add_Solubilizer 6. Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 8. Calculate IC50 values Measure_Absorbance->Calculate_IC50

Figure 2. MTT assay workflow for determining cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.[5][6]

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curves of the treated samples with the control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[7][8]

  • Staining: Stain the fixed cells with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

  • Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined from the DNA content histogram.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Treat_Cells 1. Treat cells with the test compound Harvest_Cells 2. Harvest cells Treat_Cells->Harvest_Cells Wash_Cells 3. Wash cells with PBS and binding buffer Harvest_Cells->Wash_Cells Stain_AnnexinV_PI 4. Stain with Annexin V-FITC and Propidium Iodide (PI) Wash_Cells->Stain_AnnexinV_PI Incubate_RT 5. Incubate at room temperature in the dark Stain_AnnexinV_PI->Incubate_RT Analyze_FlowCytometry 6. Analyze by flow cytometry Incubate_RT->Analyze_FlowCytometry Quantify_Apoptosis 7. Quantify viable, apoptotic, and necrotic cells Analyze_FlowCytometry->Quantify_Apoptosis

References

A Comparative Analysis of 1H-Pyrrolo[3,2-c]pyridine Derivatives and Sorafenib in Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of a Novel Investigational Compound and an Established Drug

1H-Pyrrolo[3,2-c]pyridine Derivatives: This class of compounds has emerged from recent drug discovery efforts as potent inhibitors of key signaling pathways in cancer. Several derivatives, particularly diarylurea and diarylamide analogs, have demonstrated significant anti-proliferative activity against human melanoma cell lines, in some cases surpassing the efficacy of existing therapies like Sorafenib.[1][2] Their mechanism of action is primarily attributed to the inhibition of the BRAF kinase, a critical component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma.

Sorafenib: An established oral multi-kinase inhibitor, Sorafenib is approved for the treatment of several cancers. Its anti-tumor effects are mediated through the inhibition of multiple intracellular and cell surface kinases.[2] In melanoma, Sorafenib targets the RAF/MEK/ERK signaling pathway by inhibiting both BRAF and CRAF kinases. Additionally, it impedes tumor angiogenesis by blocking the activity of Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).

Quantitative Data Summary: In Vitro Anti-Proliferative Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of representative 1H-Pyrrolo[3,2-c]pyridine derivatives and Sorafenib against the A375P human melanoma cell line, which harbors the BRAF V600E mutation.

CompoundTarget(s)Cell LineIC50 (µM)Reference
Sorafenib BRAF, CRAF, VEGFR, PDGFRA375P3.8[2]
Derivative 8g (diarylurea) Presumed BRAFA375P0.045[2]
Derivative 9d (diarylamide) Presumed BRAFA375P0.026[2]
Derivative 8c (diarylurea) Presumed BRAFA375P0.019[1]
Derivative 9b (diarylamide) Presumed BRAFA375P0.008[1]

Signaling Pathways and Mechanisms of Action

The primary signaling pathway targeted by both 1H-pyrrolo[3,2-c]pyridine derivatives and Sorafenib in BRAF-mutated melanoma is the MAPK/ERK pathway. Constitutive activation of this pathway, often due to a V600E mutation in BRAF, drives uncontrolled cell proliferation and survival. The diagram below illustrates this pathway and the points of inhibition for both classes of compounds.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->RTK Activates RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF CRAF CRAF RAS->CRAF MEK MEK BRAF->MEK Phosphorylates CRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activates Sorafenib_Target Sorafenib Sorafenib_Target->RTK Sorafenib_Target->BRAF Sorafenib_Target->CRAF Pyrrolo_Target 1H-Pyrrolo[3,2-c]pyridine Derivatives Pyrrolo_Target->BRAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

MAPK/ERK Signaling Pathway Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the efficacy of anti-cancer compounds in melanoma cell lines.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture Melanoma Cell Lines (e.g., A375P) Treatment Treat cells with varying concentrations of 1H-Pyrrolo[3,2-c]pyridine derivative and Sorafenib Culture->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Western Western Blot Analysis (p-ERK, total ERK, etc.) Treatment->Western Kinase Kinase Activity Assay (BRAF Kinase Assay) Treatment->Kinase IC50 Calculate IC50 values Viability->IC50 Protein Quantify protein expression Western->Protein Inhibition Determine kinase inhibition Kinase->Inhibition

Inhibitor Comparison Experimental Workflow
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Melanoma cells (e.g., A375P) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (1H-pyrrolo[3,2-c]pyridine derivatives or Sorafenib) or a vehicle control (DMSO). The plates are then incubated for 72 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for MAPK Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the MAPK pathway.

  • Cell Lysis: After treatment with the compounds for the desired time, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of ERK, MEK, and an appropriate loading control (e.g., β-actin or GAPDH).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to their respective total protein levels.

BRAF Kinase Activity Assay

This assay measures the ability of the compounds to directly inhibit the enzymatic activity of the BRAF kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the BRAF enzyme, a substrate (e.g., a peptide derived from MEK), and ATP in a kinase reaction buffer.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³³P]-ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescent Assay: Using a system where the amount of ATP remaining after the reaction is measured via a luciferase-luciferin reaction. A decrease in luminescence indicates higher kinase activity.

    • Fluorescence/FRET-based Assay: Using a fluorescently labeled substrate where phosphorylation leads to a change in the fluorescent signal.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. IC50 values are then determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

The available preclinical data suggests that certain 1H-pyrrolo[3,2-c]pyridine derivatives exhibit significantly greater in vitro potency against BRAF-mutant melanoma cell lines compared to Sorafenib.[1][2] This enhanced activity is likely due to a more specific and potent inhibition of the BRAF kinase. While Sorafenib has the advantage of targeting multiple pathways, including angiogenesis, its lower potency against BRAF V600E may limit its efficacy in this specific mutational context. Further investigation into the selectivity, pharmacokinetic properties, and in vivo efficacy of the most promising 1H-pyrrolo[3,2-c]pyridine derivatives is warranted to fully assess their therapeutic potential in the treatment of melanoma.

References

Comparative Study of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Analogs and Related Isomers as Kinase and Cell Growth Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships, biological targets, and therapeutic potential of novel heterocyclic compounds.

This guide provides a comparative analysis of various analogs of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile and its isomers, focusing on their efficacy as inhibitors of key biological targets implicated in cancer and inflammatory diseases. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in the design of various kinase inhibitors and other therapeutic agents. This guide delves into the comparative efficacy of different analogs based on this scaffold and its isomers, presenting quantitative data on their biological activities, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro efficacy of various 1H-pyrrolo[3,2-c]pyridine analogs and related isomers against different cancer cell lines and protein kinases.

Table 1: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors
CompoundB-ring MoietyHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10d 4-CH₃-Ph>108.32>10
10h 4-OCH₃-Ph0.890.951.02
10l 4-F-Ph>10>10>10
10t Indolyl0.120.150.21

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[1]

Table 2: Kinase Inhibitory Activity of 1H-Pyrrolo[3,2-c]pyridine Analogs against MPS1
CompoundSubstituentMPS1 IC₅₀ (nM)
8 3,4-dimethoxy aniline25
61 C-4-pyrazolo10
62 C-4-pyrazolo8
63 C-4-pyrazolo7
65 (CCT251455) Optimized pyrazolo1.5

Data from a structure-based design study of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of Monopolar Spindle 1 (MPS1) kinase.[2][3]

Table 3: Comparative Inhibitory Activity of a 1H-Pyrrolo[2,3-b]pyridine Derivative against Fibroblast Growth Factor Receptors (FGFRs)
CompoundTarget KinaseIC₅₀ (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712

Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[4]

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded in 96-well plates at a density of 5×10³ cells/well and incubated for 24 hours.[1] The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance at 490 nm was measured using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.[1]

Kinase Inhibition Assay (MPS1)

The inhibitory activity of compounds against the MPS1 kinase was determined using a radiometric assay. The assay was performed in a final volume of 25 µL containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 µM PKA inhibitor, the substrate peptide, and 10 µM [γ-³³P]ATP. The reaction was initiated by the addition of the enzyme and incubated for 10 minutes at room temperature. The reaction was stopped by the addition of 0.75% phosphoric acid. The radioactivity incorporated into the substrate was measured using a scintillation counter. IC₅₀ values were determined from the concentration-response curves.[2][3]

Visualizations

Signaling Pathway Inhibition by a 1H-Pyrrolo[3,2-c]pyridine Analog

IGF1_Signaling_Inhibition IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R MEK MEK IGF1R->MEK JNK JNK IGF1R->JNK mTOR mTOR IGF1R->mTOR ERK ERK MEK->ERK cJun c-Jun JNK->cJun mTORC1 mTORC1 mTOR->mTORC1 cFos c-Fos ERK->cFos AP1 AP-1 cJun->AP1 cFos->AP1 Transformation Neoplastic Cell Transformation AP1->Transformation KIST101029 KIST101029 (1H-Pyrrolo[3,2-c]pyridine derivative) KIST101029->MEK inhibits KIST101029->JNK inhibits KIST101029->mTOR inhibits

Caption: Inhibition of IGF-1 induced signaling pathways by KIST101029.

General Synthetic Workflow for 1H-Pyrrolo[3,2-c]pyridine Analogs

Synthesis_Workflow cluster_0 Key Intermediate Synthesis cluster_1 Final Product Synthesis Start 4-Amino-2-bromopyridine Iodination Iodination Start->Iodination Sonogashira Sonogashira Coupling (with alkyne) Iodination->Sonogashira Cyclization Base-catalyzed Ring Closure Sonogashira->Cyclization Intermediate 6-Bromo-pyrrolopyridine Intermediate Cyclization->Intermediate Palladium Palladium-mediated Substitution (with aniline) Intermediate->Palladium Final_Product 1H-Pyrrolo[3,2-c]pyridine Analog Palladium->Final_Product

References

Cross-Validation of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel heterocyclic compounds as potential anticancer agents has been a significant focus of oncological research. Among these, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated promising therapeutic potential across various cancer cell lines. This guide provides a comparative analysis of the anticancer effects of 1H-pyrrolo[3,2-c]pyridine derivatives, with a focus on cross-validating their efficacy against established and alternative cancer treatments. The information is presented to aid researchers and drug development professionals in their evaluation of this class of compounds.

Comparative Efficacy of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Recent studies have highlighted the potent anticancer activities of various 1H-pyrrolo[3,2-c]pyridine derivatives. These compounds have been shown to be effective against a range of human cancer cell lines, in some cases surpassing the efficacy of existing chemotherapy agents.

A notable derivative, designated as 10t , has exhibited significant antitumor activity by inhibiting tubulin polymerization.[1][2][3] This compound demonstrated potent cytotoxic effects against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[1][3]

Furthermore, diarylurea and diarylamide derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown exceptional potency against human melanoma cell lines (A375P), with several compounds exhibiting greater activity than the multi-kinase inhibitor Sorafenib.[4] Another derivative, KIST101029 , has been identified as an inhibitor of neoplastic cell transformation induced by insulin-like growth factor-1 (IGF-1) by targeting crucial signaling pathways.[5]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activities of selected 1H-pyrrolo[3,2-c]pyridine derivatives compared to standard anticancer drugs.

Compound/DrugCancer Cell LineIC50 (µM)Target/MechanismReference
10t HeLa (Cervical)0.12Tubulin Polymerization Inhibition[1][3]
SGC-7901 (Gastric)0.15Tubulin Polymerization Inhibition[1][3]
MCF-7 (Breast)0.21Tubulin Polymerization Inhibition[1][3]
Combretastatin A-4 (CA-4) HeLa, SGC-7901, MCF-7Not specified in provided abstractsTubulin Polymerization Inhibition[1]
Diarylurea derivative 8g A375P (Melanoma)Nanomolar rangeNot specified[4]
Diarylamide derivative 9d A375P (Melanoma)Nanomolar rangeNot specified[4]
Sorafenib A375P (Melanoma)Micromolar range (less potent than 8g and 9d)Multi-kinase inhibitor[4]
KIST101029 JB6 Cl41 (Mouse Epidermal)Not specified in provided abstractsMEK, JNK, mTOR signaling inhibition[5]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of 1H-pyrrolo[3,2-c]pyridine derivatives are attributed to their ability to modulate critical cellular processes involved in cancer progression. Two primary mechanisms of action have been elucidated for different derivatives: inhibition of tubulin polymerization and suppression of key signaling cascades.

Inhibition of Tubulin Polymerization

The derivative 10t acts as a colchicine-binding site inhibitor, potently inhibiting tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3] The mechanism is analogous to that of other microtubule-targeting agents like Combretastatin A-4 (CA-4).[1]

cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis 10t 10t 10t->Tubulin Dimers Inhibits Polymerization

Caption: Mechanism of action of 10t as a tubulin polymerization inhibitor.

Inhibition of Pro-Survival Signaling Pathways

The derivative KIST101029 exerts its anticancer effects by inhibiting neoplastic cell transformation induced by IGF-1.[5] It achieves this by suppressing the phosphorylation of key components in the mitogen-activated protein kinase (MAPK) and mechanistic target of rapamycin (mTOR) signaling pathways, specifically targeting MEK, JNK, and mTOR.[5] This leads to the inhibition of c-fos and c-jun transcriptional activity and subsequent activator protein-1 (AP-1) transactivation.[5]

cluster_0 Signaling Cascades cluster_1 Downstream Effects IGF-1 IGF-1 MEK MEK IGF-1->MEK Activates JNK JNK IGF-1->JNK Activates mTOR mTOR IGF-1->mTOR Activates KIST101029 KIST101029 KIST101029->MEK Inhibits KIST101029->JNK Inhibits KIST101029->mTOR Inhibits c-fos / c-jun c-fos / c-jun MEK->c-fos / c-jun JNK->c-fos / c-jun AP-1 AP-1 c-fos / c-jun->AP-1 Cell Transformation Cell Transformation AP-1->Cell Transformation

Caption: KIST101029 inhibits IGF-1-induced cell transformation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are outlines of the key experimental protocols employed in the evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 10t, Sorafenib) and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared.

  • Compound Addition: The test compound (e.g., 10t) or a control (e.g., CA-4, paclitaxel) is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.

  • Data Analysis: The extent of inhibition or promotion of tubulin polymerization is determined by comparing the fluorescence curves of treated samples with controls.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticancer compounds like 1H-pyrrolo[3,2-c]pyridine derivatives.

cluster_0 In Vitro Assays cluster_1 Mechanism Elucidation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Antiproliferative Assay (MTT) Antiproliferative Assay (MTT) In Vitro Screening->Antiproliferative Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Mechanism Elucidation Mechanism Elucidation Mechanism of Action Studies->Mechanism Elucidation In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization Antiproliferative Assay (MTT)->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Kinase Inhibition Assays Kinase Inhibition Assays Western Blotting Western Blotting Mechanism Elucidation->In Vivo Efficacy Studies

Caption: General experimental workflow for anticancer drug discovery.

Conclusion

Derivatives of 1H-pyrrolo[3,2-c]pyridine represent a promising class of anticancer agents with diverse mechanisms of action. The potent activity of compounds like 10t against various cancer cell lines, through the inhibition of tubulin polymerization, and the targeted suppression of key signaling pathways by derivatives such as KIST101029 , underscore the therapeutic potential of this scaffold. The superior potency of some diarylurea and diarylamide derivatives over established drugs like Sorafenib in melanoma models further validates the importance of continued research and development of this compound class. The provided data and experimental outlines offer a foundation for researchers to build upon in the ongoing effort to develop more effective cancer therapies.

References

A Comparative Benchmarking Guide for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile and its Analogs as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile against established standards in the context of cancer drug discovery. While specific experimental data for this exact molecule is not yet publicly available, extensive research on closely related 1H-pyrrolo[3,2-c]pyridine derivatives strongly indicates a promising potential as potent inhibitors of tubulin polymerization via interaction with the colchicine binding site.[1][2] This document outlines the rationale for this classification, proposes suitable benchmark compounds, and provides detailed experimental protocols for a thorough comparative analysis.

Introduction to 1H-Pyrrolo[3,2-c]pyridine Derivatives as Tubulin Inhibitors

Recent studies have identified a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents.[1][2] These compounds have been shown to exhibit significant antiproliferative activity against a range of cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC50 values reported in the nanomolar to low micromolar range.[1] The primary mechanism of action for these derivatives is the inhibition of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3][4][5]

Given this established activity for the scaffold, it is hypothesized that this compound will exhibit a similar mechanism of action. This guide provides the necessary tools to test this hypothesis and benchmark its performance against well-characterized tubulin inhibitors.

Data Presentation: A Framework for Comparison

To facilitate a direct and clear comparison, all quantitative data should be summarized in tabular format. Below are template tables for presenting key experimental results.

Table 1: In Vitro Antiproliferative Activity (IC50)

This table will compare the half-maximal inhibitory concentration (IC50) of the test compound and benchmark standards across various cancer cell lines.

CompoundHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A375P (Melanoma) IC50 (µM)
This compoundData to be generatedData to be generatedData to be generatedData to be generated
Combretastatin A-4 (Standard)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Colchicine (Standard)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Sorafenib (Melanoma Standard)N/AN/AN/ALiterature/Experimental Value

Table 2: Tubulin Polymerization Inhibition Assay

This table will summarize the inhibitory effect of the compounds on tubulin assembly.

CompoundTubulin Polymerization IC50 (µM)
This compoundData to be generated
Combretastatin A-4 (Standard)Literature/Experimental Value
Colchicine (Standard)Literature/Experimental Value

Table 3: Cell Cycle Analysis

This table will quantify the percentage of cells arrested in the G2/M phase of the cell cycle following treatment.

Compound (Concentration)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
This compoundData to be generatedData to be generatedData to be generated
Combretastatin A-4 (Standard)Experimental ValueExperimental ValueExperimental Value

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

1. Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the compound on cancer cell lines.[6][7][8][9][10]

  • Cell Seeding: Plate cells (e.g., HeLa, SGC-7901, MCF-7, A375P) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and standard compounds (Combretastatin A-4, Colchicine, Sorafenib) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

2. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[11][12]

  • Reagents: Purified tubulin (>99% pure), general tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP solution, and a fluorescent reporter like DAPI.

  • Assay Preparation: Prepare a tubulin polymerization mix on ice containing tubulin, buffer, GTP, and DAPI.

  • Reaction Initiation: In a 96-well plate, add the test compound or standards. To initiate polymerization, add the cold tubulin polymerization mix and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity (e.g., Ex/Em 360/450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The IC50 for polymerization inhibition is determined by comparing the extent of polymerization at the plateau phase across a range of compound concentrations.

3. Cell Cycle Analysis by Flow Cytometry

This method determines the cell cycle phase at which the compound arrests cell proliferation.

  • Cell Treatment: Treat cells with the test compound and standards at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

4. Western Blot Analysis for Apoptosis Markers

This technique is used to detect key proteins involved in the apoptotic pathway to confirm the mechanism of cell death.[13][14][15][16][17]

  • Protein Extraction: Treat cells with the test compound for a set time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry can be used to quantify changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental Workflow for Benchmarking

G Experimental Workflow for Benchmarking this compound cluster_0 In Vitro Screening cluster_1 Mechanism of Action Confirmation cell_viability Cell Viability Assay (MTT) data_analysis Data Analysis & IC50 Determination cell_viability->data_analysis tubulin_poly Tubulin Polymerization Assay tubulin_poly->data_analysis cell_cycle Cell Cycle Analysis western_blot Western Blot for Apoptosis Markers cell_cycle->western_blot comparison Comparative Benchmarking Report western_blot->comparison start 1H-Pyrrolo[3,2-c]pyridine- 4-carbonitrile & Standards start->cell_viability start->tubulin_poly data_analysis->cell_cycle

Caption: Workflow for the comprehensive evaluation of this compound.

Signaling Pathway of Colchicine Binding Site Inhibitors

G Proposed Signaling Pathway for Tubulin Polymerization Inhibitors cluster_0 Cellular Effects compound 1H-Pyrrolo[3,2-c]pyridine -4-carbonitrile tubulin αβ-Tubulin Heterodimers compound->tubulin Binds to Colchicine Site inhibit Inhibition of Polymerization compound->inhibit mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization disruption Microtubule Network Disruption inhibit->disruption mitotic_spindle Defective Mitotic Spindle disruption->mitotic_spindle arrest G2/M Phase Arrest mitotic_spindle->arrest apoptosis Apoptosis arrest->apoptosis caspase Caspase Activation apoptosis->caspase

References

Assessing the Kinase Inhibition Specificity of the 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, forming the basis for a variety of kinase inhibitors with therapeutic potential. Understanding the specificity of these compounds is paramount for advancing their development from promising leads to clinical candidates. This guide provides a comparative analysis of the kinase inhibition profiles of representative molecules based on the 1H-pyrrolo[3,2-c]pyridine scaffold against other well-characterized kinase inhibitors.

Representative 1H-Pyrrolo[3,2-c]pyridine-Based Inhibitors

While specific kinase inhibition data for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile is not extensively available in public literature, the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives has been explored for inhibitory activity against several important kinases. Two notable examples are CCT251455, a potent inhibitor of Monopolar Spindle 1 (MPS1) kinase, and KIST101029, which has been shown to inhibit signaling pathways involving MEK, JNK, and mTOR.

  • CCT251455 : An exemplar of a highly potent and selective inhibitor derived from the 1H-pyrrolo[3,2-c]pyridine scaffold. It demonstrates significant activity against MPS1, a key regulator of the spindle assembly checkpoint, making it a target of interest in oncology.[1][2]

Comparative Kinase Inhibitors

To contextualize the specificity of the 1H-pyrrolo[3,2-c]pyridine scaffold, this guide includes data on several well-established kinase inhibitors targeting kinases also modulated by pyrrolopyridine derivatives or having a pyrrolopyridine core themselves.

  • MEK Inhibitors : Trametinib and Selumetinib are highly selective, allosteric inhibitors of MEK1 and MEK2.[3][4]

  • JNK Inhibitor : SP600125 is a widely used ATP-competitive inhibitor of JNK isoforms.[5][6]

  • mTOR Inhibitor : Rapamycin is a highly specific allosteric inhibitor of mTORC1.

  • MPS1 Inhibitor : AZ3146 is a potent and selective ATP-competitive inhibitor of MPS1 kinase.[7]

  • Pyrrolopyridine-Containing Drugs : Vemurafenib (a BRAF inhibitor) and Pexidartinib (a CSF1R/KIT/FLT3 inhibitor) are approved drugs that contain a pyrrolopyridine core, showcasing the scaffold's clinical relevance.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentrations (IC50) for the aforementioned compounds against their primary targets and a selection of off-targets to illustrate their selectivity.

Table 1: Inhibition Profile of 1H-Pyrrolo[3,2-c]pyridine Derivatives and Comparators

CompoundScaffold/ClassPrimary Target(s)IC50 (nM)Off-Target Examples (IC50 or % Inhibition)
CCT251455 1H-Pyrrolo[3,2-c]pyridineMPS1 3 [8]Highly selective across a broad kinome panel[1][8]
KIST101029 1H-Pyrrolo[3,2-c]pyridineMEK, JNK, mTOR pathwaysN/AData on specific off-target kinases not available
Trametinib MEK InhibitorMEK1/2 0.92 / 1.8 [3]No significant inhibition of 98 other kinases[3]
Selumetinib MEK InhibitorMEK1 14 Selective against other kinases at concentrations up to 10 µM
SP600125 JNK InhibitorJNK1/2/3 40 / 40 / 90 [6]>20-fold selective over a range of other kinases[5]
Rapamycin mTOR InhibitormTORC1 (allosteric)~0.1 (in HEK293 cells)Highly specific for mTOR[9]
AZ3146 MPS1 InhibitorMPS1 35 FAK, JNK1, JNK2, KIT (>40% inhibition)[10]

Table 2: Kinase Inhibition Profile of Clinically Approved Pyrrolopyridine-Containing Drugs

CompoundPrimary Target(s)IC50 (nM)Key Off-Targets
Vemurafenib BRAF V600E31CRAF, ARAF, SRMS, ACK1, MAP4K5, FGR
Pexidartinib CSF1R, KIT, FLT320, 10, 160Limited off-target activity at therapeutic concentrations

Experimental Protocols

Accurate assessment of kinase inhibitor specificity relies on robust and well-defined experimental methodologies. Below are outlines for key assays.

Biochemical Kinase Assay: LanthaScreen® TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of a kinase inhibitor in a biochemical format.

Principle: The assay measures the inhibition of phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the proximity of the terbium donor and the fluorescent acceptor on the substrate results in a FRET signal.

Protocol Outline:

  • Kinase Reaction:

    • In a microplate, combine the kinase, a fluorescein-labeled substrate, and ATP.

    • Add the test compound (e.g., a 1H-pyrrolo[3,2-c]pyridine derivative) at various concentrations.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[11][12]

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add a terbium-labeled antibody specific for the phosphorylated substrate.[13]

    • Incubate at room temperature for 30-60 minutes to allow antibody-substrate binding.[11][12]

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for fluorescein).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Cellular Assay: Western Blot for Downstream Pathway Inhibition

This assay confirms that the inhibitor is active in a cellular context by measuring the phosphorylation status of a downstream substrate of the target kinase.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using phospho-specific antibodies, one can determine the extent of phosphorylation of a target protein, which is a proxy for the activity of the upstream kinase.

Protocol Outline:

  • Cell Treatment and Lysis:

    • Culture cells and treat with the kinase inhibitor at various concentrations for a specified time. Include a vehicle-only control.

    • For pathways requiring stimulation, add the appropriate growth factor or stimulus for a short period before harvesting (e.g., EGF to stimulate the MAPK pathway).

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples with loading buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated downstream target (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein.[18]

    • Quantify the band intensities to determine the reduction in phosphorylation at different inhibitor concentrations.

Kinome-wide Specificity Profiling: KINOMEscan™

This platform provides a broad assessment of an inhibitor's selectivity by testing its binding against a large panel of kinases.

Principle: The KINOMEscan™ assay is an active site-directed competition binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[19][20]

Protocol Outline:

  • Assay Setup:

    • A panel of DNA-tagged kinases is prepared.

    • An immobilized ligand is bound to a solid support in microplate wells.

  • Competition Binding:

    • The test compound is incubated with the kinase and the immobilized ligand.

    • The test compound and the immobilized ligand compete for binding to the kinase's active site.[19]

  • Quantification:

    • Unbound kinase is washed away.

    • The amount of kinase remaining bound to the solid support is quantified by qPCR.

  • Data Analysis:

    • The results are reported as the percentage of kinase bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding. This can be used to generate a selectivity profile across the kinome.[21]

Visualizations

Signaling Pathway Diagram

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf (e.g., BRAF) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, AP-1) ERK->Transcription_Factors JNK JNK JNK->Transcription_Factors MKK4_7 MKK4/7 MKK4_7->JNK p38 p38 p38->Transcription_Factors MKK3_6 MKK3/6 MKK3_6->p38 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Proliferation Cell Cycle Progression & Proliferation mTOR->Cell_Cycle_Proliferation Transcription_Factors->Cell_Cycle_Proliferation Vemurafenib Vemurafenib Vemurafenib->Raf Trametinib_Selumetinib Trametinib Selumetinib Trametinib_Selumetinib->MEK SP600125 SP600125 SP600125->JNK Rapamycin Rapamycin Rapamycin->mTOR KIST101029_MEK KIST101029_MEK->MEK KIST101029 KIST101029_JNK KIST101029_JNK->JNK KIST101029_mTOR KIST101029_mTOR->mTOR

Caption: Simplified MAPK and PI3K/Akt/mTOR signaling pathways showing targets of various kinase inhibitors.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_profiling Selectivity Profiling cluster_validation Cellular Validation cluster_invivo In Vivo Studies HTS High-Throughput Screening (e.g., TR-FRET, AlphaLISA) Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Kinome_Scan Broad Kinome Profiling (e.g., KINOMEscan™) Hit_ID->Kinome_Scan Lead Compounds Selectivity_Profile Generation of Selectivity Profile Kinome_Scan->Selectivity_Profile Cellular_Assay Cell-Based Assays Selectivity_Profile->Cellular_Assay Selective Leads Downstream_Inhibition Confirmation of Downstream Pathway Inhibition (Western Blot) Cellular_Assay->Downstream_Inhibition Cell_Viability Anti-proliferative Effects (e.g., MTT, CellTiter-Glo) Cellular_Assay->Cell_Viability Animal_Models Xenograft/Animal Models Cell_Viability->Animal_Models Promising Candidates Efficacy_Toxicity Evaluation of Efficacy and Toxicity Animal_Models->Efficacy_Toxicity

Caption: Experimental workflow for assessing kinase inhibitor specificity from discovery to in vivo validation.

Logical Relationship Diagram

Logical_Relationships cluster_examples Exemplar Compounds cluster_targets Primary Kinase Targets cluster_comparators Comparator Inhibitors Scaffold 1H-Pyrrolo[3,2-c]pyridine Scaffold CCT251455 CCT251455 Scaffold->CCT251455 KIST101029 KIST101029 Scaffold->KIST101029 MPS1 MPS1 CCT251455->MPS1 inhibits MEK MEK KIST101029->MEK inhibits pathway JNK JNK KIST101029->JNK inhibits pathway mTOR mTOR KIST101029->mTOR inhibits pathway AZ3146 AZ3146 MPS1->AZ3146 targets Trametinib Trametinib MEK->Trametinib targets SP600125 SP600125 JNK->SP600125 targets Rapamycin Rapamycin mTOR->Rapamycin targets

Caption: Logical relationships between the 1H-pyrrolo[3,2-c]pyridine scaffold, its derivatives, and comparators.

References

In Vivo Validation of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of derivatives of the novel heterocyclic compound 1H-Pyrrolo[3,2-c]pyridine, focusing on its potential as an anticancer agent. Due to the limited availability of in vivo data for the parent compound, this guide centers on the well-documented derivative, KIST101029, and compares its performance with other relevant kinase inhibitors. Experimental data, detailed protocols, and signaling pathway diagrams are presented to offer a comprehensive overview for researchers in oncology and drug development.

Executive Summary

Derivatives of 1H-Pyrrolo[3,2-c]pyridine have emerged as promising kinase inhibitors with potential applications in cancer therapy. This guide focuses on the in vivo validation of KIST101029, a notable derivative that has demonstrated efficacy in a chick chorioallantoic membrane (CAM) assay. KIST101029 has been shown to inhibit tumor growth by targeting the MAPK and mTOR signaling pathways.[1][2] This guide will compare the available data for KIST101029 with that of Sorafenib, a multi-kinase inhibitor, and another potent in vitro 1H-Pyrrolo[3,2-c]pyridine derivative, compound 10t.

Comparative In Vivo and In Vitro Efficacy

The following tables summarize the available quantitative data for KIST101029 and comparator compounds.

Table 1: In Vivo Tumor Growth Inhibition in Chick Chorioallantoic Membrane (CAM) Assay

CompoundCell LineConcentration/DoseTumor Growth Inhibition (%)Source
KIST101029JB6 Cl411 µMSignificant inhibition (qualitative)[1][2]
SorafenibHT-10801 µMNot specified

Note: Quantitative tumor growth inhibition data for KIST101029 and a direct comparator in the same CAM assay with the same cell line are not available in the reviewed literature. The "significant inhibition" for KIST101029 is based on the qualitative description in the source. Data for Sorafenib is from a study using a different cell line and focused on anti-angiogenic effects.

Table 2: In Vitro Antiproliferative Activity (IC50)

CompoundCell LineIC50 (µM)Source
KIST101029A375P (Melanoma)Not specified (potent)
Compound 10tHeLa0.12
SGC-79010.15
MCF-70.21
SorafenibA375P (Melanoma)>10

Signaling Pathway of KIST101029

KIST101029 exerts its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The primary mechanism involves the inhibition of the mitogen-activated protein kinase (MAPK) and the mammalian target of rapamycin (mTOR) pathways.[1][2]

G IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R RAS RAS IGF1R->RAS PI3K PI3K IGF1R->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Proliferation Cell Proliferation AP1->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K p70S6K mTOR->S6K Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis KIST101029 KIST101029 KIST101029->MEK inhibition KIST101029->mTOR inhibition

Caption: KIST101029 signaling pathway.

Experimental Protocols

In Vivo Chick Chorioallantoic Membrane (CAM) Assay for Tumorigenicity

This protocol is based on the methodology used to evaluate the in vivo efficacy of KIST101029.[1][2]

1. Cell Culture and Preparation:

  • Mouse epidermal JB6 Cl41 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 5% fetal bovine serum (FBS) and antibiotics.

  • Cells are grown to 70-80% confluency before being harvested for the assay.

2. Egg Incubation and Windowing:

  • Fertilized chicken eggs are incubated at 37°C with 60-70% humidity.

  • On day 3 of incubation, a small window is made in the shell to expose the CAM.

3. Cell Implantation:

  • On day 9 of incubation, a suspension of JB6 Cl41 cells (e.g., 2 x 106 cells in serum-free MEM) is mixed with Matrigel.

  • The cell-Matrigel mixture is implanted onto the CAM within a silicone ring.

4. Treatment:

  • The compound to be tested (e.g., KIST101029 at a final concentration of 1 µM) is topically applied to the developing tumor daily.

  • A control group is treated with the vehicle (e.g., DMSO).

5. Tumor Assessment:

  • After a set incubation period (e.g., 7 days), the tumors are excised from the CAM.

  • Tumor size and weight are measured.

  • The percentage of tumor growth inhibition is calculated relative to the control group.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Fertilized Egg Incubation (Day 0-3) B CAM Windowing (Day 3) A->B D Cell Implantation on CAM (Day 9) B->D C Cell Culture (JB6 Cl41) C->D E Compound Treatment (Daily) D->E F Tumor Excision (Day 16) E->F G Measurement of Tumor Size & Weight F->G H Calculate Tumor Growth Inhibition G->H

Caption: Experimental workflow for the CAM assay.

Conclusion

The available data, primarily from the study of KIST101029, suggests that the 1H-Pyrrolo[3,2-c]pyridine scaffold holds significant promise for the development of novel anticancer agents. The demonstrated in vivo efficacy in the CAM assay, coupled with the elucidation of its mechanism of action through the inhibition of the MAPK and mTOR pathways, provides a strong foundation for further research. However, more comprehensive in vivo studies, including those in rodent models and direct comparative studies with established drugs like Sorafenib, are necessary to fully validate the therapeutic potential of this class of compounds. The potent in vitro activity of other derivatives, such as compound 10t, also warrants further in vivo investigation. Future research should focus on obtaining quantitative in vivo data, exploring the pharmacokinetic and pharmacodynamic properties of these compounds, and expanding the evaluation to a broader range of cancer models.

References

Confirming the Binding Mode of 1H-Pyrrolo[3,2-c]pyridine Derivatives to the Colchicine Site of Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tubulin Inhibition and the Colchicine Binding Site

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular functions, most notably mitotic spindle formation during cell division.[4][5] This makes them a prime target for the development of anti-cancer therapeutics.[6] The colchicine-binding site, located at the interface between α- and β-tubulin, is a key pocket for microtubule-destabilizing agents.[6][7] Inhibitors binding to this site prevent the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][8]

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the design of novel CBSIs. Molecular modeling studies suggest that derivatives of this scaffold, such as compound 10t, effectively occupy the colchicine-binding site, forming hydrogen bonds with key residues like Thrα179 and Asnβ349.[1][2][3]

Comparative Analysis of Tubulin Polymerization Inhibitors

The efficacy of tubulin inhibitors is often quantified by their ability to inhibit tubulin polymerization. The following table summarizes the in vitro activity of a potent 1H-pyrrolo[3,2-c]pyridine derivative, 10t, in comparison to other well-known colchicine-binding site inhibitors.

CompoundClassTarget Cell Line(s)IC₅₀ (Antiproliferative Activity)IC₅₀ (Tubulin Polymerization)Reference(s)
Compound 10t 1H-pyrrolo[3,2-c]pyridine derivativeHeLa, SGC-7901, MCF-70.12 - 0.21 µM~3 µM[1][2][3]
Combretastatin A-4 (CA-4) CombretastatinVariousNanomolar range (e.g., 2-5 nM)~1-2 µM[9]
Colchicine AlkaloidVariousNanomolar range~1.4 µM (Kd)[9][10]
Nocodazole BenzimidazoleVariousVaries~1 µM[8]
ABT-751 (E7010) SulfonamideVariousVariesBinds to colchicine site[11]
Arylthioindoles (e.g., Compound 24) Indole derivativeMCF-7Nanomolar range2.0 µM[11]

Experimental Protocols

To experimentally validate the binding of novel compounds to the colchicine site of tubulin and characterize their inhibitory activity, a tubulin polymerization assay is a fundamental technique.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the increase in turbidity as purified tubulin polymerizes into microtubules. Inhibitors of this process will reduce the rate and extent of turbidity increase.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM in General Tubulin Buffer)

  • Glycerol

  • Test compound (e.g., 1H-pyrrolo[3,2-c]pyridine derivative) and control compounds (e.g., colchicine, paclitaxel) dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation:

    • Prepare a 10X stock of GTP in General Tubulin Buffer for a final concentration of 1 mM.

    • Prepare stock solutions of the test and control compounds in DMSO. Further dilute in General Tubulin Buffer to a 10X final concentration. The final DMSO concentration should be kept below 1% to avoid interference with polymerization.

    • On ice, prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin. The typical final tubulin concentration is 2 mg/mL.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a 96-well plate on ice, add the test compound dilutions and control solutions.

    • Initiate the polymerization by adding the prepared tubulin solution to each well. Mix gently by pipetting, avoiding air bubbles.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[12][13]

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.

    • Compare the polymerization curves of the test compound with the negative control (DMSO) and positive controls (colchicine for inhibition, paclitaxel for enhancement). A decrease in the rate and extent of polymerization indicates inhibitory activity.[12]

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tubulin Purified Tubulin mix Mix on Ice tubulin->mix buffer Reaction Buffer (GTP, Glycerol) buffer->mix compound Test Compound & Controls compound->mix incubate Incubate at 37°C (Plate Reader) mix->incubate measure Measure Absorbance (340nm) incubate->measure plot Plot Absorbance vs. Time measure->plot compare Compare Polymerization Curves plot->compare

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

signaling_pathway inhibitor 1H-Pyrrolo[3,2-c]pyridine Derivative tubulin α/β-Tubulin Heterodimers inhibitor->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization inhibitor->microtubules Inhibits tubulin->microtubules Polymerizes into spindle Mitotic Spindle Formation microtubules->spindle g2m G2/M Phase Arrest spindle->g2m Disruption leads to apoptosis Apoptosis g2m->apoptosis Triggers

Caption: Signaling pathway affected by tubulin polymerization inhibitors.

logical_comparison main_topic Binding to Colchicine Site of Tubulin pyrrolo Compound 10t main_topic->pyrrolo ca4 Combretastatin A-4 main_topic->ca4 colchicine Colchicine main_topic->colchicine others Other Heterocycles main_topic->others evaluation Evaluation Criteria pyrrolo->evaluation ca4->evaluation colchicine->evaluation others->evaluation affinity Binding Affinity (IC₅₀) evaluation->affinity mechanism Mechanism of Action evaluation->mechanism

Caption: Logical structure of the comparative analysis.

References

A Comparative Analysis of the Pharmacokinetic Properties of Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold is a prominent heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2] The therapeutic efficacy and safety of these derivatives are critically dependent on their pharmacokinetic profiles, which encompass absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of selected pyrrolopyridine derivatives, supported by experimental data, to aid in the rational design and development of new therapeutic agents.

Key Pharmacokinetic Parameters of Pyrrolopyridine Derivatives

The following table summarizes key pharmacokinetic parameters for a selection of pyrrolopyridine and related pyrrolopyrimidine derivatives, extracted from various preclinical studies. These parameters are crucial for evaluating the potential of a compound as a drug candidate.

Compound IDClassCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Bioavailability (%)RouteSpeciesReference
18p Pyrrolopyrimidine--2.1 (IV), 4.2 (PO)10,879 (IV), 10,210 (PO)-IV, POMouse[3]
PQD Pyrroloquinazolinediamine--12.642,96534.56PORat[4]
PQD-A4 Pyrroloquinazolinediamine--17.131,04711.45PORat[4]
PQD-BE Pyrroloquinazolinediamine--13.561,38114.86PORat[4]
Senecionine Pyrrolizidine Alkaloid----LowIV, PORat[5]
Adonifoline Pyrrolizidine Alkaloid----LowIV, PORat[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC: Area under the plasma concentration-time curve; IV: Intravenous; PO: Oral.

In Silico and In Vitro ADME Properties

In silico and in vitro models are instrumental in the early stages of drug discovery for predicting the ADME properties of novel compounds. The following table presents in silico ADME data for two tricyclic pyrrolo[2,3-d]pyrimidine derivatives.

Compound IDMolecular WeightQPlogPo/wCaco-2 PermeabilityHuman Oral AbsorptionLipinski's Rule of Five ViolationsReference
8f -6.95--1[6]
8g -7.19--1[6]

QPlogPo/w: Predicted octanol/water partition coefficient.

These in silico predictions suggest that while the compounds have acceptable molecular weights, their high lipophilicity (QPlogPo/w > 6.5) might lead to violations of Lipinski's rule of five, potentially impacting their drug-like properties.[6]

Experimental Protocols

A comprehensive understanding of the pharmacokinetic profile of a compound requires well-defined experimental protocols. Below is a generalized methodology for an in vivo pharmacokinetic study in a preclinical animal model, such as the rat.

In Vivo Pharmacokinetic Study Protocol

1. Animal Model:

  • Species: Male Sprague-Dawley rats (or other appropriate rodent model).

  • Acclimatization: Animals are acclimatized for a minimum of 7 days prior to the study.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

2. Drug Administration:

  • Formulation: The test compound is formulated in an appropriate vehicle (e.g., a solution of 0.5% sodium carboxymethylcellulose, 0.5% benzyl alcohol, 0.4% Tween 80, and 0.9% NaCl).

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus injection via the tail vein to determine parameters independent of absorption.

    • Oral (PO): Administered via oral gavage to assess oral bioavailability.

  • Dose: A predetermined dose (e.g., 10 mg/kg for IV and 30 mg/kg for PO) is administered.

3. Sample Collection:

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or other appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

4. Bioanalysis:

  • Analytical Method: The concentration of the test compound and its potential metabolites in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Method Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

  • Parameters Calculated: Cmax, Tmax, t1/2, AUC, clearance (CL), and volume of distribution (Vd) are determined. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the processes involved in the pharmacokinetic evaluation and the potential mechanism of action of pyrrolopyridine derivatives, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical In Vivo Pharmacokinetic Study animal_model Animal Model Selection (e.g., Rat) drug_admin Drug Administration (IV and PO) animal_model->drug_admin sample_collection Blood Sample Collection (Time-course) drug_admin->sample_collection sample_processing Plasma Separation and Storage sample_collection->sample_processing bioanalysis LC-MS/MS Quantification sample_processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Pyrrolopyridine Kinase Inhibitor inhibitor->raf

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile, a heterocyclic compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on best practices for analogous pyrrolopyridine derivatives.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with general laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Engineering Controls:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

Spill and Exposure Management

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean the spill.

  • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical advice.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Quantitative Safety Data Summary

The following table summarizes general safety and handling information based on structurally similar compounds. Note that these values are illustrative and may not represent the exact properties of this compound.

ParameterValueSource
GHS Hazard Statements Based on analogous compounds, may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.General SDS for similar compounds
Storage Temperature Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory best practices
Incompatible Materials Strong oxidizing agents.General chemical safety guidelines

Detailed Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary recommended method is to engage a licensed professional waste disposal service.

Step-by-Step Disposal Procedure:

  • Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep solid waste separate from liquid waste.

  • Containerization:

    • Place unused or waste this compound in a suitable, clearly labeled, and tightly sealed container. The container should be compatible with the chemical.

    • For contaminated materials (e.g., absorbent from a spill, used gloves), use a separate, appropriately labeled container.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound".

    • Include any known hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

    • Indicate the date of waste accumulation.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

    • Follow all institutional guidelines for the storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide the waste disposal service with a complete and accurate description of the waste material.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal. Follow all institutional and regulatory requirements for waste tracking.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste This compound B Segregate Waste (Solid vs. Liquid, Chemical Type) A->B C Select Appropriate Waste Container B->C D Label Container Clearly (Chemical Name, Hazards, Date) C->D E Seal Container Tightly D->E F Store in Designated Waste Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Service F->G H Arrange for Pickup and Proper Disposal G->H I Maintain Disposal Records H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their institutions. Always consult your institution's specific safety and disposal guidelines.

Essential Safety and Operational Guidance for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile was not located. The following guidance is based on the safety profiles of structurally similar pyrrolopyridine and nitrile-containing compounds. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment is crucial to ensure safety.

Summary of Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for their resistance to a wide range of chemicals.[2][3] Glove thickness should be a minimum of 5 mil, with 8 mil or greater providing better protection for short-term splash contact.[4] Always inspect gloves before use and use proper removal technique.[5]
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with EN 166 (EU) or NIOSH (US) standards.[5][6] A face shield may be necessary for splash hazards.
Skin and Body Protection Laboratory coatA standard lab coat should be worn and buttoned to protect from incidental contact. For larger quantities or increased risk of splashing, chemical-resistant aprons or suits may be necessary.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodIf dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P3) should be used.[7]

Operational and Handling Plan

Safe handling practices are essential to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are readily accessible.[6]

    • Gather all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

    • Avoid direct contact with the skin, eyes, and clothing.[8]

    • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[9]

    • Keep the container tightly closed when not in use.[8]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Remove and launder contaminated clothing before reuse.[6][8]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency ScenarioFirst Aid and Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[6][8] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated disposables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.

  • Container Management:

    • Keep the waste container tightly closed and store it in a designated, well-ventilated waste accumulation area.

  • Waste Disposal:

    • Arrange for disposal through a licensed professional waste disposal service.[10] Do not dispose of this chemical down the drain or in the regular trash.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency prep_start Start Handling Procedure assess_risk Assess Risks prep_start->assess_risk gather_ppe Gather Appropriate PPE assess_risk->gather_ppe prep_workspace Prepare Workspace (Fume Hood, Emergency Equipment) gather_ppe->prep_workspace handle_compound Handle Compound in Fume Hood prep_workspace->handle_compound avoid_contact Avoid Contact and Inhalation handle_compound->avoid_contact exposure Exposure Occurs? handle_compound->exposure spill Spill Occurs? handle_compound->spill store_properly Keep Container Closed avoid_contact->store_properly decontaminate Decontaminate Workspace and Equipment store_properly->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands collect_waste Collect Waste in Labeled Container decontaminate->collect_waste end_procedure End wash_hands->end_procedure End of Procedure dispose_waste Dispose via Licensed Service collect_waste->dispose_waste dispose_waste->end_procedure first_aid Administer First Aid exposure->first_aid Yes spill_response Initiate Spill Response spill->spill_response Yes seek_medical Seek Medical Attention first_aid->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.